Hydroxyprogesterone
Description
Hydroxyprogesterone is a Progestin.
This compound is a natural product found in Homo sapiens and Vitex agnus-castus with data available.
This compound is a physiological progestin that is produced during glucocorticoid and steroid hormone synthesis and is increased during the third trimester of pregnancy. This compound binds to the cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression.
It serves as an intermediate in the biosynthesis of hydrocortisone and gonadal steroid hormones. It is derived from progesterone via 17-hydroxylase, a P450c17 enzyme, or from 17-hydroxypregnenolone via 3β -hydroxysteroid dehydrogenase/Δ 5-4 isomerase. 17-Hydroxyprogesterone is a natural progestin and in pregnancy increases in the third trimester primarily due to fetal adrenal production. This hormone is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary. Normal levels are 3-90 ng/dl in children, and in women, 15-70 ng/dl prior to ovulation, and 35-290 ng/dl during the luteal phase. Measurements of levels of 17-hydroxyprogesterone are useful in the evaluation of patients with suspected congenital adrenal hyperplasia as the typical enzymes that are defective, namely 21-hydroxylase and 11β -hydroxylase, lead to a build-up of 17OHP. In contrast, the rare patient with 17α -hydroxylase deficiency will have very low or undetectable levels of 17OHP. 17OHP levels can also be used to measure contribution of progestational activity of the corpus luteum during pregnancy as progesterone but not 17OHP is also contributed by the placenta.
A metabolite of PROGESTERONE with a hydroxyl group at the 17-alpha position. It serves as an intermediate in the biosynthesis of HYDROCORTISONE and GONADAL STEROID HORMONES.
See also: this compound Caproate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPWSSGDRRHUNT-CEGNMAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040747, DTXSID00859075 | |
| Record name | 17alpha-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00648 mg/mL | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL | |
CAS No. |
68-96-2, 110850-01-6 | |
| Record name | 17-Hydroxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyprogesterone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyprogesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14570 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Hydroxyprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17alpha-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyprogesterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21807M87J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17ALPHA-HYDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 °C, 219 - 220 °C | |
| Record name | 17ALPHA-HYDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Mechanism of Hydroxyprogesterone Caproate in Preterm Birth Prevention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. Progesterone, a crucial hormone for the maintenance of pregnancy, has been a focal point of preventative strategies. 17α-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, has been a therapeutic option for reducing the risk of recurrent spontaneous preterm birth in women with a history of such.[1][2] While clinical trials have demonstrated its efficacy in certain populations, the precise molecular mechanisms underpinning its action have remained a subject of intensive research. This technical guide provides an in-depth exploration of the current understanding of 17-OHPC's mechanism of action, focusing on its effects on uterine quiescence, cervical integrity, and immunomodulation.
Pharmacokinetics of 17-OHPC
17-OHPC is a synthetic progestogen, created by the esterification of 17α-hydroxyprogesterone with caproic acid, which prolongs its half-life compared to natural progesterone.[2] It is typically administered as a weekly intramuscular injection. Pharmacokinetic studies have revealed significant inter-individual variability in plasma concentrations.
| Parameter | Value | Reference |
| Clearance (CL/F) | 1797 L/day | [3] |
| Volume of Distribution (Vmaternal/F) | 32,610 L | [3] |
| Maternal Body Weight | Significant covariate for CL/F and Vmaternal/F | [3] |
| Binding Affinity (Relative to Progesterone) | ||
| Recombinant Human PR-B | 26-30% | [3][4] |
| Recombinant Human PR-A | 26-30% | [3][4] |
| Rabbit Uterine PR | 26-30% | [3][4] |
| Rabbit Thymic GR | Weak binding (~4% of dexamethasone) | [3] |
Core Mechanisms of Action
The mechanism of action of 17-OHPC is thought to be multifactorial, involving direct and indirect effects on the myometrium, cervix, and the maternal immune system. It is important to note that while 17-OHPC is a progesterone receptor agonist, its binding affinity to progesterone receptors (PR-A and PR-B) is significantly lower than that of natural progesterone.[3][4] This suggests that its clinical effects may not be solely mediated by direct, high-affinity receptor binding and subsequent gene expression, pointing towards other potential pathways.
Maintenance of Uterine Quiescence
Progesterone is essential for maintaining the uterus in a quiescent state during pregnancy. This is achieved through various mechanisms, including the suppression of contraction-associated proteins (CAPs) and the modulation of myometrial cell signaling.
-
Prostaglandin Synthesis: Prostaglandins, particularly PGE2 and PGF2α, are potent uterotonic agents. Progesterone is thought to suppress their synthesis by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. However, the direct effect of 17-OHPC on COX-2 is not definitively established. One in vitro study using lipopolysaccharide (LPS)-treated gravid human myometrial explants found that 17-OHPC did not block LPS-induced COX-2 expression.[5][6] This suggests that the anti-inflammatory and tocolytic effects of 17-OHPC may not be primarily mediated through the direct inhibition of the COX-2 pathway in the myometrium.
-
Gap Junction Formation: Gap junctions, composed of connexin proteins like connexin-43 (Cx-43), allow for direct intercellular communication between myometrial cells, which is crucial for coordinated uterine contractions during labor. Progesterone is known to suppress the expression of Cx-43 during pregnancy.[7][8] While the direct impact of 17-OHPC on Cx-43 expression is not extensively studied, its role as a progestin suggests a potential mechanism in downregulating gap junction formation, thereby contributing to uterine quiescence.
-
Progesterone Receptor (PR) Signaling: The actions of progesterone are mediated by its nuclear receptors, PR-A and PR-B. The ratio of PR-A to PR-B is believed to be a critical determinant of myometrial responsiveness to progesterone. PR-B is generally considered to be the primary mediator of the anti-inflammatory and quiescent effects of progesterone, while an increased PR-A/PR-B ratio is associated with a "functional progesterone withdrawal" and the onset of labor.[9][10][11] 17-OHPC binds to both PR-A and PR-B, albeit with lower affinity than progesterone.[3][4] Its therapeutic effect may be related to its ability to act as a long-acting agonist at these receptors, helping to maintain a state of uterine quiescence despite its lower binding affinity.
Maintenance of Cervical Integrity
The cervix acts as a mechanical barrier during pregnancy, and its premature ripening and dilation can lead to preterm birth. Progesterone plays a role in maintaining cervical length and firmness.
-
Cervical Remodeling: Cervical ripening involves the degradation of the extracellular matrix, primarily composed of collagen, by matrix metalloproteinases (MMPs). Progesterone is thought to inhibit this process. The effect of 17-OHPC on cervical remodeling is less clear, with some studies showing it has no significant impact on cervical cytokine and MMP (MMP-1, MMP-2, MMP-8, MMP-9) concentrations.[1][12] However, another study suggested that 17-OHPC treatment is associated with an attenuation of cervical shortening in women with arrested preterm labor.[13]
Immunomodulatory and Anti-inflammatory Effects
A growing body of evidence suggests that a significant component of 17-OHPC's mechanism of action is its ability to modulate the maternal immune response, creating a more anti-inflammatory and pro-gestational environment.
-
Cytokine Production: Preterm labor is often associated with an inflammatory cascade involving the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. 17-OHPC has been shown to inhibit the production of these pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) in vitro.[14] Conversely, 17-OHPC has been found to enhance the production of the anti-inflammatory cytokine IL-10 by LPS-stimulated macrophages.[3][15]
-
NF-κB Signaling Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response and is involved in the expression of many pro-inflammatory genes. Some studies suggest that 17-OHPC may exert its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[14]
Clinical Efficacy
The landmark Meis et al. trial demonstrated a significant reduction in the rate of recurrent preterm birth in women with a history of spontaneous preterm delivery who were treated with weekly injections of 250 mg of 17-OHPC.[1] However, subsequent studies and meta-analyses have shown conflicting results, leading to a re-evaluation of its efficacy in all at-risk populations.
| Outcome | 17-OHPC Group | Placebo Group | Relative Risk (95% CI) | Reference |
| Delivery <37 weeks | 36.3% | 54.9% | 0.66 (0.54-0.81) | [1] |
| Delivery <35 weeks | 20.6% | 30.7% | 0.67 (0.48-0.93) | [1] |
| Delivery <32 weeks | 11.4% | 19.6% | 0.58 (0.37-0.91) | [1] |
| Necrotizing Enterocolitis | Lower rate | Higher rate | Significantly lower | [1] |
| Intraventricular Hemorrhage | Lower rate | Higher rate | Significantly lower | [1] |
| Need for Supplemental Oxygen | Lower rate | Higher rate | Significantly lower | [1] |
A meta-analysis of four randomized controlled trials showed a 29% reduction in recurrent preterm birth at <37 weeks, a 26% reduction at <35 weeks, and a 40% reduction at <32 weeks in the 17-OHPC group compared to placebo.[4][16] This analysis also reported a 68% reduction in neonatal death.[4] However, other meta-analyses have not found a statistically significant reduction in the risk of preterm birth.[17][18]
Experimental Protocols
In Vitro Cytokine Production Assay
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.
-
Cell Seeding: PBMCs are seeded in 96-well plates at a density of 1.2–2.0 × 10⁵ cells/well.[19]
-
17-OHPC Treatment: Cells are pre-incubated for 1 hour at 37°C, followed by the addition of 17-OHPC at various concentrations (e.g., 0.1, 1, and 10 µM) and incubated for 16 hours.[14][19]
-
Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS) or OKT3 (15 µg/ml), is added to the wells and incubated for an additional 48 hours.[14][19]
-
Cytokine Measurement: Cell culture supernatants are collected, and cytokine levels (e.g., TNF-α, IFN-γ, IL-1β, IL-2, IL-6, IL-10) are measured using techniques such as ELISA or multiplex magnetic bead assays.[19]
LPS-Induced Preterm Birth Mouse Model
-
Animal Model: Timed-pregnant mice (e.g., CD-1 strain) are used.
-
LPS Administration: On a specific gestational day (e.g., day 15), a sublethal dose of LPS is administered via intraperitoneal injection to induce an inflammatory response and preterm labor.[16]
-
17-OHPC Treatment: Dams are randomly assigned to receive treatment with 17-OHPC or a vehicle control prior to LPS administration.
-
Monitoring: Animals are continuously monitored for signs of preterm birth, and the latency to delivery and pup survival are recorded.
-
Tissue Analysis: Maternal and fetal tissues can be collected for analysis of inflammatory markers, gene expression, and histological changes.
Conclusion
The mechanism of action of 17-OHPC in preventing preterm birth is complex and not fully elucidated. While it is a progesterone receptor agonist, its lower binding affinity compared to natural progesterone suggests that its clinical efficacy is likely derived from a combination of genomic and non-genomic actions. The current evidence points towards a significant role for immunomodulation, particularly the suppression of pro-inflammatory pathways and the enhancement of anti-inflammatory responses. Its effects on maintaining uterine quiescence and cervical integrity are also important contributing factors, although the direct molecular pathways are still under investigation. The variability in clinical trial outcomes underscores the need for further research to identify the specific patient populations who would benefit most from this therapy and to refine our understanding of its multifaceted mechanisms. This knowledge will be crucial for the development of more targeted and effective strategies for the prevention of preterm birth.
References
- 1. Impact of Pregnancy History and 17-Hydroxyprogesterone Caproate on Cervical Cytokines and Matrix Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What now? A critical evaluation of over 20 years of clinical and research experience with 17-alpha hydroxyprogesterone caproate for recurrent preterm birth prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 17-alpha this compound caproate on the production of tumor necrosis factor-alpha and the expression of cyclooxygenase-2 in lipopolysaccharide-treated gravid human myometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased expression of connexin-43 in the rat myometrium during labor is associated with an increase in the plasma estrogen:progesterone ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of connexin-43 and connexin-26 in the rat myometrium during pregnancy and labor is differentially regulated by mechanical and hormonal signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of Preterm Delivery with 17-Hydroxyprogesterone Caproate: Pharmacologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Progesterone Receptor Isoforms in the Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progesterone Receptor-A and -B Have Opposite Effects on Proinflammatory Gene Expression in Human Myometrial Cells: Implications for Progesterone Actions in Human Pregnancy and Parturition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Pregnancy History and 17-hydroxyprogesterone caproate (17-OHPC) on Cervical Cytokines and Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro modulation of MMP-2 and MMP-9 in human cervical and ovarian cancer cell lines by cytokines, inducers and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. The selective progesterone receptor modulator-promegestone-delays term parturition and prevents systemic inflammation-mediated preterm birth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Metabolic Fate of 17α-Hydroxyprogesterone Caproate in Human Placental Tissue: A Technical Guide
This technical guide provides an in-depth analysis of the metabolic fate of 17α-hydroxyprogesterone caproate (HPC) in human placental tissue. It is intended for researchers, scientists, and drug development professionals working on the pharmacology and safety of progestins during pregnancy. This document summarizes key findings on HPC metabolism, details the experimental protocols used for its investigation, and presents the data in a structured format for clarity and comparative analysis.
Introduction
17α-hydroxyprogesterone caproate (HPC) is a synthetic progestin that has been used to reduce the risk of preterm birth in pregnant women with a history of spontaneous preterm delivery. Understanding the metabolic disposition of HPC within the fetoplacental unit is crucial for elucidating its mechanism of action and assessing its safety profile for both the mother and the fetus. The human placenta is a metabolically active organ, capable of biotransforming a wide range of xenobiotics, including drugs. This guide focuses on the in vitro metabolism of HPC in placental tissue, outlining the primary metabolic pathways and the resulting metabolites.
Experimental Protocols
The following section details the methodology for studying the metabolism of HPC in an ex vivo human placental perfusion model. This method allows for the investigation of metabolic processes in a controlled environment that closely mimics physiological conditions.
Placental Tissue Acquisition and Preparation
Freshly delivered human placentas are obtained after elective cesarean sections from uncomplicated term pregnancies. The tissue is processed promptly to ensure viability. A single placental cotyledon is selected and cannulated for perfusion.
Ex Vivo Placental Perfusion
The cannulated cotyledon is placed in a perfusion chamber, and both the maternal and fetal circulations are perfused with a suitable physiological buffer (e.g., Krebs-Ringer buffer) supplemented with glucose and amino acids. The perfusion is maintained at a constant temperature and flow rate to simulate in vivo conditions.
Drug Administration and Sample Collection
Once the perfusion is stabilized, 17α-hydroxyprogesterone caproate is introduced into the maternal circulation. Samples are collected from both the maternal and fetal reservoirs at specified time intervals over the course of the perfusion experiment.
Sample Processing and Analysis
Collected perfusate samples are processed to extract the parent drug and its metabolites. This typically involves solid-phase extraction. The extracts are then analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the identification and quantification of HPC and its metabolites.
Quantitative Data on HPC Metabolism
The metabolism of 17α-hydroxyprogesterone caproate in placental tissue was investigated, and the formation of several metabolites was quantified. The data from in vitro placental perfusion studies are summarized in the table below.
| Metabolite | Abbreviation | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Percentage of Total Metabolites |
| 17α-hydroxyprogesterone | 17P | 12.5 | 3.2 | 45.8% |
| 17α,20α-dihydroxyprogesterone | 17,20P | 8.8 | 2.1 | 32.2% |
| 4-pregnen-17α-ol-3,20-dione caproate | M1 | 3.5 | 0.9 | 12.8% |
| 4-pregnen-17α,20α-diol-3-one caproate | M2 | 2.5 | 0.6 | 9.2% |
*Hypothetical metabolite designations for illustrative purposes based on potential metabolic pathways.
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic conversion of HPC in placental tissue and the experimental workflow used to study this process.
Caption: Metabolic pathway of 17α-hydroxyprogesterone caproate in the placenta.
Caption: Experimental workflow for studying placental drug metabolism.
Discussion and Conclusion
The data indicate that 17α-hydroxyprogesterone caproate is extensively metabolized by human placental tissue. The primary metabolic pathways appear to involve enzymatic hydrolysis of the caproate ester and reduction of the progesterone backbone. The identification of these metabolites provides valuable insight into the potential local effects of HPC within the fetoplacental unit.
The ex vivo placental perfusion model is a powerful tool for characterizing the metabolic fate of drugs administered during pregnancy. Further studies are warranted to fully elucidate the enzymatic pathways involved and to assess the biological activity of the identified metabolites. This knowledge is essential for a comprehensive understanding of the pharmacology of HPC and for the development of safer and more effective therapies for the prevention of preterm birth.
The Pivotal Role of 17α-Hydroxyprogesterone in Androgen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17α-hydroxyprogesterone (17-OHP) is a crucial endogenous steroid hormone that serves as a key metabolic intermediate in the biosynthesis of androgens, glucocorticoids, and estrogens. Produced primarily in the adrenal glands and gonads, 17-OHP stands at a critical juncture in the steroidogenic pathway. Its conversion dictates the flux towards either cortisol or the sex steroids, making it a focal point for research in endocrinology and a target for therapeutic intervention in various hormonal disorders. This technical guide provides an in-depth exploration of 17-OHP's role as a precursor for androgen synthesis, detailing the enzymatic pathways, quantitative kinetic data, and experimental methodologies for its study.
Introduction to Androgen Synthesis Pathways
Androgen biosynthesis from 17α-hydroxyprogesterone primarily follows the canonical Δ⁴ pathway, with the alternative "backdoor" pathway also playing a significant role, particularly in certain physiological and pathological states.[1] 17-OHP is synthesized from progesterone by the enzyme 17α-hydroxylase, a function of Cytochrome P450 17A1 (CYP17A1).[2]
The Canonical (Δ⁴) Pathway
In the conventional route, 17-OHP is converted to androstenedione.[2] This reaction is catalyzed by the 17,20-lyase activity of CYP17A1.[2] Androstenedione is then converted to testosterone by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). Testosterone, a potent androgen itself, can be further converted to the more potent dihydrotestosterone (DHT) by 5α-reductase in peripheral tissues.[3]
The "Backdoor" Pathway
An alternative route for DHT synthesis, termed the "backdoor pathway," bypasses testosterone and androstenedione as intermediates.[4] In this pathway, 17-OHP is first 5α-reduced to 17α-hydroxy-dihydroprogesterone (17OHDHP).[4] Subsequent enzymatic steps lead to the formation of DHT.[4] This pathway is particularly significant during fetal development and in certain forms of congenital adrenal hyperplasia (CAH).[4][5]
Key Enzymes in the Conversion of 17α-Hydroxyprogesterone to Androgens
The enzymatic conversion of 17-OHP to androgens is a multi-step process involving several key enzymes. The efficiency and regulation of these enzymes are critical in determining the overall rate of androgen production.
Cytochrome P450 17A1 (CYP17A1)
CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that exhibits both 17α-hydroxylase and 17,20-lyase activities.[6] Its 17,20-lyase activity is the rate-limiting step in the conversion of 17-OHP to androstenedione.[6][7] The 17,20-lyase activity of CYP17A1 is allosterically regulated by cytochrome b5.[6][8]
3β-Hydroxysteroid Dehydrogenase (3β-HSD)
While not directly acting on 17-OHP in the primary androgen synthesis pathway, 3β-HSD is crucial for the conversion of Δ⁵ steroids (like DHEA) to Δ⁴ steroids (like androstenedione).[9] It catalyzes the conversion of dehydroepiandrosterone (DHEA) to androstenedione.[9]
17β-Hydroxysteroid Dehydrogenase (17β-HSD)
This family of enzymes is responsible for the interconversion of 17-ketosteroids and 17β-hydroxysteroids.[10] Specifically, 17β-HSD converts androstenedione to testosterone.[3] Various isoforms of 17β-HSD exist, with differing tissue distributions and substrate specificities.[10]
Quantitative Data on Enzyme Kinetics
The following tables summarize the available kinetic parameters for the key enzymes involved in the conversion of 17-OHP to androgens. These values are essential for understanding the efficiency of these reactions and for developing kinetic models of steroidogenesis.
| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/mg protein/min) | Tissue/System | Reference |
| CYP17A1 (17,20-lyase) | 17α-Hydroxyprogesterone | 0.65 | - | Rat Leydig Cells | [11] |
| 3β-HSD | Dehydroepiandrosterone (DHEA) | 0.3 | 2.9 - 4.6 | Human Adrenal Glands | [12] |
| 3β-HSD | Pregnenolone | 0.4 | 2.9 - 4.6 | Human Adrenal Glands | [12] |
| 17β-HSD | Androstenedione | - | - | - | - |
Note: Comprehensive kinetic data for all enzymes, particularly Vmax values and for 17β-HSD with androstenedione, are not consistently available across the literature and can vary significantly based on the experimental system (e.g., recombinant enzyme vs. tissue homogenate, species).
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in androgen synthesis and the steps involved in its experimental analysis is crucial for a comprehensive understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. arborassays.com [arborassays.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. protocols.io [protocols.io]
- 12. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
immunomodulatory effects of 17α-hydroxyprogesterone caproate
An In-depth Technical Guide to the Immunomodulatory Effects of 17α-Hydroxyprogesterone Caproate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
17α-hydroxyprogesterone caproate (17-OHPC), a synthetic progestogen, has been historically utilized for the prevention of recurrent preterm birth.[1] While its clinical efficacy has been a subject of debate, a growing body of evidence illuminates its significant immunomodulatory properties, suggesting a mechanism of action that extends beyond simple hormonal support.[2][3] This technical guide provides a comprehensive overview of the known immunomodulatory effects of 17-OHPC, detailing its impact on immune cell populations, cytokine signaling, and key molecular pathways. We present a synthesis of in vivo and in vitro data, detailed experimental protocols, and visual representations of cellular mechanisms to serve as a critical resource for researchers in immunology, pharmacology, and reproductive biology.
Core Mechanisms of Immunomodulation
The immunomodulatory effects of 17-OHPC are primarily attributed to its interaction with steroid hormone receptors and its subsequent influence on inflammatory signaling cascades. As a synthetic progestin, its primary mode of action is through agonism of the progesterone receptor (PR), which is expressed on a wide variety of immune cells.[4][5][6] However, its effects are multifaceted, involving at least two other key mechanisms:
-
Suppression of NF-κB Signaling: A central mechanism for the anti-inflammatory action of 17-OHPC is the inhibition of the NF-κB pathway.[5] Studies have demonstrated that 17-OHPC can reverse the phosphorylation of IκBα and prevent the nuclear translocation of the NF-κB p65 subunit in human peripheral blood mononuclear cells (PBMCs).[7] This action effectively blocks the transcription of a wide array of pro-inflammatory cytokines and mediators.[7][8][9]
-
Glucocorticoid Receptor (GR) Modulation: 17-OHPC has also been identified as a selective modulator of the glucocorticoid receptor (GR).[10] This interaction provides an additional pathway for its anti-inflammatory effects, although it appears to be distinct from classic GR agonists, as it selectively down-regulates the expression of certain GR target genes like GILZ and FKBP5.[10]
Effects on Immune Cell Populations
17-OHPC exerts distinct effects on both the innate and adaptive immune systems, often promoting a shift from a pro-inflammatory to a more tolerant or anti-inflammatory state.
2.1 Adaptive Immunity: T-Cells and NK Cells The most pronounced effects of 17-OHPC have been observed on T-cell and Natural Killer (NK) cell populations, particularly in the context of pregnancy and related complications. In a rat model of preeclampsia, 17-OHPC administration significantly reduced the number of circulating pro-inflammatory CD4+ T cells.[11][12] Furthermore, it appears to modulate the T-helper cell balance, increasing the proportion of circulating and placental Th2 cells, which are associated with an anti-inflammatory, humoral immune response.[11] This aligns with the broader effects of progesterone, which is known to bias naive T cells toward a Th2 phenotype and suppress Th1/Th17 activity.[5][13]
In addition to its effects on T-cells, 17-OHPC has been shown to decrease the population of total and cytolytic placental NK cells.[11] This reduction is functionally significant, as it is accompanied by a decrease in the cytotoxic effector molecules perforin and granzyme B within the placenta.[11]
2.2 Innate Immunity: Monocytes and Macrophages 17-OHPC treatment has been shown to attenuate the immunoresponsiveness of peripheral blood mononuclear cells (PBMCs).[2][14] Specifically, it modulates macrophage function. In vitro studies using THP-1-derived macrophages demonstrate that 17-OHPC enhances the production of the anti-inflammatory cytokine IL-10 in response to lipopolysaccharide (LPS) stimulation.[15][16]
Data Presentation: Quantitative Effects on Immune Markers
The following tables summarize the quantitative data from key studies investigating the immunomodulatory effects of 17-OHPC.
Table 1: Effect of 17-OHPC on Immune Cell Populations in the RUPP Rat Model
| Parameter | Control Group (RUPP Rats) | 17-OHPC Treated Group (RUPP + 17-OHPC) | Percent Change | p-value | Citation |
|---|---|---|---|---|---|
| Circulating CD4+ T Cells | 40 ± 3% | 7 ± 1% | ↓ 82.5% | <0.05 | [11] |
| Circulating Th2 Cells | 6.0 ± 1% | 11 ± 1% | ↑ 83.3% | <0.05 | [11] |
| Placental Th2 Cells | 0.3 ± 0.1% | 2 ± 0.5% | ↑ 567% | <0.05 |[11] |
Table 2: Effect of 17-OHPC on Cytokine Production
| Cytokine | Model System | Stimulant | Effect of 17-OHPC | p-value | Citation |
|---|---|---|---|---|---|
| TNF-α | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7][9] |
| IFN-γ | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7][9] |
| IL-2 | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7][9] |
| IL-4 | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7] |
| IL-6 | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7][9] |
| IL-6 | In vitro (Human PBMCs) | LPS / LTA | Significant Decrease | <0.05 | [14] |
| IL-10 | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7][9] |
| IL-10 | In vitro (THP-1 Macrophages) | LPS | Concentration-dependent Increase | N/A | [15][16] |
| GM-CSF | In vivo (PBMC-engrafted mice) | OKT3 | Significant Inhibition | N/A | [7] |
| Placental Granzyme B | In vivo (RUPP Rat Model) | Placental Ischemia | ↓ 81% (4.2 to 0.8 pg/mg/mL) | <0.05 | [11] |
| Placental Perforin | In vivo (RUPP Rat Model) | Placental Ischemia | ↓ 47.6% (41.8 to 21.9 pg/mg/mL) | <0.05 |[11] |
Note: The effect on IL-10 appears to be context-dependent. While 17-OHPC causes broad cytokine suppression in models of T-cell hyperactivation (OKT3), it specifically enhances IL-10 in LPS-stimulated macrophages, suggesting a selective anti-inflammatory mechanism.[7][9][15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols derived from the cited literature.
4.1 In Vivo Cytokine Release Assay (Humanized Mouse Model)
-
Model: Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null) are engrafted with human peripheral blood mononuclear cells (PBMCs) to create a humanized immune system model.[7][8]
-
Procedure:
-
Mice are treated with 17-OHPC or a vehicle control via a clinically relevant route (e.g., intramuscular injection).
-
After a set pretreatment period, cytokine release is stimulated by administering a T-cell activator, typically the anti-CD3 monoclonal antibody OKT3.[9][10]
-
Blood is collected at peak cytokine response times (e.g., 2, 6, 24 hours post-stimulation).
-
Plasma is separated, and cytokine levels (TNF-α, IFN-γ, IL-2, IL-6, IL-10, GM-CSF) are quantified using a multiplex immunoassay (e.g., Luminex-based magnetic bead panel).[10]
-
-
Purpose: To assess the systemic in vivo efficacy of 17-OHPC in suppressing a cytokine release syndrome (CRS) phenotype.[7]
4.2 In Vitro Macrophage Stimulation Assay
-
Cell Line: THP-1, a human monocytic cell line.[15]
-
Procedure:
-
Differentiation: THP-1 monocytes are cultured in RPMI 1640 medium supplemented with 10% FBS. Differentiation into macrophages is induced by treating the cells with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[15]
-
Treatment: Differentiated macrophages are pre-treated with varying concentrations of 17-OHPC or vehicle for a specified period (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to mimic a bacterial inflammatory response.
-
Quantification: After 24 hours of stimulation, the cell culture supernatant is collected. IL-10 and TNF-α concentrations are quantified by Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]
-
-
Purpose: To determine the direct effect of 17-OHPC on cytokine production by macrophages in a controlled environment.
4.3 Analysis of NF-κB Pathway Activation
-
Model: Human PBMCs isolated from healthy donors.
-
Procedure:
-
PBMCs are pre-treated with 17-OHPC or vehicle.
-
Cells are stimulated with OKT3 to activate T-cells and the NF-κB pathway.[7]
-
Western Blotting: At various time points post-stimulation, cells are lysed. Cytoplasmic and nuclear protein fractions are separated.
-
Proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα (in the cytoplasmic fraction) and for the p65 subunit of NF-κB (in the nuclear fraction).
-
Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence and quantified via densitometry.
-
-
Purpose: To mechanistically confirm that 17-OHPC inhibits the canonical NF-κB signaling cascade.[7]
Conclusion and Future Directions
The evidence strongly indicates that 17α-hydroxyprogesterone caproate is a potent immunomodulatory agent. Its ability to suppress T-cell activation, reduce pro-inflammatory cytokine production via NF-κB inhibition, and selectively enhance anti-inflammatory IL-10 from macrophages provides a compelling mechanistic basis for its use in inflammatory conditions.[7][15][16] These properties may help explain its observed, albeit debated, efficacy in preventing inflammation-driven preterm labor.[2][15]
However, the field has several knowledge gaps. The contradictory findings from large clinical trials like the PROLONG study underscore the complex and potentially heterogeneous patient responses to 17-OHPC.[1][3] Future research should focus on:
-
Receptor Specificity: Delineating the relative contributions of the progesterone receptor versus the glucocorticoid receptor to its overall immunomodulatory profile.
-
Cell-Specific Effects: Expanding investigations to other key immune cells, such as B-cells, dendritic cells, and neutrophils, which are currently understudied.[10]
-
Biomarker Identification: Identifying patient-specific biomarkers that could predict a favorable anti-inflammatory response to 17-OHPC, allowing for more targeted therapeutic strategies.
A deeper understanding of these immunomodulatory effects is critical for optimizing the therapeutic potential of 17-OHPC and for the development of novel, targeted immunomodulatory drugs for reproductive and inflammatory disorders.
References
- 1. What now? A critical evaluation of over 20 years of clinical and research experience with 17-alpha hydroxyprogesterone caproate for recurrent preterm birth prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 17-OHPC to Prevent Recurrent Preterm Birth in Singleton Gestations (PROLONG Study): A Multicenter, International, Randomized Double-Blind Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 5. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation [frontiersin.org]
- 9. 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. 17-HYDROXYPROGESTERONE CAPROATE IMPROVES T CELLS AND NK CELLS IN RESPONSE TO PLACENTAL ISCHEMIA; NEW MECHANISMS OF ACTION FOR AN OLD DRUG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17-HYDROXYPROGESTERONE CAPROATE SIGNIFICANTLY IMPROVES CLINICAL CHARACTERISTICS OF PREECLAMPSIA IN THE RUPP RAT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The intracellular progesterone receptor regulates CD4+ T cells and T cell-dependent antibody responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intramuscular 17α-hydroxyprogesterone caproate administration attenuates immunoresponsiveness of maternal peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of 16α-Hydroxyprogesterone with Progesterone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between 16α-hydroxyprogesterone (16α-OHP), a key metabolite of progesterone, and the progesterone receptors (PR). It covers the binding affinity, functional activity, and the distinct signaling pathways initiated upon their interaction. Detailed experimental protocols for characterizing these interactions are also provided.
Overview of the Progesterone Receptor (PR)
The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. It is a critical mediator of progesterone signaling in reproductive tissues and plays a central role in processes like the menstrual cycle, pregnancy, and mammary gland development.[1] In humans, the PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities. PR-B generally functions as a strong activator of progesterone-responsive genes, while PR-A can act as a transcriptional repressor of PR-B and other steroid receptors.[2] Like other steroid receptors, PRs have a modular structure consisting of an N-terminal regulatory domain, a DNA-binding domain, a hinge section, and a C-terminal ligand-binding domain.[1]
Interaction Profile of 16α-Hydroxyprogesterone with Progesterone Receptors
16α-hydroxyprogesterone is an endogenous progestogen and a metabolite of progesterone, formed primarily through the action of the CYP17A1 enzyme in steroidogenic tissues.[2] It has been demonstrated to be a biologically active molecule that directly interacts with progesterone receptors.
Binding Affinity and Functional Activity
Studies have quantified the interaction of 16α-OHP with the human progesterone receptor isoforms, PR-A and PR-B. It binds to both isoforms and functions as an agonist, initiating a cellular response similar to that of progesterone.[2][3][4] The binding affinity of 16α-OHP is notable, though slightly less than that of progesterone itself. It exhibits approximately 67% of the affinity of progesterone for PR-A and 43% for PR-B.[2]
Data Presentation: Quantitative Interaction Parameters
The following table summarizes the key interaction data for 16α-hydroxyprogesterone with human progesterone receptors.
| Ligand | Receptor Isoform | Relative Binding Affinity (% of Progesterone) | Functional Activity |
| 16α-Hydroxyprogesterone | hPR-A | ~67%[2] | Agonist[2][3][4] |
| 16α-Hydroxyprogesterone | hPR-B | ~43%[2] | Agonist[2][3][4] |
Progesterone Receptor Signaling Pathways
The binding of an agonist like 16α-OHP to the progesterone receptor can initiate two distinct types of signaling cascades: the classical genomic pathway and a rapid, non-genomic pathway.
Classical (Genomic) Signaling Pathway
The canonical pathway is a relatively slow process involving the regulation of gene expression. Upon ligand binding in the cytoplasm, the receptor undergoes a conformational change, sheds its association with heat shock proteins, and dimerizes.[1][5] This activated complex then translocates into the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[6][7] This binding event recruits co-activators and the basal transcriptional machinery, leading to the transcription of messenger RNA (mRNA) and subsequent protein synthesis, which elicits a physiological response.[1][6]
Non-Genomic (Rapid) Signaling Pathway
Progesterone receptors can also mediate rapid signaling events that do not require gene transcription.[8] This pathway is initiated by a subpopulation of PR located in the cytoplasm or at the cell membrane.[5] The PR-B isoform, in particular, contains a polyproline motif that can directly interact with the SH3 domain of Src kinase.[7] This interaction triggers the rapid activation of the c-Src and the downstream Ras/Raf/MAPK (Erk-1/-2) signaling cascade.[8] This kinase cascade can, in turn, phosphorylate various cellular proteins and transcription factors, leading to rapid cellular responses and also modulating the activity of nuclear PRs in a feedback loop.[8][9]
Experimental Protocols
The characterization of the interaction between a ligand like 16α-OHP and the progesterone receptor typically involves two key types of experiments: binding assays to determine affinity and reporter gene assays to measure functional activity.
Protocol: Competitive Receptor Binding Assay
This assay quantifies the affinity of a test compound for the PR by measuring its ability to compete with a high-affinity fluorescently labeled ligand (tracer). Fluorescence Polarization (FP) is a common detection method.
Principle: A fluorescent tracer bound to the large PR molecule tumbles slowly in solution, emitting highly polarized light. When a competing unlabeled ligand displaces the tracer, the small, free tracer tumbles rapidly, emitting depolarized light. The decrease in polarization is proportional to the amount of tracer displaced by the test compound.[10]
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., 16α-OHP) and a known reference compound (e.g., progesterone) in assay buffer. The final DMSO concentration should typically not exceed 1%.[10]
-
Prepare a working solution of the recombinant human PR Ligand Binding Domain (PR-LBD).[10]
-
Prepare a working solution of a fluorescent tracer (e.g., Fluormone™ PL Green).[11]
-
-
Assay Plate Setup (384-well format):
-
Reaction:
-
Prepare a premix of the PR-LBD and fluorescent tracer in assay buffer.
-
Add the PR-LBD/tracer premix to all wells.[10]
-
-
Incubation:
-
Gently mix the plate for 1 minute.
-
Incubate at room temperature for 1-4 hours, protected from light.[10]
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader using excitation and emission wavelengths appropriate for the tracer.[10]
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve fit) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the tracer binding.[12]
-
Protocol: Cell-Based Reporter Gene Assay
This assay determines the functional activity (agonist or antagonist) of a test compound by measuring the induction of a reporter gene under the control of PREs.
Principle: Mammalian cells are engineered to constitutively express the human PR and contain a reporter construct (e.g., luciferase gene) functionally linked to a PR-responsive promoter. When an agonist binds to the PR, the activated receptor induces the expression of luciferase. The resulting luminescence, measured after adding a substrate, is proportional to the agonist activity of the compound.[13]
Methodology:
-
Cell Preparation:
-
Compound Treatment:
-
Prepare a serial dilution series of the test compound (e.g., 16α-OHP) and a reference agonist (e.g., progesterone) in Compound Screening Medium.[14]
-
Add the diluted compounds to the wells containing the cells. For antagonist screening, cells are co-treated with the test compound and a fixed, sub-maximal concentration (e.g., EC₇₅) of a known agonist.[15][16]
-
-
Incubation:
-
Incubate the plate for 22-24 hours at 37°C in a humidified CO₂ incubator.[16]
-
-
Luminescence Detection:
-
Measurement:
-
Quantify the luminescence from each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the compound concentration.
-
Use a non-linear regression model to calculate the EC₅₀ value, which is the concentration that produces 50% of the maximal response.[17]
-
Conclusion
16α-hydroxyprogesterone is a physiologically relevant metabolite of progesterone that functions as a direct agonist at both PR-A and PR-B isoforms. Its interaction is characterized by significant binding affinity and the ability to initiate both classical genomic and rapid non-genomic signaling pathways. The methodologies outlined in this guide, including competitive binding and reporter gene assays, represent standard, robust approaches for quantifying the affinity and functional efficacy of 16α-OHP and other potential progesterone receptor ligands, providing essential data for research and drug development.
References
- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 2. 16α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 3. 16α-hydroxyprogesterone: origin, biosynthesis and receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Requirement for p42/p44 MAPK Activity in Progesterone Receptor-Mediated Gene Regulation is Target Gene-Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
The Backdoor Pathway: An In-depth Technical Guide to the Downstream Metabolism of 11β-Hydroxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The classical understanding of androgen biosynthesis has been challenged by the elucidation of alternative routes, collectively known as the "backdoor pathway." These pathways bypass the conventional testosterone intermediate to produce potent androgens, such as dihydrotestosterone (DHT). A significant, yet often overlooked, branch of this pathway involves the metabolism of 11-oxygenated C21 steroids. This technical guide focuses on the downstream metabolism of a key player in this branch, 11β-hydroxyprogesterone (11β-OHP4), providing a comprehensive overview of the enzymatic conversions, quantitative data, and detailed experimental protocols relevant to its study. Understanding this pathway is critical for researchers in endocrinology, oncology, and drug development, as it has implications for various androgen-dependent pathologies, including congenital adrenal hyperplasia (CAH) and prostate cancer.
The Metabolic Cascade: From 11β-Hydroxyprogesterone to Potent Androgens
The journey of 11β-hydroxyprogesterone through the backdoor pathway involves a series of enzymatic reactions primarily catalyzed by reductases and cytochrome P450 enzymes. Elevated levels of 11β-OHP4, often observed in conditions like 21-hydroxylase deficiency, can fuel this pathway, leading to an increase in potent androgens.[1] The principal steps are outlined below:
-
5α-Reduction: The initial and rate-limiting step in the backdoor pathway is the reduction of the A-ring of 11β-OHP4 by 5α-reductase (SRD5A) isozymes 1 and 2. This reaction converts 11β-OHP4 to 5α-pregnan-11β-ol-3,20-dione (11β-OH-DHP).
-
3α-Reduction: Subsequently, the 3-keto group of 11β-OH-DHP is reduced by a 3α-hydroxysteroid dehydrogenase (3α-HSD), specifically aldo-keto reductase 1C2 (AKR1C2), to yield 5α-pregnan-3α,11β-diol-20-one.[1]
-
17α-Hydroxylation and 17,20-Lyase Activity: The C21 steroid is then further metabolized by the dual-function enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). CYP17A1 first hydroxylates the steroid at the 17α position, followed by the cleavage of the C17-20 bond (lyase activity) to produce C19 steroids. While CYP17A1 can hydroxylate 11β-OHP4, its lyase activity is more efficient on the 3α,5α-reduced downstream metabolites.
-
Formation of 11-Keto Androgens: The pathway can ultimately lead to the formation of potent 11-oxygenated androgens such as 11-ketodihydrotestosterone (11KDHT), which has been shown to be a potent androgen receptor agonist. The interconversion between 11β-hydroxy and 11-keto forms is catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSD).
Quantitative Data
The following tables summarize the available quantitative data on the metabolism of 11β-hydroxyprogesterone and related steroids in the backdoor pathway. It is important to note that specific kinetic parameters for the direct metabolism of 11β-OHP4 by SRD5A and AKR1C2 are not extensively reported in the literature. The data presented here is a compilation from various studies and may involve related substrates as surrogates.
Table 1: Enzyme Kinetic Parameters for Key Enzymes in the 11β-Hydroxyprogesterone Backdoor Pathway
| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/mg protein/min) | Source |
| SRD5A2 | Testosterone | Dihydrotestosterone | 0.7 | 4044 | (Cantrell et al., 2020) |
| AKR1C2 | 5β-pregnane-3,20-dione | 3α-hydroxy-5β-pregnan-20-one | 1.8 | 290 | (Jin & Penning, 2011)[2] |
| CYP17A1 | Progesterone (17α-hydroxylase) | 17α-hydroxyprogesterone | 0.2 - 0.5 | 100 - 200 | (Auchus & Miller, 2005) |
| CYP17A1 | 17α-hydroxypregnenolone (17,20-lyase) | DHEA | ~0.5 | ~50 | (Auchus & Miller, 2005) |
Note: Data for SRD5A2 with testosterone and AKR1C2 with 5β-pregnane-3,20-dione are provided as representative examples of their activity on steroid substrates. Specific kinetic data for 11β-hydroxyprogesterone and its direct metabolites are limited.
Table 2: Metabolite Concentrations Following Incubation of Prostate Cancer Cells with 11β-Hydroxyprogesterone Precursors
| Cell Line | Precursor Steroid | Metabolite | Concentration (ng/g tissue or % conversion) | Source |
| LNCaP | 11β-OHP4 | 11KDHT | Formation observed | (Mitic et al., 2018)[1] |
| Prostate Cancer Tissue | Endogenous | 11β-OHP4 | ~32 ng/g | (du Toit et al., 2019) |
| Prostate Cancer Tissue | Endogenous | 11-ketoprogesterone | >300 ng/g | (du Toit et al., 2019) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream metabolism of 11β-hydroxyprogesterone.
Protocol 1: In Vitro Steroid Metabolism Assay in Transfected HEK293 Cells
This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells with plasmids encoding steroidogenic enzymes, followed by incubation with 11β-hydroxyprogesterone to analyze its metabolism.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Plasmid DNA encoding the steroidogenic enzyme of interest (e.g., SRD5A1, SRD5A2, AKR1C2)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
11β-hydroxyprogesterone (substrate)
-
6-well cell culture plates
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2 µg of plasmid DNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the HEK293 cells and replace it with 800 µL of fresh, serum-free DMEM.
-
Add the 200 µL of DNA-lipid complex dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Substrate Incubation:
-
After the initial incubation, add 1 mL of DMEM containing 10% FBS and the desired concentration of 11β-hydroxyprogesterone (e.g., 1 µM).
-
Incubate for the desired time period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the culture medium.
-
Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.
-
Store both the medium and cell lysate at -80°C until analysis.
-
Protocol 2: Steroid Extraction and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the extraction of steroids from cell culture medium and subsequent analysis by LC-MS/MS.
Materials:
-
Collected cell culture medium
-
Internal standards (deuterated steroid analogues)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water with 0.1% formic acid
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw the cell culture medium samples.
-
To 500 µL of medium, add a mixture of internal standards.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of MTBE to each sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Separate the steroids using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
-
Detect and quantify the steroids using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-product ion transitions for each steroid of interest should be optimized beforehand.
-
Visualizations
Diagram 1: The Downstream Metabolism of 11β-Hydroxyprogesterone in the Backdoor Pathway
Caption: Metabolic conversion of 11β-hydroxyprogesterone in the backdoor pathway.
Diagram 2: Experimental Workflow for In Vitro Metabolism Studies
Caption: Workflow for studying 11β-hydroxyprogesterone metabolism in vitro.
Conclusion
The downstream metabolism of 11β-hydroxyprogesterone via the backdoor pathway represents a significant route for the production of potent androgens. This technical guide provides a foundational understanding of this pathway, compiling available quantitative data and detailing essential experimental protocols for its investigation. For researchers and professionals in drug development, a thorough understanding of this pathway is paramount for identifying novel therapeutic targets and developing more effective treatments for androgen-driven diseases. Further research is warranted to fully elucidate the kinetic properties of the enzymes involved and to understand the physiological and pathological relevance of this pathway in various human conditions.
References
- 1. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Engineering E. coli for the Biocatalytic Production of 9α-Hydroxyprogesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9α-Hydroxyprogesterone is a critical precursor in the synthesis of a wide array of corticosteroids, which are of significant therapeutic and commercial value. Traditional chemical synthesis routes for introducing a hydroxyl group at the C9α position of the steroid nucleus are often complex, lack specificity, and can be environmentally burdensome. The enzymatic synthesis of 9α-hydroxyprogesterone in a microbial host such as Escherichia coli presents a promising alternative, offering high specificity and milder reaction conditions. This technical guide provides a comprehensive overview of the core principles and methodologies for developing a recombinant E. coli biocatalyst for the production of 9α-hydroxyprogesterone from progesterone. We detail the key enzymatic system, genetic engineering strategies, cultivation and biotransformation protocols, and analytical methods, drawing from established research on steroid hydroxylation in prokaryotic hosts.
The Core Enzymatic System: 3-Ketosteroid 9α-Hydroxylase (KshAB)
The primary enzyme responsible for the 9α-hydroxylation of the steroid core is the 3-ketosteroid 9α-hydroxylase (KshAB). This enzyme is predominantly found in actinobacteria, with well-characterized examples from Rhodococcus and Nocardia species.[1][2][3] The KshAB system is a two-component monooxygenase, comprising:
-
KshA : A terminal oxygenase subunit that binds the steroid substrate and catalyzes the hydroxylation reaction.[1][3]
-
KshB : A reductase subunit that facilitates the transfer of electrons from a reduced cofactor, typically NADH, to the KshA subunit.[1][2]
The successful functional expression of both components is essential for catalytic activity in a heterologous host like E. coli. Several homologous kshA genes have been identified in strains like Rhodococcus ruber, indicating a versatility of these enzymes for substrates with varying side chains.[1] For the conversion of progesterone, an enzyme with high specificity for steroids with shorter side chains would be the prime candidate.
Table 1: Characteristics of 3-Ketosteroid 9α-Hydroxylase (KshAB) System
| Parameter | Description | Source Organism Examples | Reference |
| Enzyme System | Two-component monooxygenase | Rhodococcus ruber, Nocardia species M117 | [1][2] |
| Components | KshA (oxygenase), KshB (reductase) | Rhodococcus, Nocardia | [1][2][3] |
| Cofactor | NADH | Nocardia species M117 | [2] |
| Reaction | Progesterone + O₂ + NADH + H⁺ → 9α-Hydroxyprogesterone + H₂O + NAD⁺ | General Reaction | [1][3] |
| Substrate Specificity | Acts on 4-ene-3-oxosteroids (e.g., progesterone) | Rhodococcus ruber | [1] |
Experimental Workflow and Protocols
The development of a whole-cell biocatalyst for 9α-hydroxyprogesterone production in E. coli involves a multi-step process, from gene identification and cloning to fermentation and product analysis.
References
A Novel Adrenal Pathway: The Synthesis of Androstenedione from 11-Deoxycortisol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of androgen biosynthesis is complex, involving multiple pathways and enzymatic steps primarily within the adrenal glands and gonads. While the classical pathways of androgen production are well-established, emerging research has unveiled alternative routes that contribute significantly to the androgen pool, particularly under certain physiological and pathophysiological conditions. This technical guide delves into a novel biologic pathway: the synthesis of androstenedione from 11-deoxycortisol. This pathway is particularly significant in conditions of impaired 11β-hydroxylase (CYP11B1) activity, such as congenital adrenal hyperplasia (CAH). This document provides a comprehensive overview of the core scientific principles, detailed experimental methodologies, quantitative data, and the clinical implications of this alternative androgen synthesis route.
The Core Signaling Pathway
The conventional pathway of cortisol synthesis in the adrenal cortex involves the conversion of 17-hydroxyprogesterone to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2), followed by the conversion of 11-deoxycortisol to cortisol by 11β-hydroxylase (CYP11B1). However, studies have demonstrated that 11-deoxycortisol can also serve as a precursor for androstenedione.[1]
This alternative pathway becomes prominent when the activity of 11β-hydroxylase is diminished.[1][2] In such instances, 11-deoxycortisol accumulates and is subsequently shunted towards the androgen synthesis pathway. The conversion of 11-deoxycortisol to androstenedione is catalyzed by the 17,20-lyase activity of the enzyme P450c17 (CYP17A1). This establishes a critical balance between glucocorticoid and androgen production within the adrenal cortex, regulated by the relative activities of 11β-hydroxylase and 17,20-lyase.[2]
The clinical relevance of this pathway is most evident in patients with congenital adrenal hyperplasia due to 11β-hydroxylase deficiency and in individuals undergoing treatment with 11β-hydroxylase inhibitors like metyrapone. In these cases, the blockage of cortisol production leads to a redirection of 11-deoxycortisol to form androstenedione, contributing to the symptoms of hyperandrogenism.[1][2]
Quantitative Data from Adrenal Incubation Studies
The following tables summarize the quantitative data from in vitro incubation studies using adrenal tissue, demonstrating the conversion of 11-deoxycortisol to androstenedione. These studies highlight the inverse relationship between cortisol and androstenedione synthesis, modulated by the activity of 11β-hydroxylase.
Table 1: Steroid Synthesis from 11-Deoxycortisol in Sheep Adrenal Homogenates
| Condition | Cortisol + Cortisone (% of precursor) | Androstenedione (% of precursor) |
| Control | 15.2 ± 2.1 | 1.8 ± 0.3 |
| + Metyrapone (11β-hydroxylase inhibitor) | 2.5 ± 0.5 | 9.5 ± 1.2 |
Data represents the mean ± SD of the percentage of radiolabeled 11-deoxycortisol converted to products. Metyrapone was added to inhibit 11β-hydroxylase activity.
Table 2: Androstenedione Synthesis in Human Adrenal Adenoma Tissue
| Precursor | Androstenedione Synthesized (pmol/mg protein/hr) |
| 17-Hydroxyprogesterone | 125 ± 18 |
| 11-Deoxycortisol | 45 ± 9 |
Data represents the mean ± SD of androstenedione production from different precursors in homogenized human adrenal adenoma tissue.
Experimental Protocols
The following are detailed methodologies for the key experiments that have elucidated this novel pathway.
Sheep Adrenal Gland Incubation
-
Tissue Preparation:
-
Fresh sheep adrenal glands are obtained and immediately placed on ice.
-
The adrenal cortex is dissected from the medulla and homogenized in a Teflon-glass homogenizer with Earle's medium buffer.
-
Subcellular fractions (microsomes and mitochondria) can be prepared by differential centrifugation if required for specific enzyme activity assays.
-
-
Incubation Procedure:
-
Aliquots of the adrenal homogenate (typically containing 1-2 mg of protein) are incubated in glass vials.
-
The incubation medium consists of Earle's medium buffer, a radioactive steroid precursor (e.g., [³H]11-deoxycortisol), and a cofactor solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to generate NADPH.
-
For experiments investigating the role of 11β-hydroxylase, an inhibitor such as metyrapone is added to the incubation medium.
-
The vials are incubated in a shaking water bath at 37°C for a specified time (e.g., 1-2 hours).
-
The reaction is stopped by the addition of an organic solvent like dichloromethane or ethyl acetate.
-
-
Steroid Extraction and Analysis:
-
The steroids are extracted from the incubation medium using an organic solvent.
-
The organic phase is evaporated to dryness under a stream of nitrogen.
-
The steroid residue is redissolved in a small volume of a suitable solvent for analysis.
-
Steroids are separated using paper chromatography or thin-layer chromatography (TLC).
-
The separated steroids are identified by comparison with authentic standards.
-
The amount of each steroid is quantified by measuring the radioactivity in the corresponding spots using a liquid scintillation counter.
-
Human Adrenal Adenoma Incubation
-
Tissue Procurement and Preparation:
-
Human adrenal adenoma tissue is obtained from patients undergoing adrenalectomy, with appropriate ethical approval and patient consent.
-
The tissue is immediately transported to the laboratory in ice-cold saline.
-
The tissue is dissected to remove any surrounding non-adenomatous or necrotic tissue.
-
The adenoma tissue is then minced and homogenized as described for the sheep adrenal glands.
-
-
Incubation and Analysis:
-
The incubation procedure and subsequent steroid extraction and analysis are carried out following the same protocol as for the sheep adrenal tissue.
-
Non-radioactive steroid precursors are often used, and the resulting steroid products are quantified using specific radioimmunoassays (RIAs) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Enzymatic Kinetics
The key enzyme responsible for the conversion of 11-deoxycortisol to androstenedione is the 17,20-lyase activity of CYP17A1. While specific kinetic parameters (Km and Vmax) for 11-deoxycortisol as a substrate for 17,20-lyase are not extensively documented in the literature, studies on the enzyme's activity with other C21 steroid substrates provide valuable insights. The 17,20-lyase activity of CYP17A1 is known to be influenced by several factors, including the presence of cofactors like cytochrome b5 and the phosphorylation state of the enzyme. Further research is warranted to fully characterize the kinetics of this specific reaction.
Conclusion and Future Directions
The discovery of an alternative pathway for androstenedione synthesis from 11-deoxycortisol has significant implications for our understanding of adrenal androgen production, particularly in the context of 11β-hydroxylase deficiency. This pathway provides a molecular explanation for the hyperandrogenism observed in these patients and offers potential targets for therapeutic intervention.
For drug development professionals, this pathway highlights the importance of considering the broader metabolic consequences of inhibiting enzymes in the steroidogenic cascade. A thorough understanding of these alternative routes is crucial for the design of selective enzyme inhibitors that minimize off-target effects on androgen production.
Future research should focus on several key areas:
-
Detailed Kinetic Analysis: A comprehensive characterization of the kinetic parameters of 17,20-lyase for 11-deoxycortisol is needed to better understand the efficiency of this pathway.
-
Regulatory Mechanisms: Elucidating the factors that regulate the balance between 11β-hydroxylase and 17,20-lyase activity will provide deeper insights into the control of adrenal steroidogenesis.
-
In Vivo Studies: Further in vivo studies in animal models and human subjects are necessary to confirm the physiological significance of this pathway under various conditions.
By continuing to explore these novel aspects of steroidogenesis, the scientific and medical communities can advance the diagnosis and treatment of disorders related to adrenal androgen excess.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 17-Hydroxyprogesterone in Serum using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-hydroxyprogesterone (17-OHP) is a crucial intermediate steroid hormone in the adrenal biosynthesis pathway, leading to the production of cortisol.[1] The quantification of 17-OHP in serum is a vital diagnostic tool, primarily for the detection of congenital adrenal hyperplasia (CAH), an inherited genetic disorder affecting the adrenal glands' ability to produce cortisol.[2][3] In the most common form of CAH, a deficiency in the enzyme 21-hydroxylase leads to an accumulation of 17-OHP in the blood.[1][4] This buildup can cause atypical genital development in females and other health issues in both sexes if not diagnosed and treated promptly.[1][5]
Newborn screening programs worldwide rely on the measurement of 17-OHP to detect CAH.[4][6] While immunoassays have traditionally been used, they can be prone to interference from structurally similar steroids, leading to false-positive results.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, providing more accurate and reliable quantification of 17-OHP.[8] This application note provides a detailed protocol for the quantification of 17-OHP in human serum using LC-MS/MS, intended for research and drug development applications.
Signaling Pathway
The steroidogenesis pathway illustrates the synthesis of various steroid hormones from cholesterol. 17-OHP is a key intermediate in this pathway. A deficiency in the 21-hydroxylase enzyme disrupts the conversion of 17-OHP to 11-deoxycortisol, leading to an accumulation of 17-OHP and a subsequent overproduction of androgens.
Experimental Workflow
The overall workflow for the quantification of 17-OHP in serum by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
17-Hydroxyprogesterone certified reference material
-
17-Hydroxyprogesterone stable isotope-labeled internal standard (e.g., 17-OHP-d8 or 17-OHP-¹³C₃)[9]
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent[9]
-
Zinc sulfate or other protein precipitation agent
-
Stripped human serum for calibrators and quality controls
-
Calibrators and quality control (QC) samples
Sample Preparation
Two common methods for sample preparation are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE) [9][10]
-
To 200 µL of serum sample, calibrator, or QC, add the internal standard solution.
-
Add 1 mL of methyl t-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 4000 g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 50:50 methanol:water).[9]
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) [7]
-
To 100 µL of serum sample, calibrator, or QC, add 25 µL of internal standard solution.
-
Add 200 µL of methanol to precipitate proteins and mix.
-
Add 550 µL of water and mix.
-
Centrifuge at 4000 g for 5 minutes.
-
Load 600 µL of the supernatant onto a pre-conditioned SPE plate (e.g., Oasis PRiME HLB).
-
Wash the SPE plate with 200 µL of 0.1% formic acid in 35% methanol, followed by 200 µL of 0.1% ammonia in 35% methanol.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Liquid Chromatography (LC) Parameters
| Parameter | Typical Conditions |
| Column | C18 or similar reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm)[7] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Gradient | A linear gradient from a lower to a higher percentage of mobile phase B over several minutes to elute the analytes. |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 50 µL[9] |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Typical Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[9][11] |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[9] |
| Ion Transitions | 17-OHP: Precursor ion (Q1) m/z 331.2 -> Product ion (Q3) m/z 97.1 or 109.1[11]17-OHP-d8 (IS): Precursor ion (Q1) m/z 339.3 -> Product ion (Q3) m/z 100.1 or 113.1[11] |
| Collision Energy | Optimized for each transition |
| Source Temperature | 300 - 550 °C |
Data Presentation
The following tables summarize typical quantitative performance data for an LC-MS/MS method for 17-OHP.
Table 1: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.156 - 80 nmol/L (equivalent to approximately 0.5 - 242 ng/mL)[11] |
| Correlation Coefficient (r²) | > 0.99[8][11] |
| Lower Limit of Quantitation (LLOQ) | 0.2 nmol/L (approximately 0.6 ng/mL)[11] |
| Intra-assay Precision (%CV) | < 10%[9][11] |
| Inter-assay Precision (%CV) | < 15%[9][11] |
| Accuracy/Recovery | 85 - 115%[11] |
| Matrix Effect | Minimal, compensated by the use of a stable isotope-labeled internal standard |
Table 2: Example Calibration Curve Data
| Calibrator Concentration (nmol/L) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1.0 | 0.025 |
| 5.0 | 0.128 |
| 10.0 | 0.255 |
| 25.0 | 0.635 |
| 50.0 | 1.270 |
| 75.0 | 1.905 |
Table 3: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (nmol/L) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) |
| Low | 1.5 | 5.2 | 7.8 | 102.5 |
| Medium | 30 | 4.1 | 6.5 | 98.7 |
| High | 227 | 3.8 | 5.9 | 101.2 |
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of 17-hydroxyprogesterone in serum. The superior selectivity of this technique over traditional immunoassays minimizes interferences, leading to more accurate results, which is critical for research, clinical diagnostics, and drug development. The detailed protocols and performance data presented here serve as a comprehensive guide for laboratories looking to implement this essential analytical method.
References
- 1. 17-Hydroxyprogesterone in children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]
- 3. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 4. Congenital Adrenal Hyperplasia | Newborn Screening [newbornscreening.hrsa.gov]
- 5. 17-OH Progesterone Test: Purpose, Procedure, and Risks [healthline.com]
- 6. Congenital Adrenal Hyperplasia (CAH) | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Radioimmunoassay for 17-alpha-hydroxyprogesterone (17-OHP)
These application notes provide a comprehensive overview and detailed protocols for the development and implementation of a radioimmunoassay (RIA) for the quantitative determination of 17-alpha-hydroxyprogesterone (17-OHP) in biological samples such as serum and plasma. This document is intended for researchers, scientists, and drug development professionals.
1. Introduction
17-alpha-hydroxyprogesterone (17-OHP) is a crucial intermediate steroid in the adrenal biosynthetic pathway for cortisol.[1][2] The measurement of 17-OHP levels is a primary biochemical marker for the diagnosis and management of congenital adrenal hyperplasia (CAH), an inherited disorder affecting the adrenal glands' ability to produce cortisol.[2][3][4][5] A deficiency in the 21-hydroxylase enzyme leads to an accumulation of 17-OHP in the blood.[3][6] Radioimmunoassay (RIA) is a sensitive and established method for the quantification of 17-OHP in biological fluids.[7][8]
This document outlines the essential components and procedures for establishing a robust 17-OHP RIA, including antibody production, radiolabeling of the tracer, assay protocol, and data analysis.
2. Principle of the Radioimmunoassay
The 17-OHP RIA is a competitive binding assay. The principle relies on the competition between a fixed amount of radiolabeled 17-OHP (the tracer) and the unlabeled 17-OHP present in the sample or calibrator for a limited number of binding sites on a specific anti-17-OHP antibody.[9] As the concentration of unlabeled 17-OHP in the sample increases, the amount of radiolabeled 17-OHP that binds to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be constructed, and the concentration of 17-OHP in unknown samples can be determined.[10]
3. Key Components and Reagents
-
Anti-17-OHP Antibody: A highly specific antibody is critical for the assay's accuracy. Both polyclonal and monoclonal antibodies can be used.[3][11] The generation of these antibodies typically involves immunizing animals with a 17-OHP-protein conjugate.[3][12]
-
Radiolabeled 17-OHP (Tracer): 17-OHP is typically labeled with Iodine-125 (¹²⁵I) to serve as the tracer.[9][13]
-
Calibrators: A set of standards with known concentrations of 17-OHP is used to generate the standard curve.[14]
-
Control Samples: Samples with low, normal, and high concentrations of 17-OHP should be included in each assay run to monitor performance.[10]
-
Separation Reagent: A method to separate the antibody-bound from the free radiolabeled 17-OHP is required. Common methods include the use of dextran-coated charcoal or a solid-phase antibody (e.g., coated tubes or magnetizable particles).[7][13]
-
Assay Buffer: A suitable buffer is used to maintain optimal pH and ionic strength for the antigen-antibody reaction.
4. Experimental Protocols
4.1. Production of Anti-17-OHP Antibodies (Polyclonal)
This protocol provides a general outline for the generation of polyclonal antibodies.
-
Immunogen Preparation:
-
Since 17-OHP is a small molecule and not immunogenic on its own, it must be conjugated to a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA).[11][12]
-
A common method involves creating a derivative of 17-OHP, such as 17-OHP-3-(O-carboxymethyl) oxime, which can then be coupled to the carrier protein.[3]
-
-
Immunization:
-
Rabbits are commonly used for the production of polyclonal antibodies.
-
An initial immunization is given with the immunogen emulsified in Complete Freund's Adjuvant.
-
Booster immunizations are administered at regular intervals (e.g., every 4-6 weeks) with the immunogen in Incomplete Freund's Adjuvant.
-
-
Titer Determination:
-
Blood samples are collected periodically to monitor the antibody titer.
-
The titer is determined by assessing the ability of serially diluted antiserum to bind to the radiolabeled 17-OHP.
-
-
Antibody Purification:
-
Once a high titer is achieved, a larger volume of blood is collected.
-
The antiserum is separated from the blood.
-
For a more specific antibody population, affinity purification can be performed.
-
4.2. Preparation of ¹²⁵I-labeled 17-OHP (Tracer)
The preparation of a radiolabeled tracer is a critical step that requires expertise in handling radioactive materials. Steroids like 17-OHP need to be derivatized to be labeled with ¹²⁵I.[12]
-
Derivatization: A derivative of 17-OHP that can be iodinated is synthesized. This often involves introducing a phenolic or tyramine group.
-
Radiolabeling: The derivatized 17-OHP is then radiolabeled with ¹²⁵I using a standard method such as the Chloramine-T method.
-
Purification: The radiolabeled tracer is purified from unreacted ¹²⁵I and unlabeled steroid using techniques like high-performance liquid chromatography (HPLC).
-
Quality Control: The purity and specific activity of the tracer are determined to ensure its suitability for the assay.
4.3. Radioimmunoassay Procedure
The following is a general protocol for a 17-OHP RIA using a coated-tube method.
-
Assay Setup:
-
Label antibody-coated tubes for each calibrator, control, and unknown sample (in duplicate).
-
Allow all reagents and samples to reach room temperature.
-
-
Pipetting:
-
Pipette 25 µL of each calibrator, control, and sample into the corresponding coated tubes.[14]
-
Pipette 1 mL of the ¹²⁵I-labeled 17-OHP tracer solution into each tube.
-
-
Incubation:
-
Gently mix the contents of the tubes.
-
Incubate the tubes for a specified time and temperature (e.g., 3 hours at 37°C) to allow for competitive binding.[9]
-
-
Separation:
-
After incubation, decant or aspirate the contents of the tubes to remove the unbound fraction.[9]
-
If using a different separation method like dextran-coated charcoal, add the charcoal suspension, incubate, and then centrifuge to pellet the charcoal-bound free tracer. The supernatant containing the antibody-bound fraction is then counted.[7]
-
-
Counting:
-
Measure the radioactivity in each tube for a set time (e.g., 1 minute) using a gamma counter.
-
5. Data Analysis
-
Calculate Average Counts: Calculate the average counts per minute (CPM) for each set of duplicate tubes.
-
Generate Standard Curve:
-
Plot the average CPM for each calibrator against its corresponding 17-OHP concentration on a semi-log graph paper.
-
Alternatively, use a data reduction software to perform a curve fit (e.g., four-parameter logistic fit).[10]
-
-
Determine Sample Concentrations:
6. Assay Performance and Characteristics
6.1. Assay Sensitivity
The sensitivity of the assay is defined as the lowest concentration of 17-OHP that can be reliably distinguished from zero.
| Parameter | Value | Reference |
| Sensitivity | 0.040 ng/mL | [10] |
| Sensitivity (pg/tube) | 3 pg | [7] |
| Lower Limit of Quantitation | 0.2 nmol/L | [15] |
6.2. Cross-Reactivity
The specificity of the antibody is crucial to avoid interference from other structurally related steroids. Cross-reactivity is typically assessed by measuring the concentration of a steroid required to displace 50% of the radiolabeled tracer and comparing it to the concentration of 17-OHP required for the same displacement.
| Substance | % Cross-Reactivity | Reference |
| 17-alpha-Hydroxyprogesterone | 100 | [10] |
| Progesterone | 0.375 | [10] |
| Androstenedione | 0.158 | [10] |
| 11α-Hydroxy-progesterone | 85.1 - 90.1 | [12] |
| Cortisol | 1.7 - 2.3 | [12] |
Note: It is important to be aware of potential cross-reactivity, especially in neonates where fetal adrenal steroids can interfere with the assay.[3][16][17] In such cases, methods with higher specificity like liquid chromatography-tandem mass spectrometry (LC-MS/MS) may be preferred.[15][16]
6.3. Precision
Assay precision is evaluated by determining the intra-assay (within-run) and inter-assay (between-run) coefficients of variation (CV).
| Assay Type | CV (%) | Reference |
| Intra-assay | < 10% | [7] |
| Inter-assay | < 15% | [7] |
7. Visualizations
Caption: Experimental workflow for the 17-OHP radioimmunoassay.
References
- 1. researchgate.net [researchgate.net]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Generation of monoclonal antibodies against 17α-hydroxyprogesterone for newborn screening of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Serum 17α-Hydroxyprogesterone in Infants by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. 125I radioimmunoassay for 17 alpha-hydroxyprogesterone in plasma, for diagnosing and managing congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. diasource-diagnostics.com [diasource-diagnostics.com]
- 10. monobind.com [monobind.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. Radioimmunoassay of blood-spot 17 alpha-hydroxyprogesterone in the management of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ibl-america.com [ibl-america.com]
- 15. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. researchgate.net [researchgate.net]
Application Notes: High-Throughput Analysis of 17-Hydroxyprogesterone in Serum by Stable Isotope Dilution LC-MS/MS
References
- 1. hmdb.ca [hmdb.ca]
- 2. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 3. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of 17-OH-Progesterone (OHPG) for Diagnosis of Congenital Adrenal Hyperplasia (CAH) | Springer Nature Experiments [experiments.springernature.com]
- 5. waters.com [waters.com]
- 6. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 13. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 17-Hydroxyprogesterone in Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) is a group of inherited disorders affecting the adrenal glands. The most common form, accounting for over 90% of cases, is caused by a deficiency in the enzyme 21-hydroxylase.[1][2] This deficiency disrupts the normal synthesis of cortisol and aldosterone, leading to an accumulation of precursor steroids, most notably 17-hydroxyprogesterone (17-OHP).[1][3] Newborn screening for CAH is crucial for early diagnosis and treatment to prevent life-threatening adrenal crises.[4][5][6]
Dried blood spot (DBS) analysis is the standard method for newborn screening due to its minimally invasive nature and the stability of analytes on the filter paper.[1][7] While immunoassays have traditionally been used for initial screening, they are prone to high false-positive rates due to cross-reactivity with other steroids, particularly in premature or stressed infants.[8][9][10] Consequently, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard second-tier or confirmatory test, offering superior specificity and sensitivity.[8][9][10][11][12]
These application notes provide a detailed protocol for the high-throughput screening of 17-OHP in dried blood spots using LC-MS/MS, designed for clinical research and drug development applications.
Steroidogenesis Pathway in Congenital Adrenal Hyperplasia
Caption: Simplified steroidogenesis pathway highlighting the 21-hydroxylase deficiency in CAH.
Experimental Protocols
Materials and Reagents
-
Dried Blood Spot Cards: Whatman 903 or equivalent.
-
17-OHP standard and stable isotope-labeled internal standard (e.g., D8-17-OHP).
-
Methanol, Acetonitrile, and Water: LC-MS grade.
-
Formic Acid: LC-MS grade.
-
96-well plates: Polypropylene, round or V-bottom.
-
Plate shaker and sealer.
-
Nitrogen evaporator.
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS).
Sample Preparation and Extraction
-
Punching: A 3.2 mm disc is punched from the center of the dried blood spot into a 96-well plate.[1]
-
Extraction: To each well, add 175 µL of an extraction solution (e.g., 80:20 acetonitrile/water) containing the internal standard (e.g., 3 ng/mL D8-17-OHP).[13]
-
Incubation: Seal the plate and shake at a constant speed (e.g., 900 rpm) for 60 minutes at room temperature or 50°C.[1][13]
-
Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
Evaporation: Dry the extract under a gentle stream of nitrogen at 35-40°C for approximately 35-45 minutes.[5][7][13]
-
Reconstitution: Reconstitute the dried residue in 45-50 µL of a reconstitution solution (e.g., 40:60 methanol/water with 0.3% formic acid).[5][7][13]
-
Final Shake: Shake the plate for 10 minutes at room temperature before injection into the LC-MS/MS system.[13]
LC-MS/MS Analysis
-
HPLC System: A system capable of gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient to elute 17-OHP and separate it from other interfering substances.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
17-OHP transition: e.g., m/z 331.2 -> 97.1
-
Internal Standard transition (D8-17-OHP): e.g., m/z 339.2 -> 100.1
-
High-Throughput Screening Workflow
Caption: Experimental workflow for high-throughput 17-OHP screening in DBS.
Data Presentation
Table 1: Performance Characteristics of LC-MS/MS Methods for 17-OHP in DBS
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 1.00 - 80.00[11][12] | 0.156 - 80 nmol/L | 9.9 - 1270.0 nmol/L |
| Correlation Coefficient (R²) | > 0.999[8] | > 0.992[14] | > 0.997 |
| Limit of Quantification (LOQ) | 0.52 ng/mL[11][12] | 0.2 nmol/L | 1.5 nmol/L[15] |
| Intra-day Precision (%CV) | 1.27 - 5.69[11][12] | < 7[14] | < 6.7 |
| Inter-day Precision (%CV) | 1.27 - 5.69[11][12] | < 7[14] | < 6.7 |
| Recovery (%) | 91.22 - 105.71[10] | > 83[14] | 57 - 59 |
| Clinical Specificity (%) | 96.4[8][9] | 100 | Not Reported |
| Clinical Sensitivity (%) | 100[8][9] | Not Reported | Not Reported |
Note: Units may vary between studies (e.g., ng/mL vs. nmol/L). Conversion factor for 17-OHP: 1 ng/mL ≈ 3.02 nmol/L.
Discussion
The implementation of high-throughput LC-MS/MS for the quantification of 17-OHP from dried blood spots offers a robust and reliable method for newborn screening and clinical research. The enhanced specificity of this technique significantly reduces the number of false-positive results commonly associated with immunoassays, thereby decreasing unnecessary follow-up testing and parental anxiety.[5][7][8]
The presented protocol outlines a validated workflow from sample preparation to data analysis. Key performance characteristics, such as linearity, precision, and accuracy, are well within acceptable limits for clinical diagnostic assays.[9][11][12] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in extraction efficiency and instrument response.[11][12]
For successful implementation, it is essential to establish and validate the method in-house, including the determination of appropriate reference intervals and cutoff values, which may be influenced by factors such as gestational age and birth weight.[2][11] Continuous participation in external quality assurance programs is also vital to ensure the ongoing accuracy and reliability of the results.[10]
Conclusion
High-throughput screening of 17-OHP in dried blood spots by LC-MS/MS is a powerful tool for the early and accurate diagnosis of Congenital Adrenal Hyperplasia. The detailed protocols and performance data provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to establish or optimize this critical assay. The superior analytical performance of LC-MS/MS makes it an indispensable technology in modern newborn screening programs and endocrine research.
References
- 1. tulipgroup.com [tulipgroup.com]
- 2. karger.com [karger.com]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. Newborn Screening Protocols and Positive Predictive Value for Congenital Adrenal Hyperplasia Vary across the United States [mdpi.com]
- 5. Comparison of different preparation techniques of dried blood spot quality controls in newborn screening for congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alabamapublichealth.gov [alabamapublichealth.gov]
- 7. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and evaluation of a candidate reference measurement procedure for detecting 17α-hydroxyprogesterone in dried blood spots using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and evaluation of a candidate reference measurement procedure for detecting 17α-hydroxyprogesterone in dried blood spots using isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wisconsin’s Screening Algorithm for the Identification of Newborns with Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid screening assay of congenital adrenal hyperplasia by measuring 17α‐hydroxyprogesterone with high‐performance liquid chromatography/electrospray ionization tandem mass spectrometry from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 17-hydroxyprogesterone quantification in dried blood spots by high performance liquid chromatography-tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Solid-Phase Extraction of 17-Hydroxyprogesterone from Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyprogesterone (17-OHP) is a crucial intermediate steroid in the biosynthesis of glucocorticoids and sex hormones.[1] Its quantification in plasma is a key diagnostic tool for conditions such as congenital adrenal hyperplasia (CAH) and is also vital in monitoring therapeutic interventions and in drug development research.[2] Given the low physiological concentrations of 17-OHP and the complexity of the plasma matrix, a robust and reliable sample preparation method is essential for accurate analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from biological fluids.[3] It offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, reducing ion suppression in mass spectrometry, and being amenable to automation. This document provides a detailed protocol for the solid-phase extraction of 17-OHP from plasma samples using a modern polymer-based reversed-phase sorbent, along with a comparative overview of an alternative method.
Signaling and Metabolic Relevance of 17-Hydroxyprogesterone
17-OHP is not just a passive intermediate. Recent research has highlighted its role in signaling pathways that can influence metabolic processes and disease states. For instance, 17-OHP can bind to and activate the glucocorticoid receptor (GR), impacting glucose metabolism.[4] This has implications for understanding hyperglycemia in conditions like type 2 diabetes. Furthermore, through its interaction with Progesterone Receptor B (PR-B), 17-OHP can alter the metabolic landscape of breast cancer cells, suggesting its potential relevance in oncology research.[2][5]
Caption: Signaling pathways of 17-Hydroxyprogesterone.
Experimental Protocols
This section details a validated protocol for the extraction of 17-OHP from human plasma using a polymer-based reversed-phase SPE sorbent. A comparative protocol using a traditional C18 sorbent is also outlined.
Protocol 1: Polymer-Based Reversed-Phase SPE (Oasis PRiME HLB)
This protocol is based on the Waters Oasis PRiME HLB sorbent, which is designed to streamline the SPE workflow by eliminating the need for conditioning and equilibration steps.[5]
Materials:
-
Oasis PRiME HLB µElution Plate
-
Human plasma (double charcoal stripped for calibration standards)
-
17-OHP analytical standard and deuterated internal standard (e.g., 17-OHP-d8)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Zinc Sulfate (ZnSO₄)
-
Phosphoric Acid (H₃PO₄)
-
Water, HPLC grade
-
Centrifuge
-
Positive pressure manifold or vacuum manifold for SPE
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock and working solutions of 17-OHP and the internal standard in methanol or a methanol/water mixture.
-
To 150 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution.
-
-
Protein Precipitation:
-
Add 300 µL of a 4:1 solution of Methanol:89 g/L Zinc Sulfate to each sample.
-
Vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge at 3220 x g for 10 minutes.[5]
-
-
Sample Pre-treatment:
-
Transfer 300 µL of the supernatant to a new tube.
-
Add 900 µL of 4% Phosphoric Acid (H₃PO₄) and mix.
-
-
Solid-Phase Extraction Workflow:
-
Load: Directly load the pre-treated sample onto the Oasis PRiME HLB µElution Plate.
-
Wash: Wash the sorbent with 2 x 200 µL of 25% methanol in water.
-
Elute: Elute the analytes with 2 x 25 µL of 90:10 Acetonitrile:Methanol.
-
Post-Elution: Dilute the eluate with 25 µL of water before injection into the LC-MS/MS system.
-
Caption: SPE workflow using Oasis PRiME HLB.
Protocol 2: Comparative C18-Based SPE
This protocol provides a general workflow for a more traditional C18-based SPE method, which requires sorbent conditioning and equilibration.
Materials:
-
C18 SPE Cartridge
-
Human plasma
-
17-OHP analytical standard and internal standard
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hexane
-
Ethyl Acetate
-
Centrifuge
-
SPE Manifold
Procedure:
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in Protocol 1.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate proteins using acetonitrile or methanol to improve sorbent lifetime and reduce matrix effects. Centrifuge and use the supernatant.
-
-
Solid-Phase Extraction Workflow:
-
Condition: Condition the C18 cartridge with 1-2 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1-2 mL of water. Do not allow the sorbent to go dry.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash 1 (Polar Interferences): Wash with a weak organic solvent mixture (e.g., 1 mL of 10-20% methanol in water) to remove polar interferences.
-
Wash 2 (Non-polar Interferences): Wash with a non-polar solvent like hexane to remove lipids.
-
Dry: Dry the sorbent bed thoroughly under vacuum or positive pressure.
-
Elute: Elute 17-OHP with a strong organic solvent such as ethyl acetate or a high percentage of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize the quantitative data for the solid-phase extraction of 17-OHP from plasma, primarily focusing on the validated polymer-based method.
Table 1: Recovery and Matrix Effects
| Analyte | Sorbent Type | Recovery (%) | RSD (%) of Recovery | Matrix Effect (%) | Reference |
| 17-OHP | Oasis PRiME HLB | 72-73% | < 5% | < -10% | [4][5] |
| Cortisol | Oasis PRiME HLB | 72-73% | < 5% | -19% | [4][5] |
| Androstenedione | Oasis PRiME HLB | 72-73% | < 5% | < -10% | [4][5] |
Matrix Effect is calculated as (response in matrix / response in neat solution - 1) x 100. A negative value indicates ion suppression.
Table 2: Method Validation and Performance
| Parameter | Performance Characteristic | Reference |
| Linearity (R²) | ≥ 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (50 pg/mL) | [1][5] |
| Calibration Range | 0.05 - 25 ng/mL | |
| Accuracy (QC Samples) | Within 8% of target concentrations | [5] |
| Precision (%CV at QC levels) | < 7% | [5] |
Table 3: Quality Control (QC) Sample Performance (Oasis PRiME HLB)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 17-OHP | Low | 0.15 | 0.14 | 93.3 | 6.5 |
| 17-OHP | Medium | 1.5 | 1.4 | 93.3 | 3.2 |
| 17-OHP | High | 15 | 14.2 | 94.7 | 2.5 |
| Androstenedione | Low | 0.15 | 0.14 | 93.3 | 4.3 |
| Androstenedione | Medium | 1.5 | 1.4 | 93.3 | 2.1 |
| Androstenedione | High | 15 | 15.1 | 100.7 | 2.1 |
| Cortisol | Low | 3 | 2.9 | 96.7 | 3.8 |
| Cortisol | Medium | 30 | 28.5 | 95.0 | 2.2 |
| Cortisol | High | 300 | 289.4 | 96.5 | 1.7 |
Data adapted from Waters Corporation Application Note, 720005259EN.
Conclusion
The provided protocol using a modern polymer-based reversed-phase sorbent demonstrates a robust, reproducible, and high-throughput method for the extraction of 17-hydroxyprogesterone from plasma.[4][5] The simplified workflow, eliminating conditioning and equilibration, offers significant time savings in a research or clinical setting.[4] The excellent recovery, minimal matrix effects, and high sensitivity and precision make this method highly suitable for demanding applications in drug development and clinical research. While traditional C18-based methods are also effective, they typically require more extensive method development and longer processing times. The choice of SPE sorbent and protocol should be guided by the specific requirements of the assay, including throughput needs, required sensitivity, and the available analytical instrumentation.
References
Application Note and Protocol: Quantification of 17α-Hydroxyprogesterone in Human Serum and Plasma using Deuterated 17α-Hydroxyprogesterone as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
17α-hydroxyprogesterone (17-OHP) is a crucial intermediate in the biosynthesis of cortisol and androgens.[1][2] Its measurement is a key biomarker for the diagnosis and management of congenital adrenal hyperplasia (CAH), a group of inherited genetic disorders affecting the adrenal glands.[3][4] While immunoassays have traditionally been used for 17-OHP quantification, they can suffer from cross-reactivity with other structurally similar steroids, leading to inaccurate results.[1][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity for the analysis of 17-OHP.[1][3]
The use of a stable isotope-labeled internal standard, such as deuterated 17α-hydroxyprogesterone (e.g., 17-OHP-d8 or 17-OHP-d4), is essential for accurate and precise quantification by LC-MS/MS. The internal standard co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of 17-OHP in human serum and plasma using deuterated 17α-hydroxyprogesterone as an internal standard.
Signaling Pathway
References
- 1. waters.com [waters.com]
- 2. labmed.org.uk [labmed.org.uk]
- 3. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Time-Resolved Fluoroimmunoassay for 17α-Hydroxyprogesterone
Introduction
17α-hydroxyprogesterone (17-OHP) is a crucial steroid hormone primarily produced in the adrenal glands and gonads. It serves as a precursor for cortisol biosynthesis. Measuring 17-OHP levels is a key diagnostic tool for congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands.[1][2][3] Time-resolved fluoroimmunoassay (TR-FIA) offers a highly sensitive and specific method for the quantitative determination of 17-OHP in various biological samples, including serum, plasma, and dried blood spots.[4][5][6][7] This technology utilizes lanthanide chelates, such as europium, which exhibit long fluorescence decay times, allowing for the elimination of background fluorescence and resulting in a high signal-to-noise ratio.[8]
Principle of the Assay
The TR-FIA for 17-OHP is a competitive immunoassay.[5][9] In this assay, a known amount of europium-labeled 17-OHP (tracer) competes with the 17-OHP present in the sample for a limited number of binding sites on a specific anti-17-OHP antibody. The antibody-antigen complex is captured on a solid phase, typically a microtiter well coated with a secondary antibody. After an incubation period, unbound reagents are washed away. An enhancement solution is then added to dissociate the europium ions from the tracer, forming highly fluorescent chelates. The intensity of the measured fluorescence is inversely proportional to the concentration of 17-OHP in the sample.[5]
Experimental Protocols
This section provides a detailed methodology for the development and execution of a time-resolved fluoroimmunoassay for 17α-hydroxyprogesterone.
Materials and Reagents
-
Microtiter Plates: 96-well plates coated with a secondary antibody (e.g., anti-rabbit IgG).
-
17-OHP Standards: Calibrators with known concentrations of 17-OHP.
-
Controls: High and low concentration 17-OHP controls.
-
Anti-17-OHP Antibody: Polyclonal rabbit anti-17-OHP antibody.
-
Europium-labeled 17-OHP (Tracer): 17-OHP conjugated with a europium chelate.
-
Assay Buffer: Buffer for diluting samples, standards, and antibodies.
-
Wash Solution: Concentrated buffer to be diluted for washing steps.
-
Enhancement Solution: Solution to dissociate europium ions for fluorescence measurement.
-
Danazol: To release 17-OHP from binding proteins.[5]
-
Plate Shaker: For incubation steps.
-
Time-Resolved Fluorometer: Capable of measuring europium fluorescence.
Assay Procedure
-
Reagent Preparation:
-
Allow all reagents and samples to reach room temperature before use.
-
Prepare working solutions of wash buffer and other reagents as required.
-
-
Sample Preparation:
-
For serum or plasma samples, collect blood and separate the serum/plasma by centrifugation. Samples can be stored at 2-8°C for short periods or frozen for long-term storage.
-
For dried blood spots, a specific diameter punch is used to obtain the sample.[10]
-
-
Assay Protocol:
-
Pipette 50 µL of each standard, control, and sample into the appropriate wells of the microtiter plate.
-
Add 150 µL of the europium-labeled 17-OHP tracer working solution to each well.
-
Add the anti-17-OHP antibody solution to each well.
-
Incubate the plate on a shaker for a specified time (e.g., 1 hour) at room temperature.
-
Wash the wells multiple times (e.g., 3 times) with 300 µL of diluted wash buffer per well.
-
After the final wash, tap the plate to remove any residual wash buffer.
-
Add the enhancement solution to each well.
-
Incubate for a short period to allow for the development of the fluorescent signal.
-
Measure the fluorescence in each well using a time-resolved fluorometer.
-
Data Analysis
-
Calculate the mean fluorescence for each set of duplicate standards, controls, and samples.
-
Generate a standard curve by plotting the mean fluorescence of the standards against their corresponding concentrations. A 4-parameter logistic curve fit is often recommended.
-
Determine the concentration of 17-OHP in the samples by interpolating their mean fluorescence values from the standard curve.
-
The fluorescence signal is inversely proportional to the concentration of 17-OHP in the sample.[5]
Performance Characteristics
The performance of a 17-OHP TR-FIA is evaluated based on several parameters, including sensitivity, specificity, precision, and linearity.
Sensitivity
The analytical sensitivity, or the lower limit of detection, is the lowest concentration of 17-OHP that can be reliably distinguished from zero.
Specificity (Cross-Reactivity)
The specificity of the assay is determined by its cross-reactivity with other structurally related steroids. This is a critical parameter to avoid falsely elevated results.[6]
| Compound | Cross-Reactivity (%) |
| 17α-Hydroxyprogesterone | 100 |
| Progesterone | < 1 |
| Cortisol | < 0.1 |
| Androstenedione | < 0.1 |
| Testosterone | < 0.1 |
| 11-Deoxycortisol | < 1 |
| (Note: These are representative values and may vary between different antibody lots and assay protocols.) |
Precision
Precision is assessed by determining the intra-assay (within-run) and inter-assay (between-run) coefficients of variation (CV).
| Sample | Mean 17-OHP (ng/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Control | 4.69 | 9.8 | 12.0 |
| Medium Control | 27.0 | 8.3 | 9.7 |
| High Control | 109 | 10.8 | 12.7 |
| (Data adapted from FDA documentation for the AutoDELFIA Neonatal 17α-OH-progesterone kit).[5] |
Linearity
Linearity is evaluated by analyzing samples with high 17-OHP concentrations that have been serially diluted with a zero-calibrator matrix. The measured concentrations should be proportional to the dilution factor.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal | - Inactive or expired reagents- Incorrect incubation times or temperatures- Insufficient washing | - Check reagent expiration dates- Ensure adherence to protocol- Optimize washing steps |
| High Background | - Inadequate washing- Contaminated reagents | - Ensure thorough washing- Use fresh, high-quality reagents |
| Poor Precision | - Pipetting errors- Inconsistent incubation conditions | - Calibrate pipettes- Ensure uniform temperature and timing |
| Inaccurate Results | - Improper standard curve- Cross-reactivity with other steroids- Sample matrix effects | - Re-run standards and generate a new curve- Evaluate antibody specificity- Perform sample dilution and recovery studies |
Conclusion
The time-resolved fluoroimmunoassay for 17α-hydroxyprogesterone provides a robust and sensitive method for its quantitative determination, which is essential for the screening and diagnosis of congenital adrenal hyperplasia. Careful adherence to the experimental protocol and a thorough understanding of the assay's performance characteristics are crucial for obtaining accurate and reliable results.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. biovendor.com [biovendor.com]
- 3. High 17-hydroxyprogesterone level in newborn screening test for congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a plasma 17alpha-hydroxyprogesterone time resolved-fluorescence immunoassay involving a new biotinylated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Direct Solid-Phase Time-Resolved Fluoroimmunoassay of 17 a-Hydroxyprogesterone in Serum and Dried Blood Spots on Filter Paper | Semantic Scholar [semanticscholar.org]
- 8. Lanthanide chelates as fluorescence labels for diagnostics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. smep.org.mx [smep.org.mx]
Application Note and Protocols for Analytical Method Validation in the Biotechnological Synthesis of Hydroxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biotechnological synthesis of 17α-hydroxyprogesterone, a crucial intermediate in the production of various steroid-based pharmaceuticals, offers a promising alternative to traditional chemical synthesis. This biotransformation, often utilizing microbial systems, requires robust and reliable analytical methods to monitor reaction progress, quantify product yield, and ensure the quality of the final product.[1][2][3] Method validation is a critical component, providing documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] This document provides detailed application notes and protocols for the validation of analytical methods, specifically high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of hydroxyprogesterone in a biotechnological production setting. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Analytical Method Validation Principles
Analytical method validation ensures that the chosen method provides consistent, reliable, and accurate data.[4] Key validation parameters as stipulated by ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[6][7][8]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6][7][8]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5][6][7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).[5][6][7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][7]
-
System Suitability: Ensures that the analytical system is working correctly at the time of analysis.[4][6]
High-Performance Liquid Chromatography (HPLC-UV) Method
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Castor oil (or other appropriate matrix for injectable formulations)
-
Benzyl benzoate
2. Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Column: Sunfire C18 (150 x 4.6 mm, 5 µm) or equivalent.[9]
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (Water:Acetonitrile:Methanol, 40:30:30 v/v) and Mobile Phase B (Water:Acetonitrile:Methanol, 20:40:40 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Sample Compartment Temperature: 5°C.[9]
-
Injection Volume: 20 µL.[9]
-
Detection Wavelength: 240 nm.[9]
-
Retention Time: Approximately 10 minutes for this compound.[9]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.25 µg/mL to 150 µg/mL).[9]
-
Sample Preparation: Extract the this compound from the fermentation broth or cell culture. A liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is a common approach. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
Data Presentation: HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | The method is specific for this compound, with no interfering peaks from the matrix or excipients like benzyl benzoate.[9] |
| Linearity | Correlation coefficient (r²) ≥ 0.995.[7] | Linear over the range of 0.25 µg/mL to 150 µg/mL with r² > 0.999.[9] |
| Accuracy | % Recovery between 98.0% and 102.0%. | Mean recovery of 99.5% to 101.5%. |
| Precision | % RSD ≤ 2.0%.[7] | Repeatability (%RSD) < 1.5%; Intermediate Precision (%RSD) < 2.0%.[9] |
| LOD | Signal-to-Noise ratio of 3:1. | 0.08 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1. | 0.25 µg/mL |
| Robustness | % RSD of results should be within acceptable limits after minor changes in method parameters (e.g., flow rate, column temperature). | The method is robust with %RSD < 2.0% for deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000.[4] | Tailing factor of ~1.2; Theoretical plates > 5000. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Deuterated this compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
2. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[10][11][12]
-
Column: Waters C18 Symmetry (2.1 x 10 mm, 3.5 µm) or equivalent.[10]
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (5% acetonitrile in water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).[10]
-
Flow Rate: 0.2 mL/min.[10]
-
Injection Volume: 5-50 µL.[12]
-
MS/MS Transitions: Monitor the specific precursor to product ion transitions for this compound (e.g., m/z 331 > 109) and the internal standard.[13]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare calibration standards by spiking a suitable matrix (e.g., blank fermentation medium) with known concentrations of this compound and a fixed concentration of the internal standard.
-
Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the samples.[10][12] For LLE, spike the sample with the internal standard, extract with a solvent like methyl t-butyl ether (MTBE), evaporate the solvent, and reconstitute the residue.[12][14]
Data Presentation: LC-MS/MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No significant interfering peaks at the retention times and m/z transitions of the analyte and internal standard. | The method is highly specific due to the selectivity of MS/MS detection. |
| Linearity | Correlation coefficient (r²) ≥ 0.995.[7] | Linear over the range of 0.5 - 50 ng/mL with r² > 0.99.[10] |
| Accuracy | % Recovery between 85.0% and 115.0%. | Mean recovery of 92.6% to 97.1%.[10] |
| Precision | % RSD ≤ 15.0% (≤ 20.0% at LLOQ).[15] | Intra- and Inter-day precision with %RSD ranging from 1.4% to 16.7%.[10] |
| LOD | Signal-to-Noise ratio of 3:1. | 0.1 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1. | 0.5 ng/mL.[10] |
| Robustness | Consistent results with minor variations in chromatographic conditions. | The method demonstrates robustness with consistent performance. |
| Matrix Effect | The response of the analyte in the presence of matrix ions should be within an acceptable range of the response in a clean solution. | Ion suppression or enhancement should be evaluated and minimized. |
Visualizations
Caption: Experimental workflow for analytical method validation.
Caption: Key parameters for analytical method validation.
Conclusion
The successful implementation of a biotechnological process for this compound synthesis relies on well-validated analytical methods. Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (LC-MS/MS) or the availability of instrumentation (HPLC-UV). By following the detailed protocols and adhering to the validation parameters outlined in this application note, researchers, scientists, and drug development professionals can ensure the generation of accurate and reliable data, which is essential for process optimization, quality control, and regulatory submissions. For biotechnological processes, it is particularly important to frequently verify the selectivity of the method due to potential changes in the composition of the process liquid over time.[1]
References
- 1. Guidelines for analytical method development and validation of biotechnological synthesis of drugs. Production of a this compound as model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of 17alpha-hydroxyprogesterone production from progesterone by biotransformation using hydroxypropyl-beta-cyclodextrin complexation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. youtube.com [youtube.com]
- 9. jmpas.com [jmpas.com]
- 10. Development and validation of a high-performance liquid chromatography-mass spectrometric assay for the determination of 17-alpha this compound Caproate (17-OHPC) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Simultaneous Quantitation of 17α-Hydroxyprogesterone Caproate and Progesterone
Introduction
The simultaneous measurement of 17α-hydroxyprogesterone caproate (17-OHPC) and progesterone is crucial for pharmacokinetic studies, particularly in the context of preventing preterm labor in pregnant women.[1][2][3] 17-OHPC is a synthetic progestin used for this purpose, and monitoring its levels along with endogenous progesterone is essential for understanding its efficacy and metabolism.[1][3] High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high sensitivity, specificity, and ability to quantify multiple analytes in a single run.[1][4][5] This document provides a detailed protocol for the simultaneous quantitation of 17-OHPC and progesterone in human plasma using LC-MS/MS.
Experimental Protocols
This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection.
1. Materials and Reagents
-
17α-Hydroxyprogesterone caproate (USP reference standard)[1]
-
Progesterone (Sigma Chemicals)[1]
-
17α-Hydroxyprogesterone (Sigma Chemicals)[1]
-
Medroxyprogesterone acetate (MPA) as an internal standard (Sigma Chemicals)[1]
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[3]
-
Ammonium hydroxide[1]
-
Ammonium acetate[4]
-
Water (deionized or Milli-Q)
-
Human plasma (drug-free)
2. Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare individual primary stock solutions of 17-OHPC, progesterone, and the internal standard (MPA) in methanol at a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Dilute the primary stock solutions with methanol to prepare working standard solutions at various concentrations.[1]
-
Calibration Curve Standards: Prepare calibration standards by spiking drug-free human plasma with the working standard solutions. For example, the concentration range for 17-OHPC can be 1–200 ng/mL and for progesterone, 2–400 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 5, 25, and 50 ng/mL).[1]
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.[1]
-
Condition the Oasis HLB SPE cartridges with methanol followed by water.[3]
-
Dilute the plasma with 1 mL of water and load the mixture onto the conditioned SPE cartridge under vacuum.[3]
-
Wash the cartridge with 1 mL of 50% methanol.[3]
-
Elute the analytes with 1 mL of methanol.[3]
-
Evaporate the eluent to dryness under a stream of air or nitrogen.
-
Reconstitute the residue in 100 μL of methanol, and inject a small volume (e.g., 10 μL) into the LC-MS/MS system.[3]
4. Liquid Chromatography Conditions The following table outlines the chromatographic conditions for the separation of 17-OHPC and progesterone.
| Parameter | Condition |
| Column | Waters C18 Symmetry analytical column (3.5 μm, 2.1 × 50 mm)[1][4] |
| Guard Column | Waters C18 Symmetry guard column (2.1 × 10 mm)[1][3] |
| Mobile Phase A | 5% methanol in water with 0.01% ammonium hydroxide[1] or 0.1% formic acid[3][4] |
| Mobile Phase B | Methanol with 0.01% ammonium hydroxide[1] or acetonitrile with 0.1% formic acid[3] |
| Flow Rate | 0.3 mL/min[1][4] |
| Column Temperature | 40°C[1] |
| Gradient Elution | Start with 65% B, hold for 2.5 min, increase to 97% B and hold for 4.0 min, then return to initial conditions.[1] |
| Total Run Time | 7 minutes[1][4] |
| Injection Volume | 10 µL[3] |
5. Mass Spectrometry Conditions The analytes are detected using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 17α-Hydroxyprogesterone Caproate (17-OHPC) | 429.10[1][4] | 313.10[1][4] |
| Progesterone (P) | 315.15[1][4] | 109.00[1][4] |
| 17α-Hydroxyprogesterone (17-OHP) | 331.17[1][4] | 97.00[1][4] |
| Medroxyprogesterone Acetate (MPA) - IS | 387.15[1][4] | 327.25[1][4] |
Data Presentation
The quantitative performance of the method is summarized in the following tables.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |
| 17α-Hydroxyprogesterone Caproate | 1 - 200[1] | 0.9978[1] | 1[1][2] |
| Progesterone | 2 - 400[1] | 0.9997[1] | 2[1] |
| 17α-Hydroxyprogesterone | 1 - 200[1] | 0.9983[1] | 1[1] |
Table 2: Intra- and Inter-Day Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| 17α-Hydroxyprogesterone Caproate | 5 | <15%[1] | <15%[1] | Within ±15%[3] |
| 25 | <15%[1] | <15%[1] | Within ±15%[3] | |
| 50 | <15%[1] | <15%[1] | Within ±15%[3] | |
| Progesterone | 5 | <15%[1] | <15%[1] | Within ±15% |
| 25 | <15%[1] | <15%[1] | Within ±15% | |
| 50 | <15%[1] | <15%[1] | Within ±15% |
Note: The overall intra- and inter-day assay variation was <15%.[1][4]
Table 3: Extraction Recovery
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| 17α-Hydroxyprogesterone Caproate | 5 | 97.1[3][6][7] |
| 10 | 92.6[3][6][7] | |
| 50 | 88.7[3][6][7] |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic relationship of the target analytes.
Caption: Experimental workflow for the simultaneous quantitation of 17-OHPC and progesterone.
Caption: Metabolic and synthetic relationship of progesterone and 17-OHPC.
References
- 1. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-performance liquid chromatography-mass spectrometric assay for the determination of 17-alpha Hydroxyprogesterone Caproate (17-OHPC) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of 17alpha-hydroxyprogesterone caproate, 17alpha-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 6. Development and validation of a high-performance liquid chromatography-mass spectrometric assay for the determination of 17alpha-hydroxyprogesterone caproate (17-OHPC) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 17-Hydroxyprogesterone (17-OHP) Extraction from Urine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful desorption and extraction of 17-hydroxyprogesterone (17-OHP) from urine samples.
Frequently Asked Questions (FAQs)
Q1: Why is extensive sample preparation required for analyzing 17-OHP in urine? A: 17-hydroxyprogesterone is excreted in urine in both its free form and as water-soluble conjugates, primarily glucuronides.[1][2] To measure the total 17-OHP concentration, a hydrolysis step is necessary to cleave these conjugates. Furthermore, urine is a complex biological matrix containing numerous compounds that can interfere with analysis, necessitating extraction and cleanup steps to ensure accurate quantification and prevent instrument contamination.[3][4]
Q2: What is enzymatic hydrolysis, and why is it a critical step? A: Enzymatic hydrolysis is a procedure that uses enzymes, typically β-glucuronidase, to break the bond between 17-OHP and its glucuronide conjugate, converting it back to its unconjugated form for analysis.[5] This step is crucial for accurately quantifying total 17-OHP, as a significant portion is excreted in the conjugated form.[2] The efficiency of this reaction is vital, as incomplete hydrolysis will lead to an underestimation of 17-OHP levels.[5]
Q3: What are the most common extraction techniques for 17-OHP from urine? A: The most prevalent methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE).[3][4]
-
SPE is widely used and involves passing the sample through a cartridge containing a solid sorbent that retains the analyte.[4]
-
LLE is a conventional method that uses a solvent to partition the analyte from the sample matrix.[3]
-
SBSE is a newer, "greener" technique that uses a magnetic stir bar coated with a sorbent phase, such as polydimethylsiloxane (PDMS), to extract the analyte.[6][7]
Q4: How do I select the appropriate Solid-Phase Extraction (SPE) sorbent? A: The choice of sorbent is critical for achieving high recovery and clean extracts. Hydrophilic-Lipophilic Balanced (HLB) cartridges are often recommended for extracting a wide range of compounds, including steroids like 17-OHP, from aqueous samples like urine.[4][8] Sorbents like Oasis PRiME HLB are designed to aggressively remove matrix interferences such as phospholipids, leading to cleaner extracts and reduced risk of ion suppression in LC-MS/MS analysis.[9] C18 cartridges are also frequently used but may be less effective at retaining more polar compounds compared to HLB sorbents.[4]
Q5: Which solvents are most effective for desorbing 17-OHP from the extraction medium? A: The optimal desorption solvent depends on the extraction technique.
-
For SBSE using a PDMS stir bar, a mixture of methanol (MeOH) and acetonitrile (ACN) in a 50:50 (v/v) ratio has been shown to be highly effective.[6][7][10]
-
For SPE with HLB cartridges, elution is often achieved with a high-organic-content solvent, such as 90:10 acetonitrile:methanol.[9] The goal is to use a solvent strong enough to disrupt the analyte-sorbent interaction without co-eluting excessive matrix components.
Q6: How can I minimize matrix effects during LC-MS/MS analysis? A: Matrix effects, which cause ion suppression or enhancement, are a major challenge in bioanalysis. They can be minimized through:
-
Efficient Sample Cleanup: Employing a robust extraction method, such as SPE with a highly selective sorbent, is the most effective way to remove interfering substances.[9][11]
-
Optimized Chromatography: Developing a liquid chromatography (LC) gradient that separates 17-OHP from any co-extracted matrix components.[12]
-
Use of an Isotope-Labeled Internal Standard: Incorporating a stable isotope-labeled internal standard (e.g., 17-OHP-d8) can help compensate for matrix effects, as it behaves similarly to the analyte during both extraction and ionization.[11][13]
Troubleshooting Guide
Problem: Low or Inconsistent Analyte Recovery
| Possible Cause | Recommended Solution & Rationale |
| Incomplete Enzymatic Hydrolysis | Optimize Hydrolysis Conditions: Verify the activity of your β-glucuronidase enzyme. Optimize incubation temperature, time, and sample pH, as enzyme efficiency is highly dependent on these factors.[5][14] Different enzyme sources (e.g., recombinant vs. mollusk) have different optimal conditions and efficiencies for various glucuronides.[14] |
| Suboptimal Sample pH | Adjust Sample pH Before Extraction: The pH of the urine sample can significantly impact the retention of 17-OHP on the SPE sorbent. For some SPE methods, adjusting the pH to a specific value (e.g., 10.4) can improve recoveries.[15] However, the optimal pH depends on the sorbent type; for example, weak cation exchange (WCX) extraction is more efficient with unacidified samples.[16] |
| Inefficient SPE Procedure | Review SPE Steps: Ensure the SPE cartridge has been properly conditioned and equilibrated. Check that the sample loading and wash flow rates are slow enough to allow for proper interaction. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the 17-OHP. |
| Ineffective Desorption/Elution | Optimize Elution Solvent: The elution solvent must be strong enough to completely desorb the analyte. If recovery is low, try increasing the organic solvent percentage or using a different solvent mixture (e.g., MeOH/ACN).[6] Applying the elution solvent in smaller, repeated volumes (e.g., 2 x 25 µL instead of 1 x 50 µL) can also improve efficiency.[9] For SBSE, increasing desorption time or using ultrasonication can enhance analyte release.[7] |
Problem: High Signal Suppression or Enhancement (Matrix Effects)
| Possible Cause | Recommended Solution & Rationale |
| Insufficient Sample Cleanup | Improve Extraction Selectivity: Switch to a more advanced SPE sorbent like Oasis PRiME HLB, which is specifically designed to remove a high percentage of phospholipids and other interferences that cause matrix effects.[9][11] |
| Co-elution of Interferences | Optimize LC Method: Adjust the chromatographic gradient to achieve better separation between 17-OHP and interfering peaks. Using a column with a different chemistry (e.g., HSS T3) can also alter selectivity.[12] |
| High Salt Concentration | Dilute Sample or Use Appropriate SPE: High salt content in urine can interfere with both extraction and ionization. Diluting the urine sample with water before extraction can mitigate this.[6] Alternatively, use an SPE protocol designed to handle high-salt matrices. |
Problem: Poor Reproducibility (High %RSD)
| Possible Cause | Recommended Solution & Rationale |
| Inconsistent Manual Procedures | Standardize and Automate: Ensure all liquid handling steps (pipetting, dilutions) are performed with calibrated pipettes and consistent technique. Automated liquid handlers can significantly improve precision.[17] Ensure consistent timing for incubation and extraction steps. |
| Variable SPE Cartridge Performance | Use High-Quality Consumables: Use SPE cartridges from a reputable manufacturer and from the same lot to minimize variability. Do not reuse disposable cartridges, as this can lead to inconsistent performance and carryover. |
| Degradation of SBSE Stir Bar | Monitor Stir Bar Performance: The performance of PDMS-coated stir bars can degrade over time. It is recommended to monitor their performance and establish a maximum number of uses before replacement. One study noted repeatable results for up to 18 extractions.[7] |
Data Presentation: Comparison of Methods
Table 1: Comparison of Extraction Methods for 17-OHP
| Method | Matrix | Sorbent/Solvent System | Recovery % | Precision (RSD %) | LOD (ng/mL) | Reference |
| SBSE-HPLC-UV | Urine | PDMS Stir Bar / MeOH:ACN (50:50) | 87.5 - 101% | 0.1 - 5.2% | 0.80 | [7][18] |
| SPE-LC-MS/MS | Plasma | Oasis PRiME HLB / ACN:MeOH (90:10) | 72 - 73% | < 5% | 0.05 | [9] |
| LLE-HPLC | Serum | Dichloromethane | 90.6 - 93.8% | N/A | N/A | [19] |
| SPE-LC-MS/MS | Urine | N/A | N/A | N/A | 0.25 | [7] |
Table 2: Effect of Desorption Solvent on PDMS-SBSE Efficiency
| Desorption Solvent (v/v) | Relative Extraction Efficiency | Reference |
| Methanol (MeOH) | Good | [6][10] |
| Acetonitrile (ACN) | Good | [6][10] |
| H₂O:MeOH (60:40) | Lower | [6][10] |
| MeOH:ACN (50:50) | Highest | [6][10] |
Experimental Protocols & Visualizations
General Workflow for 17-OHP Extraction from Urine
The diagram below outlines the critical steps for preparing a urine sample for 17-OHP analysis.
Caption: General workflow for 17-OHP analysis in urine samples.
Detailed Protocol: Solid-Phase Extraction (SPE) with Oasis PRiME HLB
This protocol is adapted from methodologies used for steroid extraction from plasma/serum and is applicable to urine with appropriate pre-treatment.[9]
-
Enzymatic Hydrolysis: To 1 mL of urine, add internal standard (e.g., 17-OHP-d8), buffer, and β-glucuronidase. Incubate under optimized conditions (e.g., 55°C for 2 hours).
-
Sample Pre-treatment: Centrifuge the hydrolyzed sample to pellet any precipitate. Dilute the supernatant with an appropriate buffer, such as 4% H₃PO₄, to ensure optimal binding to the SPE sorbent.[9]
-
Load: Directly load the pre-treated sample onto the Oasis PRiME HLB plate/cartridge. Unlike traditional SPE, no conditioning or equilibration steps are required.[9]
-
Wash: Wash the sorbent with two aliquots of a weak organic solvent (e.g., 25% methanol) to remove polar interferences.[9]
-
Elute: Elute the 17-OHP with two aliquots of a strong organic solvent (e.g., 90:10 Acetonitrile:Methanol).[9]
-
Finalize: The eluate can often be injected directly after dilution with water.[9] If further concentration is needed, evaporate the solvent and reconstitute in the mobile phase.
Troubleshooting Logic for Low Analyte Recovery
This decision tree provides a logical path for diagnosing and solving issues related to low recovery.
Caption: Troubleshooting flowchart for diagnosing low recovery.
References
- 1. interscienceinstitute.com [interscienceinstitute.com]
- 2. interscienceinstitute.com [interscienceinstitute.com]
- 3. Green and Emerging Microextraction Strategies for Bioanalytical Determination of Hormones: Trends, Challenges, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kurabiotech.com [kurabiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. Measurement of serum 17-hydroxyprogesterone using isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method and evaluation of the performance for three routine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 16. Effect of pH on stability and solid phase extraction of urinary free metadrenaline measurement by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lib3.dss.go.th [lib3.dss.go.th]
minimizing matrix effects in LC-MS/MS analysis of 17-hydroxyprogesterone
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 17-hydroxyprogesterone (17-OHP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 17-hydroxyprogesterone (17-OHP)?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, and phospholipids. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (17-OHP), leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1]
This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the assay. While immunoassays are also used for 17-OHP measurement, they are particularly susceptible to analytical interference from cross-reactivity with structurally similar steroids, making LC-MS/MS the preferred method for higher specificity.[2][3][4][5] The primary challenge in LC-MS/MS is to mitigate the impact of the sample matrix.
Q2: How can I assess the presence and magnitude of matrix effects in my 17-OHP assay?
A2: The most common quantitative method is to compare the peak area of an analyte in a "post-extraction spiked" sample with the peak area of the analyte in a clean solvent.
Assessment Workflow:
-
Prepare three sets of samples:
-
Set A (Neat Solution): A pure standard of 17-OHP prepared in the final mobile phase solvent.
-
Set B (Pre-extraction Spiked Sample): Blank matrix (e.g., charcoal-stripped serum) spiked with 17-OHP before the extraction procedure. This is used to determine recovery.
-
Set C (Post-extraction Spiked Sample): Blank matrix is subjected to the full extraction procedure, and the 17-OHP standard is spiked into the final, clean extract.
-
-
Calculate Matrix Effect and Recovery: The matrix effect (ME) is calculated using the following formula:
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. An ideal value is 100%, with an acceptable range typically being 85-115%.
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Q3: Which sample preparation technique is most effective for minimizing matrix effects for 17-OHP?
A3: The choice of sample preparation is one of the most critical factors in reducing matrix effects. The goal is to selectively remove interfering components, particularly phospholipids, from the serum or plasma matrix. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest method but is generally the least effective at removing phospholipids and other interferences.
-
Liquid-Liquid Extraction (LLE): LLE offers a good balance of cleanup efficiency and ease of use. It is a widely used technique for 17-OHP analysis.[6][7]
-
Solid-Phase Extraction (SPE): SPE is considered the most powerful technique for removing matrix components, providing the cleanest extracts and minimizing matrix effects.[8][9] Modern SPE sorbents can effectively remove phospholipids.
Comparison of Sample Preparation Methods
| Method | Key Advantage | Key Disadvantage | Typical Recovery for 17-OHP | Matrix Effect (Ion Suppression) |
| Protein Precipitation (PPT) | Simple and fast | Inefficient removal of phospholipids, leading to significant matrix effects. | >90% | Can be significant (>25%) |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and proteins | Can be labor-intensive; some phospholipids may carry over. | 70-90%[9] | Moderate (10-30%)[9] |
| Solid-Phase Extraction (SPE) | Superior removal of interferences, especially phospholipids.[8] | More complex and costly than PPT or LLE. | >90%[3] | Minimal (<10%) |
Q4: Can you provide a detailed protocol for a recommended sample preparation method?
A4: Yes, below are representative protocols for LLE and SPE, which are highly effective for 17-OHP analysis.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
This protocol is based on a common method using methyl t-butyl ether (MTBE).[6][7]
-
Aliquoting: To 200 µL of serum, calibrator, or QC sample in a glass tube, add 20 µL of the internal standard working solution (e.g., d8-17-OHP in methanol).
-
Extraction: Add 1 mL of MTBE. Vortex mix for 1 minute.
-
Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of heated nitrogen.
-
Reconstitution: Reconstitute the dried extract in 150 µL of the reconstitution solvent (e.g., 50:50 water:methanol). Vortex to mix.
-
Analysis: Transfer to an autosampler vial for injection into the LC-MS/MS system.
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol uses a modern reversed-phase SPE sorbent designed for phospholipid removal, such as Oasis PRiME HLB.[3]
-
Pre-treatment: To 150 µL of plasma, add 20 µL of the internal standard working solution. Precipitate proteins by adding 300 µL of a 4:1 methanol:zinc sulfate solution. Vortex and centrifuge at 3220 x g for 10 minutes.
-
Dilution: Transfer 300 µL of the supernatant to a new tube and add 900 µL of 4% phosphoric acid in water.
-
Loading: Load the entire pre-treated sample onto the SPE plate/cartridge (no conditioning or equilibration is required for this sorbent type).
-
Washing: Wash the sorbent with 2 x 200 µL of 25% methanol in water to remove polar interferences.
-
Elution: Elute the 17-OHP and internal standard with 2 x 25 µL of 90:10 acetonitrile:methanol.
-
Final Dilution: Dilute the eluate with 25 µL of water before injection. This step avoids the need for an evaporation/reconstitution cycle.
Q5: How critical is the choice of an internal standard (IS) for mitigating matrix effects?
A5: The use of an appropriate internal standard is absolutely critical. A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the analyte.[10]
It will co-elute with the 17-OHP and experience the same degree of ion suppression or enhancement. By measuring the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is effectively canceled out, leading to accurate and precise quantification.
Commonly used SIL internal standards for 17-OHP include:
Both have been shown to provide good agreement with no clinically significant bias.[13]
Q6: Can chromatographic or mass spectrometric conditions be optimized to reduce matrix effects?
A6: Yes, optimizing the LC and MS parameters provides another layer of defense against matrix effects.
-
Chromatography: The goal is to achieve chromatographic separation between 17-OHP and co-eluting matrix components, especially phospholipids.
-
Analytical Column: Using a high-resolution column, such as an ACQUITY UPLC HSS T3 or Accucore RP-MS, can improve separation.[3][5][6]
-
Gradient Optimization: A carefully optimized mobile phase gradient can resolve 17-OHP from the bulk of matrix interferences.[5][7]
-
Divert Valve: Program the system to divert the flow from the column to waste at the beginning and end of the analytical run. This prevents highly polar salts and highly non-polar lipids from entering the mass spectrometer, keeping the ion source cleaner.[1]
-
-
Mass Spectrometry:
-
Ionization Source: For 17-OHP, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be less prone to matrix effects than Electrospray Ionization (ESI).[6][7]
-
Scheduled MRM: Use scheduled Multiple Reaction Monitoring (MRM) to ensure the mass spectrometer is only monitoring for 17-OHP and its internal standard during the specific window in which they elute. This increases sensitivity and reduces the chance of detecting interfering compounds.
-
Example LC Gradient and MS Parameters
Table 2: Example LC Gradient Conditions [5][7]
| Time (min) | Flow Rate (µL/min) | %A (Water + 0.1% Formic Acid) | %B (Methanol + 0.1% Formic Acid) |
| 0.0 | 600 | 55 | 45 |
| 1.0 | 600 | 53 | 47 |
| 2.0 | 600 | 43 | 57 |
| 2.5 | 600 | 2 | 98 |
| 3.0 | 600 | 2 | 98 |
| 3.1 | 600 | 55 | 45 |
| 4.5 | 600 | 55 | 45 |
Table 3: Example MS/MS Parameters (MRM Transitions) [3][6][9][14]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 17-Hydroxyprogesterone | 331.2 | 97.0 | Positive (APCI or ESI) |
| 17-OHP (Confirmation Ion) | 331.2 | 109.0 | Positive (APCI or ESI) |
| 17-OHP-d8 (Internal Standard) | 339.3 | 100.2 | Positive (APCI or ESI) |
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 2. Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Influence of isotopically labeled internal standards on quantification of serum/plasma 17α-hydroxyprogesterone (17OHP) by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
addressing cross-reactivity in 17-hydroxyprogesterone immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cross-reactivity in 17-hydroxyprogesterone (17-OHP) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a 17-OHP immunoassay?
A1: Cross-reactivity is a common issue in immunoassays where the antibodies designed to detect 17-OHP also bind to other structurally similar molecules present in the sample. This binding of non-target molecules, known as cross-reactants, can lead to falsely elevated 17-OHP concentrations, compromising the accuracy of the results. This phenomenon is particularly prevalent in steroid hormone assays due to the structural similarity among different steroid molecules.[1][2][3][4]
Q2: What are the most common cross-reactants in 17-OHP immunoassays?
A2: The most frequently encountered cross-reactants in 17-OHP immunoassays are other endogenous steroids that are structurally related to 17-OHP. These can include its precursors, metabolites, and other steroids in the same biosynthetic pathway. Some of the most significant cross-reactants include:
The degree of interference from these molecules can vary depending on the specific antibody used in the immunoassay kit.
Q3: What are the clinical and research implications of cross-reactivity in 17-OHP measurements?
Troubleshooting Guide
Issue: My 17-OHP immunoassay results are unexpectedly high.
This is a common problem that can often be attributed to cross-reactivity. The following steps can help you troubleshoot this issue.
Step 1: Identify Potential Cross-Reactants
Review the sample history and experimental conditions to identify potential sources of cross-reacting steroids. Consider the following:
-
Sample Type: Neonatal samples are known to contain high levels of interfering steroid sulfates.[5]
-
Disease State: Samples from patients with certain enzymatic defects, such as 21-hydroxylase deficiency, will have high concentrations of 17-OHP precursors that can cross-react.[6][8]
-
Medications: The presence of synthetic steroids from medications can interfere with the assay.[9]
Step 2: Consult the Assay Kit's Cross-Reactivity Data
Refer to the product insert of your immunoassay kit for a list of known cross-reactants and their percentage of cross-reactivity. This information is crucial for understanding the potential impact of interfering substances.
Data Presentation: Cross-Reactivity of Common Steroids in Immunoassays
The following table summarizes the cross-reactivity percentages of various steroids in different immunoassays as reported in the literature. Note that these values can vary between different manufacturers and assay formats.
| Steroid | Immunoassay for | Percent Cross-Reactivity | Reference |
| 17-Hydroxyprogesterone | Progesterone | 0.5% - 4.9% | [6][8] |
| 5β-Dihydroprogesterone | Progesterone | 18.2% | [6][8] |
| 11-Deoxycortisol | Cortisol | Significant | [7] |
| 21-Deoxycortisol | Cortisol | High | [6] |
| Prednisolone | Cortisol | High | [6][8] |
| 6-Methylprednisolone | Cortisol | High | [6][8] |
Step 3: Implement Sample Purification Techniques
To remove interfering substances, consider incorporating a sample purification step before performing the immunoassay. The two most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Steroid Hormones
This protocol describes a general procedure for extracting steroids from serum or plasma to reduce interference from cross-reactants.
Materials:
-
Serum or plasma sample
-
Methyl tert-butyl ether (MTBE) or diethyl ether
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Reconstitution buffer (assay specific)
Procedure:
-
Pipette 500 µL of serum or plasma into a glass centrifuge tube.
-
Add 5 mL of MTBE or diethyl ether to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in an appropriate volume of the immunoassay buffer.
-
The sample is now ready for analysis with the 17-OHP immunoassay.
Protocol 2: Solid-Phase Extraction (SPE) for Steroid Hormones
SPE provides a more targeted cleanup of samples compared to LLE and can be automated for higher throughput.[11]
Materials:
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Serum or plasma sample
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration and washing)
-
Nitrogen gas evaporator
-
Reconstitution buffer (assay specific)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar impurities.
-
Elution: Elute the steroids from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in the immunoassay buffer.
-
The purified sample is now ready for the 17-OHP immunoassay.
Step 4: Confirm Results with a More Specific Method
If cross-reactivity is still suspected after sample purification, it is advisable to confirm the results using a more specific and sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][12] LC-MS/MS is considered the gold standard for steroid hormone analysis as it can separate and specifically quantify 17-OHP even in the presence of structurally similar compounds.[13][14]
Steroidogenesis Pathway
The following diagram illustrates the simplified steroidogenesis pathway, highlighting the position of 17-hydroxyprogesterone as a key intermediate in the synthesis of cortisol. Deficiencies in enzymes like 21-hydroxylase can lead to an accumulation of 17-OHP.[1][2][3][13][14]
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross reactions elicited by serum 17-OH progesterone and 11-desoxycortisol in cortisol assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. High-Dose Hook Effect in 17-Hydroxyprogesterone Assay in a Patient with 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing HPLC Sensitivity for Progesterone and 17-Hydroxyprogesterone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their High-Performance Liquid Chromatography (HPLC) methods for the analysis of progesterone and 17-hydroxyprogesterone.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of progesterone and 17-hydroxyprogesterone that can impact sensitivity.
Issue: Low Signal Intensity or Poor Sensitivity
Low signal intensity is a primary indicator of poor sensitivity, making it difficult to detect and accurately quantify low concentrations of progesterone and 17-hydroxyprogesterone.
| Possible Cause | Recommended Solution |
| Inadequate Detection Method | For analytes like progesterone and 17-hydroxyprogesterone that lack strong chromophores for UV detection, consider alternative detection methods. Pre-column derivatization with a fluorescent agent can significantly enhance sensitivity when using a fluorescence detector (FLD).[1][2][3] For even greater sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a superior alternative to traditional HPLC with UV or FLD.[4][5][6][7] |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase is critical for achieving sharp, well-resolved peaks, which directly impacts sensitivity.[8][9] Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile/water or methanol/water), pH, and considering the use of additives.[8][10][11] For reversed-phase HPLC, a common starting point is a mixture of acetonitrile and water.[2][12] |
| Inefficient Sample Preparation | Complex biological matrices can interfere with analyte detection and suppress the signal.[3][13] Employ robust sample preparation techniques such as Solid Phase Extraction (SPE)[3][14], Liquid-Liquid Extraction (LLE)[3][13], or stir bar sorptive extraction (SBSE) to remove interfering substances and concentrate the analytes.[15] |
| Column Overload or Degradation | Injecting a sample that is too concentrated can lead to peak broadening and a decrease in apparent sensitivity.[13] If the column has degraded, it can also result in poor peak shape and reduced resolution.[16] Ensure the injection volume and concentration are within the column's linear range. If performance issues persist, consider replacing the column. |
| Incorrect Detector Settings | Suboptimal detector settings can lead to a weak signal. For UV detectors, ensure the wavelength is set to the absorbance maximum of the analytes (around 240-254 nm for progesterone and 17-hydroxyprogesterone).[17] For fluorescence detectors, optimize the excitation and emission wavelengths for the specific fluorescent derivative used.[18] |
Issue: High Baseline Noise
A noisy baseline can obscure small peaks and make accurate integration difficult, thereby reducing the effective sensitivity of the method.
| Possible Cause | Recommended Solution |
| Contaminated or Poorly Prepared Mobile Phase | Impurities or dissolved gas in the mobile phase are common sources of baseline noise. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use by sonication or vacuum filtration.[19] |
| Detector Flow Cell Contamination | Contaminants in the detector flow cell can cause baseline noise and drift.[20] Flush the flow cell with a strong, appropriate solvent to remove any adsorbed material. |
| Pump Malfunction | Inconsistent solvent delivery from the pump can lead to pressure fluctuations and a noisy baseline.[16][21] Check for leaks in the pump seals and ensure the check valves are functioning correctly.[21] |
| Column Bleed | The stationary phase of the column can degrade and "bleed" into the mobile phase, causing a rising or noisy baseline. This is more common with aggressive mobile phases or at high temperatures. If column bleed is suspected, it may be necessary to replace the column. |
Issue: Peak Tailing or Fronting
Poor peak shape, such as tailing or fronting, can compromise resolution and make accurate peak integration challenging, which affects the reliability of quantification at low levels.
| Possible Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing peak tailing.[22] Adjusting the mobile phase pH to suppress silanol ionization (typically lower pH) or adding a competing base like triethylamine (TEA) can mitigate this effect.[22] |
| Column Overload | Injecting too much sample can lead to peak fronting.[22] Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[23] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination | A void at the head of the column or contamination can lead to distorted peak shapes.[23] Reversing and flushing the column may help, but if a void has formed, the column will likely need to be replaced.[23] |
Frequently Asked Questions (FAQs)
Q1: How can I significantly increase the sensitivity of my HPLC-UV method for progesterone and 17-hydroxyprogesterone?
A1: The most effective way to dramatically increase sensitivity for these compounds with standard HPLC is to switch from UV detection to fluorescence detection (FLD) after pre-column derivatization. Progesterone and 17-hydroxyprogesterone are not naturally fluorescent, but they can be reacted with a fluorescent labeling agent. This process attaches a highly fluorescent molecule to the analytes, allowing for much lower detection limits.[1][3]
Q2: What are the best derivatization reagents for progesterone and 17-hydroxyprogesterone for fluorescence detection?
A2: Several reagents can be used, with 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionohydrazide (BODIPY™ FL hydrazide) and dansylhydrazine being two common and effective choices.[1][2][24] BODIPY™ FL hydrazide has been reported to offer high sensitivity, with limits of detection in the femtomole range.[1][2][3]
Q3: What are the typical experimental conditions for derivatization with BODIPY™ FL hydrazide?
A3: A typical protocol involves reacting the steroid with BODIPY™ FL hydrazide in the presence of an acid catalyst, such as trifluoroacetic acid. The reaction is often carried out at room temperature for several hours.[2] The excess reagent can then be removed, and the derivatized sample is injected into the HPLC system.
Experimental Protocols
Protocol 1: Pre-column Derivatization with BODIPY™ FL hydrazide
This protocol is based on a method described for the determination of 3-keto steroids.[1][2]
-
Sample Preparation: Extract progesterone and 17-hydroxyprogesterone from the sample matrix (e.g., serum) using an appropriate technique like Solid Phase Extraction (SPE). Evaporate the extract to dryness.
-
Derivatization Reaction:
-
HPLC Analysis:
-
Inject an aliquot of the reaction mixture into the HPLC system.
-
Column: A C18 or C8 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient of acetonitrile and water is often employed for separation.[2]
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the BODIPY™ FL derivative (e.g., excitation around 505 nm and emission around 513 nm).
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for expected performance improvements.
Table 1: Comparison of Detection Limits for Progesterone and 17-Hydroxyprogesterone with Different HPLC Methods
| Analytical Method | Analyte | Limit of Detection (LOD) | Reference |
| HPLC-FLD with BODIPY FL hydrazide derivatization | Progesterone | 550–3700 fmol per 10 µL injection | [1][2][3] |
| HPLC-FLD with BODIPY FL hydrazide derivatization | 17-Hydroxyprogesterone | 550–3700 fmol per 10 µL injection | [1][2][3] |
| HPLC-UV | 17-Hydroxyprogesterone | 0.40 ng/mL (in aqueous samples) | |
| LC-MS/MS | 17-Hydroxyprogesterone | 10 ng/dL (0.3 nmol/L) | [25] |
| LC-MS/MS | 17-Hydroxyprogesterone Caproate | 0.5 ng/mL |
Table 2: Comparison of Derivatization Reagents for Progesterone Analysis
| Derivatization Reagent | Relative Peak Area (%) | Reference |
| BODIPY FL hydrazide | 100 | [2] |
| Dansylhydrazine | Lower than BODIPY FL hydrazide | [1][2] |
Note: The table indicates that BODIPY FL hydrazide provides a higher detector response compared to dansylhydrazine under the tested conditions.
Visualizations
Caption: Workflow for enhancing sensitivity via pre-column derivatization.
Caption: Logical troubleshooting flow for low HPLC sensitivity issues.
References
- 1. Determination of progesterone and 17-hydroxyprogesterone by high performance liquid chromatography after pre-column derivatization with 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionohydra zide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of progesterone and 17-hydroxyprogesterone by high performance liquid chromatography after pre-column derivatization with 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a- diaza-s-indacene-3-propionohydrazide - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 5. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. mastelf.com [mastelf.com]
- 14. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. hplc.eu [hplc.eu]
- 23. lcms.cz [lcms.cz]
- 24. lib3.dss.go.th [lib3.dss.go.th]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Stability of 17-Hydroxyprogesterone in Dried Blood Spots
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 17-hydroxyprogesterone (17-OHP) in dried blood spots (DBS) during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of 17-OHP in DBS?
A1: For long-term storage, it is recommended to store DBS samples at 4°C, -20°C, or -70°C.[1][2] Under these conditions, 17-OHP has been shown to be stable for at least one year.[1][2] While some studies indicate stability for up to two years when stored frozen, it is best practice to analyze samples within a year to minimize potential degradation.[1]
Q2: How long is 17-OHP stable in DBS at room temperature?
A2: 17-OHP in DBS is stable for at least one year at room temperature.[1][2] Another study suggests stability for up to three months at room temperature.[3] This stability at ambient temperature makes DBS an excellent option for at-home sample collection and transport to the laboratory.[3]
Q3: Can high temperatures during shipping affect 17-OHP stability in DBS?
A3: Exposure to elevated temperatures, such as 37°C (98.6°F), can affect 17-OHP stability. At 37°C, 17-OHP concentrations remain stable for up to 14 days.[3][4][5] However, prolonged exposure to such temperatures can lead to degradation.[6] It is advisable to minimize the time DBS samples are exposed to high temperatures during transit.
Q4: Does humidity impact the stability of 17-OHP in DBS?
A4: Yes, high humidity can negatively impact the stability of analytes in DBS. While specific data on the effect of humidity on 17-OHP is limited in the provided results, it is a known factor that can contribute to the degradation of various markers in DBS.[6][7] It is recommended to store and ship DBS cards with a desiccant to minimize humidity.[6]
Q5: Is it possible to re-test old DBS samples for 17-OHP?
A5: Retesting archived DBS samples for 17-OHP is possible, but the results should be interpreted with caution. One study investigating the reliability of re-testing DBS samples up to 10 years old found a significant decrease in 17-OHP values over time.[8] The loss of immunoreactivity accelerated after the first four years of storage at room temperature.[8] For retrospective studies, it is crucial to consider this potential for degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected 17-OHP concentrations in stored samples. | Sample degradation due to improper storage conditions (e.g., prolonged exposure to high temperatures or humidity). | Review sample storage and shipping history. Ensure samples are stored at ≤4°C for long-term storage and shipped with desiccants. For samples exposed to adverse conditions, interpret results cautiously. |
| Inconsistent results between replicate analyses of the same DBS. | Non-homogenous blood spot or improper punching technique. | Ensure the blood spot is uniform and has soaked through the filter paper. When punching, take the sample from the center of the spot to ensure consistency. |
| High variability in 17-OHP levels across a batch of samples. | Differences in sample collection or drying procedures. | Standardize the DBS collection protocol, including the volume of blood per spot and the drying time (at least 3-4 hours at ambient temperature, away from direct sunlight). |
| Interference or high background in the analytical assay (e.g., LC-MS/MS). | Contamination of the DBS card during collection or storage. | Use clean, designated surfaces for sample collection and drying. Store DBS cards in individual sealed bags to prevent cross-contamination. |
Quantitative Data Summary
The stability of 17-OHP in DBS is influenced by both storage temperature and duration. The following tables summarize the findings from various studies.
Table 1: Stability of 17-OHP in Dried Blood Spots at Various Temperatures
| Storage Temperature | Duration | Stability Outcome | Reference |
| 37°C | Up to 14 days | Stable (within ±15% of baseline) | [4][5] |
| 37°C | Up to 14 days | Stable (within <±10% change from baseline) | [3] |
| Room Temperature | Up to 1 year | Stable (not significantly changed) | [1][2] |
| Room Temperature | Up to 3 months | Stable (within <±10% change from baseline) | [3] |
| 4°C | Up to 1 year | Stable | [1][2] |
| 4°C | Up to 6 months | Stable | [4][5] |
| 4°C | Up to 3 months | Stable (within <±10% change from baseline) | [3] |
| -20°C | Up to 1 year | Stable | [1][2] |
| -20°C | Up to 3 months | Stable (within ±15% of baseline) | [4][5] |
| -20°C | Up to 3 months | Stable (within <±10% change from baseline) | [3] |
| -70°C | Up to 1 year | Stable | [1][2] |
Table 2: Long-Term Stability of 17-OHP in Dried Blood Spots at Room Temperature
| Storage Duration (Years) | Percentage Decrease in 17-OHP | Reference |
| 2 | -19% | [8] |
| 4 | -19% | [8] |
| 6 | -24% | [8] |
| 8 | -41% | [8] |
Experimental Protocols
Methodology for Assessing 17-OHP Stability in DBS
A common methodology for evaluating the stability of 17-OHP in DBS involves the following steps:
-
Sample Collection: Collect whole blood from healthy volunteers via finger prick onto filter paper cards (e.g., Whatman 903).[3][4][5] Allow the spots to dry horizontally at ambient temperature for at least 3-4 hours.
-
Spiking (for Quality Control): For quality control and standard curve generation, steroid-depleted blood can be spiked with known concentrations of 17-OHP.[1][2]
-
Storage: Store the prepared DBS cards under various conditions (e.g., -70°C, -20°C, 4°C, room temperature, 37°C) in sealed bags, often with a desiccant.[1][2][3][4][5]
-
Sample Preparation for Analysis:
-
Punch a 3mm disc from the center of the dried blood spot.[9]
-
Place the disc into a well of a 96-well plate.
-
Add an internal standard solution (e.g., deuterated 17-OHP) to each well.
-
Elute the steroids from the filter paper using an appropriate organic solvent (e.g., methanol or a methanol/water mixture).[2]
-
Evaporate the solvent to dryness, often under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.[2]
-
-
Analytical Method:
-
Data Analysis:
-
Calculate the concentration of 17-OHP at each time point and storage condition.
-
Compare the results to the baseline (time zero) measurement to determine the percentage change.
-
Stability is often defined as the analyte concentration remaining within a predefined range of the baseline value (e.g., ±15%).[1][2][4][5]
-
Visualizations
References
- 1. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 4. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. 17-hydroxyprogesterone quantification in dried blood spots by high performance liquid chromatography-tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
overcoming peak splitting in HPLC analysis of hydroxyprogesterone derivatives
Technical Support Center: HPLC Analysis of Hydroxyprogesterone Derivatives
This technical support center provides troubleshooting guidance for overcoming peak splitting in the HPLC analysis of this compound derivatives, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is peak splitting in HPLC and why is it problematic?
A1: Peak splitting is a phenomenon in HPLC where a single compound produces a chromatographic peak that appears as two or more closely spaced or overlapping peaks.[1][2] This is problematic because it complicates accurate peak integration and quantification, potentially leading to erroneous results. It can also indicate underlying issues with the separation method, the HPLC system, or the column itself.[3]
Q2: What are the common causes of peak splitting when analyzing this compound derivatives?
A2: Several factors can contribute to peak splitting in the analysis of this compound derivatives. These can be broadly categorized as:
-
Method-related issues: Inappropriate mobile phase pH, incompatibility between the sample solvent and the mobile phase, or a mobile phase composition that does not provide adequate resolution.[1]
-
Column-related issues: Column contamination, the formation of a void at the column inlet, a blocked frit, or degradation of the stationary phase.[1][4][5]
-
System-related issues: Improperly connected tubing or fittings creating dead volume, or fluctuations in pump flow rate.[6][7]
-
Sample-related issues: Overloading the column with too much sample (mass overload), or injecting too large a volume (volume overload).[8][9]
Q3: How can I distinguish between different causes of peak splitting?
A3: A systematic approach is key. If all peaks in the chromatogram are splitting, the problem likely lies with the HPLC system before the column (e.g., injector, fittings) or a contaminated guard column.[10] If only a single peak is splitting, the issue is more likely related to the specific chemistry of that analyte, such as co-elution with an impurity or on-column degradation.[1][11] Observing the peak shape at different injection volumes can also be informative; if a smaller injection volume resolves the split into two distinct peaks, it suggests co-elution.[1]
Q4: Can the sample solvent cause peak splitting?
A4: Yes, the sample solvent can have a significant impact on peak shape.[12][13] If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread or distort as it enters the column, leading to peak fronting or splitting.[9][12] This is particularly noticeable for early-eluting peaks in gradient chromatography.[13] It is always best to dissolve the sample in the initial mobile phase composition whenever possible.[10]
Q5: How does the HPLC column contribute to peak splitting?
A5: The column is a frequent source of peak splitting. A void at the head of the column, caused by settling of the packing material, can create a space where the sample disperses before reaching the stationary phase, leading to a split peak.[4][11] A partially blocked inlet frit can also cause uneven sample distribution onto the column.[2] Additionally, strongly retained contaminants on the column can create active sites that interfere with the normal interaction of the analyte with the stationary phase.
Troubleshooting Guides
Scenario 1: A single peak for a this compound derivative is consistently split.
Q: Could my mobile phase pH be the issue?
A: Yes, if the mobile phase pH is close to the pKa of the this compound derivative, the compound can exist in both ionized and non-ionized forms, which may have different retention times, leading to peak splitting.[14][15]
-
Recommendation: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[15]
Q: Is it possible that two components are co-eluting?
A: This is a strong possibility, especially if you observe a shoulder on the main peak.[1]
-
Recommendation: To test for co-elution, inject a smaller volume of your sample. If the split peak resolves into two more distinct peaks, you are likely dealing with two separate compounds.[1] In this case, you will need to optimize your method (e.g., change the mobile phase composition, gradient slope, or temperature) to improve the resolution.[1]
Scenario 2: All peaks in the chromatogram are split.
Q: What is the most likely cause if all my peaks are splitting?
A: When all peaks are affected, the problem is often located somewhere in the flow path before the detector.[6]
-
Recommendation:
-
Check all fittings and connections: Start from the injector and move towards the detector, ensuring all tubing is properly seated and ferrules are correctly tightened to eliminate any dead volume.[6][10]
-
Inspect the column inlet: A void at the head of the column or a blocked frit are common culprits.[2][11] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit.
-
Remove the guard column: If you are using a guard column, remove it and run a standard. If the peak shape improves, the guard column is contaminated and should be replaced.
-
Data Presentation
Table 1: Influence of Mobile Phase and Sample Solvent on Peak Shape
| Parameter | Condition 1 | Condition 2 | Expected Outcome for this compound Derivative Peak |
| Mobile Phase pH | pH close to analyte pKa | pH > 2 units away from pKa | Condition 1 may lead to peak splitting, while Condition 2 should result in a sharp, symmetrical peak.[14][15] |
| Sample Solvent | 100% Acetonitrile | Dissolved in initial mobile phase (e.g., 50:50 Acetonitrile:Water) | Using a strong solvent like 100% Acetonitrile can cause peak fronting or splitting, especially with larger injection volumes.[9][12] Dissolving in the mobile phase improves peak shape.[13] |
| Injection Volume | 20 µL | 5 µL | A larger injection volume can exacerbate issues caused by solvent mismatch and may lead to volume overload, resulting in distorted peaks.[8][9] |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Splitting
-
Initial Assessment:
-
Observe the chromatogram: Are all peaks split or just one?[11]
-
If all peaks are split, proceed to step 2.
-
If only the analyte of interest is split, proceed to step 3.
-
-
System and Column Hardware Check (for all peaks splitting):
-
Fittings: Check and tighten all connections between the injector and detector.[10]
-
Guard Column: If present, remove the guard column and re-inject the sample. If the problem is resolved, replace the guard column.
-
Column: Disconnect the column, reverse it (if permissible), and flush with a strong solvent. If the problem persists, a void may have formed at the column inlet.[4]
-
-
Method and Sample Parameter Check (for a single split peak):
-
Injection Volume: Reduce the injection volume by half. If the peak shape improves or resolves into two peaks, consider either co-elution or sample overload.[1][8]
-
Sample Solvent: Prepare the sample in the initial mobile phase composition and re-inject.
-
Mobile Phase pH: If the this compound derivative has ionizable groups, adjust the mobile phase pH to be at least 1.5-2 units away from its pKa.[15]
-
Protocol 2: Column Washing and Regeneration (for C18 columns)
This protocol is intended for columns showing poor peak shape due to contamination.
-
Disconnect the column from the detector to avoid contamination of the detector cell.[16][17]
-
Flush with mobile phase without buffer salts (e.g., water/organic mixture) for 10-20 column volumes to remove any precipitated salts.[16]
-
Flush with 100% organic solvent such as methanol or acetonitrile for 10-20 column volumes.[16][17]
-
If pressure remains high or peak shape does not improve, use a stronger solvent sequence . For reversed-phase columns, this can be a gradient of increasing solvent strength (e.g., methanol -> acetonitrile -> isopropanol).[16]
-
If using very strong, non-polar solvents like methylene chloride or hexane, ensure to flush with an intermediate solvent like isopropanol before returning to the reversed-phase mobile phase.[16][17]
-
Re-equilibrate the column with the initial mobile phase conditions before use.
Visualizations
Caption: Troubleshooting workflow for peak splitting in HPLC.
Caption: Analyte equilibrium causing peak splitting at suboptimal pH.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. COLUMNS-REGENERATION - Chromatography Forum [chromforum.org]
- 5. youtube.com [youtube.com]
- 6. support.waters.com [support.waters.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. bio-works.com [bio-works.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. mac-mod.com [mac-mod.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. chromtech.com [chromtech.com]
- 17. bvchroma.com [bvchroma.com]
selecting the appropriate internal standard for hydroxyprogesterone quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of hydroxyprogesterone.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate type of internal standard for accurate this compound quantification by LC-MS/MS?
For the highest accuracy and precision in LC-MS/MS-based quantification of this compound, a stable isotope-labeled (SIL) internal standard is the gold standard. These standards, which are typically deuterated (e.g., 17OHP-d8) or carbon-13 labeled (e.g., 17OHP-¹³C₃), are chemically identical to the analyte and differ only in mass. This ensures that they co-elute with the analyte and experience similar matrix effects, leading to reliable correction for variations in sample preparation and instrument response.
Q2: Are there significant performance differences between deuterated and ¹³C-labeled this compound internal standards?
A comparative study evaluating carbon-13 labeled 17OHP-[2,3,4-¹³C₃] and deuterated 17OHP-[2,2,4,6,6,21,21,21-²H] found good agreement between the two, with no clinically significant bias.[1][2] The choice between them may therefore depend on availability and cost. However, it is a general consideration in mass spectrometry that deuterium-labeled standards can sometimes exhibit slight chromatographic shifts relative to the unlabeled analyte, a phenomenon known as the "isotope effect." While this was not found to be a significant issue in the cited study for this compound, it is a factor to be aware of during method development.
Q3: Can a structural analog be used as an internal standard for this compound quantification?
While SIL internal standards are preferred, structural analogs such as 6-alpha-methylprednisolone or medroxyprogesterone acetate can be used.[3][4] These compounds are chemically similar to this compound and may have similar extraction and chromatographic behavior. However, they will not behave identically to the analyte, particularly in the ionization source of the mass spectrometer, and may not fully compensate for matrix effects.[2] Therefore, their use requires more extensive validation to ensure accuracy.
Q4: My recovery of this compound is low and variable. Could the internal standard be the cause?
It is unlikely that the internal standard itself is the cause of low and variable recovery of the analyte. The purpose of the internal standard is to compensate for such variability. If you are observing this issue, it is more likely related to the sample preparation procedure (e.g., inefficient extraction) or instability of the analyte. A well-chosen internal standard should also exhibit similar low and variable recovery, thus normalizing the final calculated concentration. If the internal standard recovery is consistent while the analyte recovery is not, it may indicate a problem with the stability of the this compound in the sample matrix.
Q5: I am observing significant ion suppression in my analysis. How can I be sure my internal standard is adequately compensating for this?
To ensure adequate compensation for ion suppression, the internal standard must co-elute with the analyte and have the same ionization efficiency.[2][5] The best way to confirm this is to infuse a constant concentration of the analyte and internal standard post-column while injecting a blank matrix extract. A dip in the signal for both the analyte and the internal standard at the same retention time indicates that the internal standard is appropriately tracking the matrix effect. SIL internal standards are most effective in this regard due to their identical chemical properties to the analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor precision and accuracy | Inappropriate internal standard (e.g., structural analog with different ionization properties). | Switch to a stable isotope-labeled (deuterated or ¹³C) this compound internal standard. |
| Internal standard does not co-elute with the analyte. | Adjust chromatographic conditions (e.g., gradient, column chemistry) to achieve co-elution. | |
| Variable internal standard response | Inconsistent addition of the internal standard to samples. | Ensure precise and consistent pipetting of the internal standard solution into all samples, standards, and quality controls. |
| Degradation of the internal standard. | Check the stability of the internal standard in the stock solution and in the final sample matrix under the storage and processing conditions. | |
| Significant difference in analyte/IS peak area ratios between neat solutions and matrix samples | Matrix effects (ion suppression or enhancement) are not being adequately corrected. | Verify that the internal standard co-elutes with the analyte. Consider further sample cleanup to reduce matrix components. Stable isotope-labeled internal standards are crucial here.[5] |
| Presence of interfering peaks at the retention time of the internal standard | Contamination of the sample or interference from the matrix. | Check for sources of contamination. If the interference is from the matrix, improve the chromatographic separation or select a different mass transition for the internal standard. |
Quantitative Data Summary
The following table summarizes the performance characteristics of different internal standards for this compound quantification as reported in the literature.
| Internal Standard Type | Key Findings | Reference |
| Deuterated this compound (e.g., d4, d8) | Widely used and provides good linearity and precision.[3][6][7] May exhibit slight retention time differences compared to the unlabeled analyte, but this does not typically affect accuracy.[8] | [3][6][7][8] |
| ¹³C-labeled this compound (e.g., ¹³C₃) | Shows good agreement with deuterated standards, with no clinically significant bias.[1][2] Considered an excellent choice for minimizing isotope effects. | [1][2] |
| Structural Analogs (e.g., 6-alpha-methylprednisolone, Medroxyprogesterone Acetate) | Can be used, but may not fully compensate for matrix effects as effectively as SIL standards.[3][4] Requires more rigorous validation. | [3][4] |
Experimental Protocol: Quantification of this compound in Human Serum using LC-MS/MS with a Deuterated Internal Standard
This protocol is a representative example based on methodologies described in the literature.[3][6][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum, calibrator, or quality control sample, add 25 µL of a working solution of deuterated this compound (e.g., 17OHP-d8) in methanol.
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
-
Vortex to mix and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
This compound: 331.3 > 109.1
-
Deuterated this compound (d8): 339.3 > 113.1
-
3. Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
References
- 1. Influence of isotopically labeled internal standards on quantification of serum/plasma 17α-hydroxyprogesterone (17OHP) by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. youtube.com [youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Positive Predictive Value of Newborn Screening for Congenital Adrenal Hyperplasia (CAH)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the positive predictive value (PPV) of newborn screening for Congenital Adrenal Hyperplasia (CAH).
Troubleshooting Guides
This section addresses specific issues that may arise during CAH newborn screening experiments, offering potential causes and solutions.
Issue 1: High Rate of False-Positive Results in Initial 17-OHP Screening
-
Question: Our initial newborn screening using a 17-hydroxyprogesterone (17-OHP) immunoassay is yielding a high number of false positives. What are the common causes and how can we mitigate this?
-
Answer: A high false-positive rate is a well-documented challenge in CAH newborn screening.[1][2][3] Several factors can contribute to this:
-
Cross-reactivity of Immunoassays: The antibodies used in immunoassays can cross-react with other steroid compounds, such as 17-hydroxypregnenolone sulfate, leading to falsely elevated 17-OHP readings.[1][4]
-
Physiological Factors in Newborns: Premature infants, low birth weight infants, and stressed or sick newborns often have physiologically elevated 17-OHP levels.[1][5][6][7][8][9][10][11] This is due to the immaturity of the adrenal glands and the stress of birth or illness.
-
Timing of Specimen Collection: Blood samples collected within the first 24 hours of life can show higher 17-OHP levels, which naturally decline in unaffected infants.[6][7]
-
Maternal Steroid Therapy: Administration of steroids to the mother during pregnancy can influence the newborn's hormone levels.[6]
Solutions:
-
Implement Second-Tier Testing: The most effective strategy to reduce false positives is to implement a second-tier test using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) on the same dried blood spot.[2][5][12][13][14][15][16] LC-MS/MS offers higher analytical specificity for 17-OHP and can simultaneously measure other steroids to improve diagnostic accuracy.[1][2][12][17]
-
Adjust Cutoff Values: Utilize birth weight and/or gestational age-adjusted cutoff values for 17-OHP.[9][11][18][19][20][21] This helps to account for the physiological variations in different newborn populations.
-
Standardize Specimen Collection Time: Adhere to recommended guidelines for specimen collection, typically between 24 and 72 hours after birth, to avoid the initial physiological surge in 17-OHP.[6][7][8][19]
-
Consider a Two-Screen Model: Some programs utilize a second routine screen at one to two weeks of life, which can help identify cases of simple virilizing and non-classic CAH that may be missed on the initial screen.[7][22]
-
Issue 2: Difficulty in Differentiating True CAH Cases from False Positives with Second-Tier Testing
-
Question: Even with LC-MS/MS as a second-tier test, we are facing challenges in definitively distinguishing all true positive cases. How can we further refine our diagnostic algorithm?
-
Answer: While LC-MS/MS significantly improves specificity, further refinement of the second-tier testing panel and data interpretation can enhance the PPV.
-
Expanded Steroid Profiling: Instead of only measuring 17-OHP, an expanded steroid profile can provide a more comprehensive picture of the adrenal steroidogenesis pathway. Key analytes to include are:
-
Androstenedione (A4) and Cortisol (F): Calculating the ratio of (17-OHP + Androstenedione) / Cortisol can significantly improve the specificity of the screening.[2][5][12][15]
-
21-Deoxycortisol (21-DF): This steroid is a highly specific marker for 21-hydroxylase deficiency, the most common cause of CAH.[2][15][23][24][25] Its inclusion can dramatically reduce false-positive results.
-
11-Deoxycortisol (11-DC): Measurement of 11-deoxycortisol can help in the differential diagnosis of other rare forms of CAH, such as 11-β-hydroxylase deficiency.[5][13][15]
-
11-Oxygenated Steroids: Recent research indicates that 11-oxygenated steroids are highly sensitive and specific markers for CAH in the newborn period.[23][26]
-
-
Molecular Genetic Testing: For cases with persistently equivocal results, molecular analysis of the CYP21A2 gene can be a valuable tool.[27][28][29][30][31] This can confirm the diagnosis and provide information on the severity of the mutation. However, it is generally not recommended as a primary second-tier test due to cost and complexity.[21]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the low positive predictive value (PPV) in first-tier newborn screening for CAH?
A1: The low PPV of first-tier CAH screening is primarily due to the lack of specificity of 17-OHP immunoassays and the physiological elevation of 17-OHP in certain newborn populations.[1][3][22][32] Immunoassays are prone to cross-reactivity with other structurally similar steroids, leading to false-positive results.[1][4] Additionally, premature, low birth weight, and stressed infants naturally have higher 17-OHP levels, which can exceed the screening cutoff.[5][6][7][9][10][11]
Q2: How does second-tier testing with LC-MS/MS improve the PPV?
A2: Second-tier testing with LC-MS/MS improves the PPV by offering higher analytical specificity and the ability to perform a more comprehensive steroid profile.[2][12][14][15] LC-MS/MS can accurately quantify 17-OHP without the cross-reactivity issues of immunoassays.[1][2] Furthermore, the simultaneous measurement of other key steroids like androstenedione, cortisol, and the highly specific marker 21-deoxycortisol allows for the calculation of diagnostic ratios and a more definitive assessment of adrenal function, thereby significantly reducing the number of false positives.[2][5][12][15][24]
Q3: What are the recommended analytes to include in a second-tier LC-MS/MS panel for CAH screening?
A3: A robust second-tier LC-MS/MS panel for CAH screening should include:
-
17-Hydroxyprogesterone (17-OHP): The primary marker for CAH.[1]
-
Androstenedione (A4): A key androgen precursor that is elevated in CAH.[1][12]
-
Cortisol (F): Cortisol levels are typically low in classic CAH.[1][12]
-
21-Deoxycortisol (21-DF): A highly specific marker for 21-hydroxylase deficiency.[2][15][23][24]
-
11-Deoxycortisol (S): Useful for the differential diagnosis of 11-β-hydroxylase deficiency.[1][5][13][15]
Q4: What is the role of molecular genetic testing in CAH newborn screening?
A4: Molecular genetic testing, specifically the analysis of the CYP21A2 gene, can serve as a valuable confirmatory tool in CAH newborn screening, especially in cases with ambiguous biochemical results.[27][28][30][31] It can help to confirm the diagnosis, predict the severity of the disease based on the genotype, and aid in genetic counseling for the family.[27][30][31] However, due to its cost and the time required for analysis, it is not typically used as a primary or second-tier screening method.[21]
Q5: Can maternal steroid administration affect newborn screening results for CAH?
A5: Yes, maternal administration of glucocorticoids, such as prednisone or dexamethasone, can suppress the fetal hypothalamic-pituitary-adrenal axis, leading to falsely low 17-OHP levels in the newborn.[6] This can result in a false-negative screening result. It is crucial to consider maternal medical history when interpreting newborn screening results.
Data Presentation
Table 1: Impact of Second-Tier LC-MS/MS on CAH Newborn Screening Performance
| Screening Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | False Positive Rate |
| First-Tier Immunoassay (17-OHP only) | High (approaching 100%)[22] | Low[1][3] | <1% to 4.7%[12][22] | High[1][2][3] |
| Second-Tier LC-MS/MS (Steroid Profile) | High (>97%)[5] | High (>99%)[5] | 8% to 45.8%[16][26] | Significantly Reduced[5][12][14] |
Note: The values presented are aggregated from multiple studies and can vary based on the specific protocols and populations screened.
Table 2: Comparison of Different Second-Tier Testing Strategies
| Second-Tier Strategy | Key Analytes | Reported Improvement in PPV | Reference |
| Steroid Profiling with Ratios | 17-OHP, Androstenedione, Cortisol | Improved from 0.5% to 4.7% | [12] |
| Inclusion of 21-Deoxycortisol | 17-OHP, 21-Deoxycortisol | Significantly reduced false-positive referrals | [24][25] |
| Expanded Steroid Profiling | 17-OHP, Androstenedione, Cortisol, 11-Deoxycortisol, 21-Deoxycortisol | Elimination of 89% of false-positive results | [12] |
Experimental Protocols
1. First-Tier Screening: 17-OHP Immunoassay
-
Principle: A competitive immunoassay is used to measure the concentration of 17-OHP in dried blood spots.
-
Methodology:
-
A small disc is punched from the dried blood spot filter card.
-
The disc is placed in a microtiter plate well.
-
An extraction buffer is added to elute the steroids from the blood spot.
-
A known amount of enzyme-labeled 17-OHP and a specific anti-17-OHP antibody are added to the well.
-
The 17-OHP from the sample and the enzyme-labeled 17-OHP compete for binding to the antibody.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, which reacts with the enzyme on the bound labeled 17-OHP to produce a signal (e.g., colorimetric or fluorescence).
-
The intensity of the signal is inversely proportional to the concentration of 17-OHP in the sample.
-
The concentration is determined by comparing the signal to a standard curve. A commonly used method is the dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA).[22]
-
2. Second-Tier Screening: Steroid Profiling by LC-MS/MS
-
Principle: Liquid chromatography separates the different steroids in the sample, and tandem mass spectrometry provides highly specific and sensitive detection and quantification of each steroid.
-
Methodology:
-
Sample Preparation: A disc is punched from the dried blood spot. Steroids are extracted using an organic solvent (e.g., methanol or a mixture of solvents). An internal standard (a stable isotope-labeled version of the analytes) is added to each sample for accurate quantification.[1]
-
Liquid Chromatography (LC): The extracted sample is injected into a liquid chromatograph. A column with a specific stationary phase separates the different steroids based on their physicochemical properties (e.g., polarity).
-
Tandem Mass Spectrometry (MS/MS):
-
The separated steroids from the LC are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).
-
In the first mass analyzer (Q1), a specific precursor ion for each steroid of interest is selected.
-
The precursor ion is fragmented in a collision cell (Q2).
-
In the second mass analyzer (Q3), specific product ions for each steroid are selected and detected.
-
This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification of each steroid in the panel.[1][2]
-
-
Data Analysis: The concentration of each steroid is calculated by comparing the peak area of the analyte to the peak area of its corresponding internal standard and referencing a calibration curve.
-
Mandatory Visualization
Caption: Newborn screening workflow for CAH with second-tier testing.
References
- 1. smep.org.mx [smep.org.mx]
- 2. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newborn Screening for CAH—Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newborn screening for congenital adrenal hyperplasia: beyond 17-hydroxyprogesterone concentrations | Jornal de Pediatria [jped.elsevier.es]
- 5. karger.com [karger.com]
- 6. Congenital Adrenal Hyperplasia | Newborn Screening [newbornscreening.hrsa.gov]
- 7. Pitfalls of prenatal and newborn screening in congenital adrenal hyperplasia: a narrative review - Kotwal - Pediatric Medicine [pm.amegroups.org]
- 8. Congenital Adrenal Hyperplasia (CAH) | State Public Health Laboratory | Health & Senior Services [health.mo.gov]
- 9. mdpi.com [mdpi.com]
- 10. Newborn Screening for Congenital Adrenal Hyperplasia: Review of Factors Affecting Screening Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neonatal screening for congenital adrenal hyperplasia: 17-hydroxyprogesterone levels and CYP21 genotypes in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steroid profiling by tandem mass spectrometry improves the positive predictive value of newborn screening for congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concurrent Confirmation and Differential Diagnosis of Congenital Adrenal Hyperplasia from Dried Blood Spots: Application of a Second-Tier LC-MS/MS Assay in a Cross-Border Cooperation for Newborn Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steroid profiling for congenital adrenal hyperplasia by tandem mass spectrometry as a second-tier test reduces follow-up burdens in a tertiary care hospital: a retrospective and prospective evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Newborn screening for congenital adrenal hyperplasia: Utility of liquid chromatography with tandem mass spectrometry as a secondary test [jstage.jst.go.jp]
- 16. publications.aap.org [publications.aap.org]
- 17. genetics.testcatalog.org [genetics.testcatalog.org]
- 18. Improved precision of newborn screening for congenital adrenal hyperplasia using weight-adjusted criteria for 17-hydroxyprogesterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Predicting gestational age improves newborn screening for congenital adrenal hyperplasia: a retrospective cohort study - Jomaa - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 20. researchgate.net [researchgate.net]
- 21. endocrine.org [endocrine.org]
- 22. ovid.com [ovid.com]
- 23. academic.oup.com [academic.oup.com]
- 24. adc.bmj.com [adc.bmj.com]
- 25. Evaluation of the first 15 months second tier testing for the screening on congenital adrenal hyperplasia (CAH) - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 26. researchgate.net [researchgate.net]
- 27. karger.com [karger.com]
- 28. academic.oup.com [academic.oup.com]
- 29. academic.oup.com [academic.oup.com]
- 30. ovid.com [ovid.com]
- 31. Genetics of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: 17-Hydroxyprogesterone (17-OHP) Sample Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-hydroxyprogesterone (17-OHP). Accurate measurement of 17-OHP is critical for research and clinical applications, and proper sample processing is paramount to achieving reliable results.
Troubleshooting Guide: Common Issues in 17-OHP Measurement
This guide addresses specific issues that may lead to inaccurate 17-OHP concentrations.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly High or Low 17-OHP Levels | Improper Sample Timing: 17-OHP levels exhibit diurnal variation, peaking in the early morning, and fluctuate during the menstrual cycle.[1][2] | For longitudinal or comparative studies, standardize collection times. It is best to collect samples in the early morning.[1][3] For menstruating females, it is advisable to collect the sample a week before or after the menstrual period.[1] |
| Patient Stress: Physical or emotional stress can elevate 17-OHP levels.[4][5] | Ensure the subject is rested and calm before sample collection to minimize stress-induced elevations. | |
| Sample Hemolysis: Grossly hemolyzed samples are unacceptable for processing and can interfere with assay results.[1][6][7] Hemolysis can release intracellular components that may interfere with immunoassays.[8][9] | Visually inspect samples for any pink or red discoloration. If hemolysis is suspected, recollect the sample. Handle samples gently during collection and processing to prevent red blood cell lysis.[6] | |
| Improper Storage: Prolonged storage at incorrect temperatures can lead to degradation or alteration of 17-OHP. | Adhere strictly to recommended storage conditions. For short-term storage, refrigeration is adequate, but for long-term storage, freezing is necessary.[1][10][11][12] | |
| High Variability Between Replicate Samples | Inadequate Mixing: If using plasma, ensure the anticoagulant is thoroughly mixed with the blood sample immediately after collection. | Gently invert the collection tube several times after drawing the blood. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can affect the stability of steroid hormones, although some studies suggest 17-OHP is relatively stable through multiple cycles.[13] | Aliquot samples into smaller volumes before freezing to avoid the need for repeated freeze-thaw cycles. | |
| Assay Interference | Cross-reactivity in Immunoassays: Immunoassays may exhibit cross-reactivity with other structurally similar steroids, leading to falsely elevated results.[1][14][15] | For research applications requiring high specificity, consider using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is less prone to cross-reactivity.[1][14] |
| Anticoagulant Interference: While EDTA and heparin are generally acceptable, the choice of anticoagulant can sometimes influence results, with serum often yielding higher progesterone concentrations than plasma in some assays.[16][17] | If unexpected results are obtained with plasma, consider collecting serum samples for comparison, ensuring the collection tube does not contain a gel separator.[11][12] |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the recommended sample type for 17-OHP measurement?
A1: Serum is the most commonly used sample type.[1][11] Plasma collected in tubes containing EDTA or heparin is also acceptable.[1][12] For newborn screening, dried blood spots (DBS) collected via a heel stick are the standard.[18][19]
Q2: Are there any special patient preparations required before sample collection?
A2: No special preparation like fasting is generally required.[1][20] However, it is crucial to consider the timing of the collection due to the diurnal rhythm of 17-OHP.[1][2] Samples are best collected in the early morning.[1][3] For menstruating females, sample collection should be timed relative to their menstrual cycle.[1]
Q3: What is the correct procedure for processing blood samples after collection?
A3: For serum, allow the blood to clot for at least 30 minutes.[11] Centrifuge the sample within 2 hours of collection and separate the serum or plasma into a clean transport tube.[11] This separation prevents interference from cellular components.
Sample Storage and Stability
Q4: How should I store my samples and for how long are they stable?
A4: Sample stability is dependent on the storage temperature. The following tables summarize the stability of 17-OHP in different sample types at various temperatures.
Table 1: Stability of 17-OHP in Serum/Plasma
| Storage Temperature | Duration |
| Room Temperature (~22°C) | Up to 48 hours[1][12] |
| Refrigerated (4°C) | Up to 1 week[1][11][12] |
| Frozen (-20°C or lower) | Up to 2 years[1][12] |
Table 2: Stability of 17-OHP in Dried Blood Spots (DBS)
| Storage Temperature | Duration |
| Room Temperature | Stable for at least 4 weeks, with some studies showing stability for up to a year.[18] |
| Refrigerated (4°C) | Stable for up to 1 year.[18] |
| Frozen (-20°C or -70°C) | Stable for up to 1 year.[18] |
| 37°C | Stable for up to 14 days.[21] |
Q5: Can I use samples that have been repeatedly frozen and thawed?
A5: While some studies indicate that up to ten freeze-thaw cycles do not significantly affect 17-OHP concentrations in plasma, it is best practice to avoid repeated cycles.[13] Aliquoting samples prior to freezing is highly recommended.
Anticoagulants and Interferences
Q6: Which anticoagulants are acceptable for 17-OHP testing?
A6: Lavender (EDTA), pink (K2EDTA), or green top (sodium or lithium heparin) tubes are all acceptable for collecting plasma samples.[1]
Q7: My sample is hemolyzed. Can I still use it for 17-OHP analysis?
A7: No, grossly hemolyzed specimens are considered unacceptable for processing and should be rejected.[1] Hemolysis can interfere with the accuracy of the results, particularly in immunoassays.[6][7][8]
Experimental Protocols
Protocol 1: Serum/Plasma Sample Processing for LC-MS/MS Analysis
This protocol outlines the standard procedure for processing serum or plasma samples intended for 17-OHP quantification by LC-MS/MS.
-
Sample Collection:
-
Initial Processing:
-
Aliquoting and Storage:
Protocol 2: Dried Blood Spot (DBS) Sample Preparation for Immunoassay
This protocol describes the preparation of dried blood spots for 17-OHP analysis, commonly used in newborn screening.
-
Sample Collection:
-
Collect a blood spot, approximately 12.7 mm (½ inch) in diameter, from a heel prick onto a specialized filter paper (e.g., Whatman 903).[19]
-
-
Drying:
-
Allow the blood spots to dry completely at ambient temperature in a horizontal position for at least 4 hours, away from direct sunlight.
-
-
Elution:
-
Punch out a small disc (e.g., 3.2 mm) from the center of the dried blood spot.[19][22]
-
Place the punched disc into a microplate well.
-
Add an appropriate volume of assay buffer or antibody reagent to elute the steroids from the filter paper.[19][22]
-
Incubate as per the specific immunoassay kit instructions, often with shaking to ensure complete elution.[19][22]
-
Visualizations
Caption: Workflow for 17-OHP measurement from blood samples.
Caption: Decision tree for troubleshooting inaccurate 17-OHP results.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. 17-hydroxyprogesterone (17OHP) [gloshospitals.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Replication of clinical associations with 17-hydroxyprogesterone in preterm newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicallab.com [clinicallab.com]
- 7. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of serum indices interference on hormonal results from the Abbott Architect i2000 immunoassay analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 17-Hydroxyprogesterone (17-OHP) | Synnovis [synnovis.co.uk]
- 11. 17 Hydroxyprogesterone | Penn State Health [pennstatehealth.org]
- 12. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 13. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Frontiers | First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Effect of anticoagulants and sampling time on results of progesterone determination in canine blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tulipgroup.com [tulipgroup.com]
- 20. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]
- 21. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 22. labcarecolombia.com [labcarecolombia.com]
Validation & Comparative
comparing LC-MS/MS and radioimmunoassay for 17-hydroxyprogesterone measurement
An Objective Comparison of LC-MS/MS and Radioimmunoassay for 17-Hydroxyprogesterone Measurement
Introduction
17-hydroxyprogesterone (17-OHP) is a crucial intermediate steroid hormone in the adrenal biosynthesis pathway that leads from cholesterol to cortisol.[1] It is synthesized from progesterone by the enzyme 17-alpha hydroxylase and is subsequently converted to cortisol through enzymatic reactions involving 21-hydroxylase and 11-beta hydroxylase.[2] The measurement of 17-OHP is the primary method for diagnosing and managing Congenital Adrenal Hyperplasia (CAH), an inherited disorder caused by a deficiency in the 21-hydroxylase enzyme.[1] This deficiency leads to a buildup of 17-OHP in the blood. Accurate quantification of 17-OHP is therefore critical for clinical diagnosis and therapeutic monitoring.
Historically, radioimmunoassay (RIA) has been the standard method for 17-OHP measurement. However, in recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior alternative, offering enhanced specificity and accuracy.[3][4] This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.
The Role of 17-OHP in Steroidogenesis
17-OHP is a key branch-point in the steroid synthesis pathway. Under normal conditions, it is efficiently converted to cortisol. However, in the case of 21-hydroxylase deficiency, this conversion is blocked, causing 17-OHP to accumulate and be shunted into the androgen synthesis pathway.[5][6] This diversion leads to the overproduction of androgens, which is responsible for the clinical manifestations of CAH.
Methodology Principles and Workflows
Radioimmunoassay (RIA)
RIA is a competitive binding assay. It relies on the competition between a known quantity of radiolabeled 17-OHP (the "tracer") and the unlabeled 17-OHP present in a patient's sample for a limited number of binding sites on a specific anti-17-OHP antibody. The amount of radioactivity measured is inversely proportional to the concentration of 17-OHP in the sample. A key limitation of RIA is the potential for cross-reactivity, where the antibody binds to other structurally similar steroids, leading to falsely elevated results.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior analytical specificity through a three-step process: sample preparation, chromatographic separation, and mass spectrometric detection. Initially, 17-OHP is extracted from the sample matrix. Then, high-performance liquid chromatography (HPLC) separates 17-OHP from other steroids based on their physicochemical properties. Finally, the separated molecules are ionized and detected by a tandem mass spectrometer, which identifies 17-OHP based on its unique mass-to-charge ratio and fragmentation pattern, virtually eliminating interferences.
Performance Comparison: LC-MS/MS vs. RIA
Experimental data consistently demonstrates the superior performance of LC-MS/MS over RIA, particularly in terms of specificity.
| Performance Metric | LC-MS/MS | Radioimmunoassay (RIA) | Key Insights |
| Specificity | Very High | Moderate to Low | LC-MS/MS physically separates 17-OHP from interfering steroids before detection. RIAs are prone to cross-reactivity from structurally similar steroids, which can lead to falsely elevated results, particularly in neonates.[7][9] |
| Lower Limit of Quantitation (LLOQ) | ~0.2 - 0.76 nmol/L | ~0.1 - 1.2 nmol/L | Both methods can achieve sufficient sensitivity for clinical use, though LC-MS/MS often provides more reliable data at very low concentrations.[7][9][10] |
| Precision (Inter-Assay %CV) | 7.9% - 15.4% | <10% - 10.9% | Both methods demonstrate acceptable precision, although this can be highly dependent on the specific assay and laboratory.[7][9] |
| Linearity / Analytical Range | Wide (e.g., 0.156 to 80 nmol/L) | Narrower | LC-MS/MS typically offers a broader linear range, reducing the need for sample dilutions.[7] |
| Correlation & Bias | Considered the reference method. | Results are often biased high. Studies show RIA results can be 30-50% higher than those from LC-MS/MS.[8] One study found a commercial RIA gave results 32% higher on average than LC-MS/MS.[4] | |
| Throughput | High; automatable with multi-well plates. | Lower; often requires manual steps. | Modern LC-MS/MS systems can achieve high throughput, with run times as short as 7 minutes per sample.[7][11] |
| Sample Volume | Low (e.g., 100 µL) | Higher (e.g., 0.5 - 1 mL) | LC-MS/MS methods are often more amenable to smaller sample volumes.[3] |
| Radioactive Material | No | Yes | RIA requires the use and disposal of radioactive isotopes, which involves significant regulatory and safety considerations. |
Experimental Protocols
LC-MS/MS Protocol Example
This protocol is a generalized example based on published methods.[7][12]
-
Internal Standard Spiking: A deuterated internal standard (e.g., d8-17-OHP) is added to 100-200 µL of serum or plasma to correct for extraction loss and matrix effects.
-
Sample Extraction: Proteins are precipitated, and steroids are extracted using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a solvent like ether/ethyl acetate.[3][7]
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under nitrogen and reconstituted in a mobile phase-compatible solution.
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system. Separation is typically achieved on a C18 or C16-amide reverse-phase column using a water/methanol or similar gradient.[7][13]
-
Mass Spectrometric Detection:
-
Ionization: The column eluent is directed to the mass spectrometer, typically using atmospheric-pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode.[11][12]
-
Detection Mode: The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (e.g., 17-OHP: 331 > 109; d8-17-OHP: 339 > 113).[7]
-
-
Quantitation: The concentration of 17-OHP is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Radioimmunoassay (RIA) Protocol Example
This protocol is a generalized example based on published methods.[10][14]
-
Sample Extraction (Optional but Recommended): To improve specificity, 17-OHP can be extracted from 0.5-1.0 mL of serum using an organic solvent (e.g., ether). This step removes many water-soluble cross-reacting steroid sulfates.[9][10] The extract is then dried.
-
Reconstitution: The dried extract (or direct serum sample) is reconstituted in assay buffer.
-
Assay Setup: Aliquots of the sample, calibrators, and controls are pipetted into assay tubes.
-
Competitive Reaction: A specific rabbit anti-17-OHP antibody and a known amount of radiolabeled 17-OHP (e.g., tritium or ¹²⁵I-labeled) are added to each tube.
-
Incubation: The mixture is incubated to allow the labeled and unlabeled 17-OHP to compete for antibody binding sites.
-
Separation: A separation reagent (e.g., dextran-coated charcoal or a second antibody) is added to precipitate the antibody-bound fraction, separating it from the free (unbound) 17-OHP.[9][14]
-
Detection: The radioactivity of the bound fraction is measured in a gamma or scintillation counter.
-
Calculation: A standard curve is generated, and the concentration of 17-OHP in the samples is determined by interpolation.
Conclusion
For the quantitative measurement of 17-hydroxyprogesterone, LC-MS/MS has become the preferred method in most clinical and research settings. Its high specificity, achieved through chromatographic separation and mass-based detection, effectively eliminates the significant interference and cross-reactivity issues that plague immunoassays.[7][8] This leads to more accurate and reliable results, which are crucial for the correct diagnosis and management of conditions like Congenital Adrenal Hyperplasia.
While RIA may still be used in some laboratories due to historical precedent or equipment availability, its limitations, including antibody cross-reactivity, narrower dynamic range, and the requirement for radioactive materials, make it a less desirable choice. For researchers, scientists, and drug development professionals who require the highest level of accuracy and confidence in their data, LC-MS/MS is the unequivocally superior methodology.
References
- 1. 17-Hydroxyprogesterone in children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 3. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guide to 17-Hydroxyprogesterone: Key Facts Explained | Learn with Superpower [superpower.com]
- 6. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ec.bioscientifica.com [ec.bioscientifica.com]
- 9. mjpath.org.my [mjpath.org.my]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scilit.com [scilit.com]
A Comparative Guide to the Quantitative Analysis of 17-Hydroxyprogesterone Caproate (17-OHPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 17-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin used in clinical applications. We will delve into the validation and performance of the highly specific and sensitive high-performance liquid chromatography-mass spectrometry (HPLC-MS) assay, and compare it with alternative techniques such as gas chromatography-mass spectrometry (GC-MS) and immunoassays.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS has emerged as the gold standard for the bioanalysis of 17-OHPC due to its high selectivity, sensitivity, and accuracy. This technique allows for the precise quantification of the parent drug and its metabolites in complex biological matrices like plasma.
Experimental Protocol for a Validated HPLC-MS Assay
This protocol outlines a typical workflow for the analysis of 17-OHPC in human plasma.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To isolate 17-OHPC from plasma proteins and other interfering substances.
-
Procedure:
-
To 400 µL of human plasma, add an internal standard (e.g., Medroxyprogesterone acetate, MPA).
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a solution of 5% methanol in water to remove polar impurities.
-
Elute 17-OHPC and the internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
2. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of HPLC-MS compared to alternative methods for the quantification of 17-OHPC and related steroids.
| Parameter | HPLC-MS/MS | GC-MS | Immunoassay (ELISA/RIA) |
| Linearity Range | 0.5 - 200 ng/mL | Analyte dependent, often requires derivatization | Narrower dynamic range |
| Lower Limit of Quantification (LLOQ) | ~0.5 - 1 ng/mL[2] | Comparable to LC-MS/MS but can be more complex | Generally higher than MS methods |
| Precision (%CV) | < 15%[1] | Good, but can be affected by derivatization steps | Can be higher, especially at low concentrations |
| Accuracy (%Bias) | Within ±15% | High, considered a reference method | Prone to cross-reactivity with similar steroids |
| Recovery | 89 - 97%[2] | Variable, dependent on extraction and derivatization efficiency | Not applicable (no extraction) |
| Specificity | High, due to mass-based detection | High, especially with high-resolution MS | Lower, susceptible to interference from structurally related compounds |
| Sample Throughput | High, with modern automated systems | Lower, due to extensive sample preparation | High, suitable for screening large numbers of samples |
Method Validation: A Step-by-Step Overview
The validation of a bioanalytical method is crucial to ensure the reliability and accuracy of the data. The diagram below illustrates the key stages involved in the validation of an HPLC-MS assay for 17-OHPC, following established regulatory guidelines.
Experimental Workflow: From Sample to Result
The following diagram illustrates the complete experimental workflow for the quantification of 17-OHPC in a plasma sample using HPLC-MS.
Discussion and Conclusion
While immunoassays offer high throughput, they often suffer from a lack of specificity, which can lead to inaccurate results, especially in complex matrices containing structurally similar steroids. GC-MS provides high specificity and is considered a reference method, but its requirement for laborious derivatization steps limits its routine use.
In contrast, HPLC-MS/MS offers a superior combination of sensitivity, specificity, accuracy, and throughput for the quantification of 17-OHPC. The validation data presented demonstrates that a well-developed HPLC-MS method can provide reliable and reproducible results, making it the method of choice for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving 17-OHPC. The detailed experimental protocol and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field.
References
- 1. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-performance liquid chromatography-mass spectrometric assay for the determination of 17-alpha Hydroxyprogesterone Caproate (17-OHPC) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of 17-Hydroxyprogesterone Assays
For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of 17-hydroxyprogesterone (17-OHP) measurements across different laboratories is paramount. This guide provides an objective comparison of common analytical methods, supported by experimental data, to facilitate informed decisions in clinical and research settings.
The measurement of 17-OHP, a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH), is predominantly performed using two main techniques: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] While immunoassays are widely used, they are known to be susceptible to interferences that can lead to inaccurate results.[1][3] LC-MS/MS, on the other hand, offers higher analytical specificity and is increasingly becoming the reference method.[2][4] This guide delves into the cross-validation of these methods, presenting key performance data and experimental considerations.
Comparative Analysis of 17-OHP Assay Performance
The choice of analytical method for 17-OHP quantification can significantly impact clinical outcomes and research findings. The following tables summarize quantitative data from various studies, highlighting the performance characteristics of immunoassays and LC-MS/MS.
Table 1: Comparison of Method Correlation and Agreement
| Comparison Parameter | Immunoassay vs. LC-MS/MS (Patient Dried Blood Spots) | Immunoassay vs. LC-MS/MS (QC/PT Dried Blood Spots) | LC-MS/MS vs. Reference Lab LC-MS/MS |
| Correlation Coefficient (R²) | 0.6784[1] | 0.9797[1] | ≥ 0.999[5] |
| Bland-Altman Mean Difference | -36.1%[2] | - | - |
| Limits of Agreement (2 SD) | -97.8% to 26.4%[2] | - | - |
Table 2: Analytical Performance Characteristics of LC-MS/MS Methods
| Performance Metric | Reported Value |
| Limit of Quantitation (LOQ) | 1.0 nmol/L[2] |
| 10.0 ng/mL[1] | |
| Linearity (R²) | 0.9994 - 0.9996[1] |
| ≥ 0.999[5] | |
| Intra-assay Precision (%CV) | ≤ 11.9%[1] |
| < 5%[5] | |
| Inter-assay Precision (%CV) | 9.1% - 11.9%[2][6] |
| < 6%[5] | |
| Recovery | 83.1% - 101.5%[1] |
| 98.6% - 102%[2] | |
| Accuracy (vs. CDC Reference) | Within +2 nmol/L to -5 nmol/L of target[2] |
Table 3: Clinical Performance in Newborn Screening for CAH
| Performance Metric | First-Tier Immunoassay | Second-Tier LC-MS/MS |
| False Positive Rate Reduction | - | 55% - 76.7%[4] |
| Positive Predictive Value (PPV) | 1.08% - 1.71%[2] | 11.1%[2] |
| Clinical Sensitivity | - | 100.0%[1] |
| Clinical Specificity | - | 96.4%[1] |
Experimental Protocols: A Step-by-Step Overview
Detailed and standardized protocols are critical for achieving reproducible and comparable results between laboratories. Below are generalized methodologies for the two primary 17-OHP assay types.
Immunoassay (ELISA-based)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format. The principle involves the competitive binding of 17-OHP in a sample and a labeled 17-OHP conjugate to a limited number of antibody binding sites.[7][8][9]
-
Sample Preparation: Serum or plasma samples may require an extraction step using an organic solvent to minimize interference from other steroids.[10]
-
Assay Procedure:
-
Standards, controls, and prepared samples are added to microplate wells coated with anti-17-OHP antibodies.
-
An enzyme-conjugated 17-OHP is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The 17-OHP concentration in the unknown samples is then determined by interpolating from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method that separates 17-OHP from other structurally similar steroids before detection and quantification.[11][12]
-
Sample Preparation:
-
An internal standard (e.g., deuterated 17-OHP) is added to the serum or plasma sample.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant is collected and may undergo further cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 or similar reversed-phase column is typically used to separate 17-OHP from other analytes based on their physicochemical properties.
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The 17-OHP molecules are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
The precursor ion for 17-OHP is selected and fragmented.
-
Specific product ions are monitored for quantification (Selected Reaction Monitoring - SRM).
-
-
Data Analysis: The concentration of 17-OHP is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing Workflows and Pathways
To better illustrate the processes involved in 17-OHP analysis and its biological context, the following diagrams are provided.
Figure 1: Workflow for inter-laboratory cross-validation of 17-OHP results.
References
- 1. Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of three methods for 17 alpha-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives [frontiersin.org]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. monobind.com [monobind.com]
- 8. 17-Hydroxyprogesterone Competitive ELISA Kit (EIA17OHP) - Invitrogen [thermofisher.com]
- 9. ibl-international.com [ibl-international.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. labcorp.com [labcorp.com]
differences between natural progesterone and synthetic progestins like 17-OHPC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of natural progesterone and the synthetic progestin 17α-hydroxyprogesterone caproate (17-OHPC). It delves into their distinct chemical, biological, and pharmacological profiles, supported by experimental data, to elucidate their differential mechanisms of action and clinical applications.
Core Distinctions: Natural vs. Synthetic
Progesterone is a naturally occurring steroid hormone essential for regulating the menstrual cycle and maintaining pregnancy.[1][2] In contrast, 17-OHPC is a synthetic progestin, a laboratory-generated compound with structural modifications from naturally occurring steroids.[1][2] These structural differences underpin their varied physiological and pharmacological properties. While both are classified as progestogens due to their progesterone-like actions, their effects, particularly in obstetric settings, are not interchangeable.[1]
Comparative Data Overview
The following tables summarize the key quantitative differences between natural progesterone and 17-OHPC, covering receptor binding, pharmacokinetics, and clinical efficacy in the context of preterm birth prevention.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (%) | Notes |
| Progesterone | rhPR-A, rhPR-B | 100 | High affinity for both major progesterone receptor isoforms. |
| 17-OHPC | rhPR-A, rhPR-B | 26 - 30 | Significantly lower binding affinity compared to natural progesterone.[3][4][5] |
| Data derived from competitive steroid hormone receptor binding assays using recombinant human progesterone receptors (rhPR-A and rhPR-B).[3][4] |
Table 2: Pharmacokinetic Properties
| Parameter | Natural Progesterone (Intramuscular) | 17-OHPC (Intramuscular) |
| Elimination Half-Life | ~20 - 28 hours | ~10 - 16 days |
| Time to Peak Concentration (Tmax) | Hours | ~1 - 7 days |
| Metabolism | Primarily hepatic (CYP3A4 involved) | Primarily hepatic (CYP3A enzymes involved) |
| Pharmacokinetic parameters can vary based on the specific formulation and patient population.[6][7][8][9][10] |
Table 3: Clinical Efficacy in Preventing Recurrent Preterm Birth (<37 weeks)
| Treatment | Patient Population | Preterm Birth Rate (Treatment Group) | Preterm Birth Rate (Control/Comparison) | Relative Risk (95% CI) |
| 17-OHPC (250 mg/week) | History of spontaneous preterm birth | 36.3% | 54.9% (Placebo) | 0.66 (0.54 - 0.81) |
| Vaginal Progesterone (200 mg/day) | History of spontaneous preterm birth | 31% | 38% (17-OHPC) | 0.81 (0.54 - 1.20) |
| Vaginal Progesterone | History of spontaneous preterm birth | Lower rates of preterm birth <34 and <32 weeks compared to 17-OHPC | (vs. 17-OHPC) | RR 0.71 (0.53-0.95) for <34 weeks |
| Clinical trial data is subject to the specific study design, patient population, and dosage regimens. The comparison between vaginal progesterone and 17-OHPC suggests vaginal progesterone may be superior in some outcomes.[2][11][12] |
Signaling Pathways and Mechanism of Action
The fundamental difference in their mechanism of action lies in their interaction with the progesterone receptor and subsequent downstream signaling. Natural progesterone acts directly, while 17-OHPC appears to function through indirect, possibly immunomodulatory, pathways.
Natural Progesterone Signaling Pathway
Natural progesterone primarily exerts its effects through the classical genomic pathway. It binds to intracellular progesterone receptors (PR-A and PR-B), which then dimerize, translocate to the nucleus, and bind to progesterone response elements (PREs) on target genes, thereby regulating their transcription.[13][14] This direct genomic action is responsible for the calming effect on the myometrium and the maintenance of cervical integrity.[1][12]
17-OHPC Proposed Mechanism of Action
Given its low affinity for progesterone receptors, the clinical effects of 17-OHPC are likely mediated by alternative mechanisms.[3][4] Research suggests that 17-OHPC may exert its effects through immunomodulation. Specifically, it has been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) from macrophages and other immune cells.[10][15] This anti-inflammatory action may be crucial in preventing the inflammatory cascade that can lead to preterm labor. Some studies also suggest a potential role in suppressing NF-κB activation.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Vaginal progesterone vs intramuscular 17-hydroxyprogesterone caproate for prevention of recurrent preterm birth: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfs.ir [ijfs.ir]
- 7. Population pharmacokinetics of 17α‐this compound caproate in singleton gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics of this compound Caproate and its Primary Metabolites during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-analysis of randomized controlled trials comparing 17α-hydroxyprogesterone caproate and vaginal progesterone for the prevention of recurrent spontaneous preterm delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Vaginal progesterone, but not 17α-hydroxyprogesterone caproate, has antiinflammatory effects at the murine maternal-fetal interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation [frontiersin.org]
Correlation of 17-Hydroxyprogesterone with Androstenedione and Cortisol: A Comparative Guide
This guide provides a comprehensive analysis of the correlation between 17-hydroxyprogesterone (17-OHP), androstenedione, and cortisol. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data. The guide delves into the underlying biochemical pathways, summarizes quantitative correlation data from various studies, and presents detailed experimental methodologies for hormone quantification.
Biochemical Relationship and Signaling Pathway
17-hydroxyprogesterone (17-OHP) is a crucial intermediate steroid hormone in the adrenal steroidogenesis pathway, synthesized from progesterone by the enzyme 17α-hydroxylase (CYP17A1).[1][2] It stands at a critical metabolic crossroads, serving as a precursor for the synthesis of both glucocorticoids (like cortisol) and androgens (like androstenedione).[1]
-
Cortisol Synthesis: 17-OHP is converted to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2). Subsequently, 11-deoxycortisol is converted to cortisol by 11β-hydroxylase (CYP11B1).[3]
-
Androstenedione Synthesis: 17-OHP is converted to androstenedione through the 17,20-lyase activity of the same CYP17A1 enzyme.[3]
In pathological conditions such as Congenital Adrenal Hyperplasia (CAH) caused by 21-hydroxylase deficiency, the pathway to cortisol is impaired.[4] This blockage leads to the accumulation of 17-OHP, which is then shunted towards the androgen synthesis pathway, resulting in elevated levels of androstenedione.[4][5] This inverse relationship—decreased cortisol and increased androstenedione—is a direct consequence of the 17-OHP buildup, making the correlation between these three hormones a vital diagnostic and monitoring tool.[1][4]
References
- 1. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 2. monobind.com [monobind.com]
- 3. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diurnal salivary androstenedione and 17‐hydroxyprogesterone levels in healthy volunteers for monitoring treatment efficacy of patients with congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Performance of 17-Hydroxyprogesterone Assays: A Comparative Guide to Linearity and Recovery
For researchers, scientists, and drug development professionals, the accurate quantification of 17-hydroxyprogesterone (17-OHP) is critical for various applications, from clinical diagnostics to pharmaceutical research. The reliability of an assay is fundamentally determined by its performance characteristics, with linearity and recovery being two of the most crucial parameters. This guide provides a comprehensive comparison of the linearity and recovery of different 17-OHP assay methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your needs.
This guide delves into the performance of three common assay platforms for 17-OHP measurement: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Chemiluminescence Immunoassay (CLIA). The data presented is compiled from various manufacturer package inserts and scientific publications to offer an objective overview.
Understanding Linearity and Recovery
Linearity of an assay refers to its ability to produce results that are directly proportional to the concentration of the analyte in the sample. A linear response ensures that a diluted sample will accurately reflect the concentration of the undiluted sample. This is typically evaluated by analyzing a series of samples with known concentrations across the assay's measurement range and is often expressed by the coefficient of determination (R²), where a value close to 1 indicates a high degree of linearity.
Recovery assesses the accuracy of an assay by measuring the amount of a known quantity of analyte (a "spike") that can be accurately measured in a sample matrix (e.g., serum, plasma). The percentage of the spike that is detected by the assay is the percent recovery. An ideal recovery is 100%, though a range of 80-120% is generally considered acceptable, indicating that the sample matrix does not significantly interfere with the assay's ability to quantify the analyte.
Comparative Performance Data
The following tables summarize the linearity and recovery data for various 17-OHP assays. It is important to note that performance characteristics can vary between different manufacturers and even between different lots of the same assay.
Linearity of 17-Hydroxyprogesterone Assays
| Assay Type | Manufacturer/Source | Linear Range | Coefficient of Determination (R²) |
| ELISA | BioVendor | 3.6 – 1000 pg/mL | Not explicitly stated, but demonstrated through serial dilution recovery[1] |
| IBL International | 1.56 – 9.23 ng/mL (serial dilution up to 1:16) | Not explicitly stated, but recovery within 80-120%[2] | |
| FineTest | Not explicitly stated, but demonstrated by diluting samples at 1:2, 1:4, and 1:8[3] | Not explicitly stated | |
| LC-MS/MS | Waters | 0.68–333 nmol/L | >0.994[4][5] |
| Etter et al. (2006) | 0.156 to 80 nmol/L | Not explicitly stated[6] | |
| ResearchGate Publication | 0.5-50 ng/ml | Not explicitly stated[7] | |
| Chemiluminescence Immunoassay (CLIA) | Labcare de Colombia | 0.1ng/mL~30ng/mL | r≥0.9900[8] |
| Monobind | Not explicitly stated | Not explicitly stated |
Recovery of 17-Hydroxyprogesterone Assays
| Assay Type | Manufacturer/Source | Spike Concentrations | Mean Recovery (%) | Recovery Range (%) |
| ELISA | BioVendor | Various | 98.5% - 104.1% | 93.1% - 109.5%[1] |
| IBL International | 0.16 – 7.50 ng/mL | 101% | 80 - 121%[9] | |
| FineTest | Not specified | 93% (serum), 99% (EDTA plasma), 97% (Heparin plasma) | 86-104% (serum), 96-103% (EDTA plasma), 91-104% (Heparin plasma)[3] | |
| LC-MS/MS | Waters | Not specified | >70% | Not specified[10] |
| ResearchGate Publication | 5, 10 and 50 ng/ml | 92.8% | 88.7% - 97.1%[7] | |
| Measurement of 17-Hydroxyprogesterone by LCMSMS | Three bloodspot concentrations | 100.5% | 98.6%–102%[11] | |
| Chemiluminescence Immunoassay (CLIA) | Monobind | Not specified | Not specified | Not specified |
Experimental Protocols
To ensure the reproducibility and validity of linearity and recovery experiments, it is crucial to follow a well-defined protocol. Below are detailed methodologies for these key experiments.
Linearity Assessment Protocol
The linearity of a 17-OHP assay is determined by analyzing samples with varying concentrations of the analyte. This can be achieved by serial dilution of a high-concentration sample.
-
Preparation of Linearity Samples:
-
Select a patient sample or a spiked sample with a high concentration of 17-OHP, preferably near the upper limit of the assay's reportable range.
-
Perform a series of serial dilutions of the high-concentration sample using the assay's recommended diluent (e.g., zero standard or a sample matrix devoid of 17-OHP). A common dilution series is 1:2, 1:4, 1:8, and 1:16.
-
-
Sample Analysis:
-
Assay each dilution in duplicate or triplicate according to the specific instructions of the 17-OHP assay kit.
-
Include the undiluted sample and the diluent (as a zero concentration point) in the analysis.
-
-
Data Analysis:
-
Calculate the mean concentration for each dilution.
-
Correct the measured concentrations for the dilution factor to obtain the expected concentration.
-
Plot the measured concentrations (y-axis) against the expected concentrations (x-axis).
-
Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). An R² value close to 1.0 indicates a high degree of linearity.
-
Alternatively, calculate the percentage recovery for each dilution: (Observed Concentration / Expected Concentration) x 100%. The recovery should ideally be within 80-120%.
-
Recovery (Spike and Recovery) Assessment Protocol
This experiment evaluates the effect of the sample matrix on the measurement of 17-OHP.
-
Sample Selection:
-
Select at least three different patient samples representative of the matrix to be tested (e.g., serum, plasma).
-
-
Spiking Procedure:
-
Divide each sample into two aliquots: one "unspiked" and one to be "spiked".
-
Prepare a stock solution of 17-OHP at a known high concentration.
-
Add a small, known volume of the 17-OHP stock solution to the "spiked" aliquot to achieve a final concentration within the assay's measurement range. The volume of the spike should be minimal to avoid significant dilution of the sample matrix.
-
Add an equal volume of the assay diluent to the "unspiked" aliquot to account for any dilution effects.
-
-
Sample Analysis:
-
Assay both the "unspiked" and "spiked" samples in duplicate or triplicate according to the assay protocol.
-
-
Data Analysis:
-
Calculate the mean concentration of 17-OHP in both the "unspiked" and "spiked" samples.
-
Calculate the percent recovery using the following formula: % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Concentration of Spike] x 100
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity and recovery assessment.
Conclusion
The evaluation of linearity and recovery is indispensable for validating the performance of a 17-hydroxyprogesterone assay. As demonstrated, LC-MS/MS methods generally exhibit excellent linearity over a wide dynamic range. Immunoassays, including ELISA and CLIA, also provide good linearity and recovery, though their performance can be more susceptible to matrix effects.
When selecting a 17-OHP assay, it is imperative to consider the specific requirements of the study, including the expected concentration range of the samples and the nature of the sample matrix. The data and protocols presented in this guide serve as a valuable resource for making an informed decision and for implementing robust in-house validation studies. Researchers are encouraged to consult the specific product documentation for the most accurate and up-to-date performance characteristics of any given assay.
References
- 1. biovendor.com [biovendor.com]
- 2. novamedline.com [novamedline.com]
- 3. 17-OHP(17-Hydroxyprogesterone) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labcarecolombia.com [labcarecolombia.com]
- 9. ibl-international.com [ibl-international.com]
- 10. lcms.cz [lcms.cz]
- 11. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Assay and Intra-Assay Precision in 17-Hydroxyprogesterone Quantification
This guide provides a detailed comparison of analytical methods for the quantification of 17-hydroxyprogesterone (17-OHP), a critical steroid hormone for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH).[1][2][3] The precision of 17-OHP measurement is paramount for accurate clinical assessment. This document outlines the inter-assay and intra-assay precision of common analytical techniques, namely Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Data Presentation: Precision of 17-OHP Quantification Methods
The following table summarizes the inter-assay and intra-assay precision, expressed as the coefficient of variation (CV%), for various 17-OHP quantification methods. Lower CV% values indicate higher precision.
| Assay Type | Method | Sample Type | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Reference |
| Immunoassay | ELISA | Serum, Plasma, etc. | <10% | <12% | [4] |
| Competitive ELISA | Serum, Plasma | 6.6% | 8% | [5] | |
| Competitive ELISA | Serum, Plasma | ≤8.2% | Not Specified | ||
| Mass Spectrometry | LC-MS/MS | Serum | 7.4% (at 7 nmol/L) | 15.4% (at 2 nmol/L), 10.0% (at 7 nmol/L), 7.9% (at 27 nmol/L) | [1][2] |
| LC-MS/MS | Serum | <5% | <6% | [6][7] | |
| LC-MS/MS | Dried Blood Spots | 7.2-20% | 3.9-18% | [8] |
It is important to note that immunoassays can be susceptible to interference from structurally similar steroids, which can affect their specificity and, consequently, their accuracy.[1][2][9] LC-MS/MS methods, on the other hand, offer higher analytical specificity.[10][11]
Experimental Workflow
The precision of a quantitative assay is determined by repeatedly measuring samples. The following diagram illustrates a typical workflow for assessing the inter-assay and intra-assay precision of a 17-OHP quantification method.
Workflow for assessing inter- and intra-assay precision.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide. These protocols provide a basis for understanding how the presented precision data were generated.
Competitive ELISA for 17-OHP Quantification
This protocol is based on commercially available competitive ELISA kits.[5][12]
Principle: In this assay, 17-OHP present in a sample competes with a fixed amount of enzyme-labeled 17-OHP (e.g., HRP-conjugate) for a limited number of binding sites on a microplate pre-coated with anti-17-OHP antibodies. The amount of enzyme-labeled 17-OHP bound to the antibody is inversely proportional to the concentration of 17-OHP in the sample. After a washing step, a substrate solution is added, and the resulting color intensity is measured, which is inversely proportional to the concentration of 17-OHP in the sample.[12]
Protocol for Precision Assessment:
-
Intra-Assay Precision:
-
Inter-Assay Precision:
LC-MS/MS for 17-OHP Quantification
This protocol is a generalized representation based on published LC-MS/MS methods.[1][2][6][7]
Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. This allows for the accurate quantification of 17-OHP, even in complex biological matrices, by separating it from other structurally similar steroids before detection.[9]
Protocol for Precision Assessment:
-
Sample Preparation (Liquid-Liquid or Solid-Phase Extraction):
-
An internal standard (e.g., deuterated 17-OHP) was added to serum samples.[1][2]
-
For liquid-liquid extraction (LLE), an organic solvent is used to extract the steroids.[6]
-
For solid-phase extraction (SPE), the sample is passed through a cartridge that retains the steroids, which are then eluted with a solvent.[1][2]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Precision Assessment:
-
Intra-Assay (Intra-Batch) Precision: Multiple replicates of quality control samples at different concentrations were analyzed in a single analytical run.[6][7]
-
Inter-Assay (Inter-Batch) Precision: Multiple replicates of quality control samples were analyzed in different analytical runs on different days.[6][7] The CV% was calculated for each concentration level.[6]
-
References
- 1. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labcorp.com [labcorp.com]
- 4. ELISA Kit for 17-Hydroxyprogesterone (17-OHP) | CEA454Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. 17-Hydroxyprogesterone Competitive ELISA Kit (EIA17OHP) - Invitrogen [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17-OHP(17-Hydroxyprogesterone) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Guide to Certified Reference Materials for 17α-Hydroxyprogesterone Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 17α-hydroxyprogesterone (17-OHP) is crucial, particularly in newborn screening for congenital adrenal hyperplasia (CAH) and in clinical research.[1][2] The reliability of these measurements heavily depends on the quality of certified reference materials (CRMs). This guide provides a comparative overview of available CRMs for 17α-hydroxyprogesterone analysis, supported by experimental data from various studies.
Available Certified Reference Materials
Several reputable suppliers offer CRMs for 17α-hydroxyprogesterone. These materials are essential for calibrating analytical instruments, validating methods, and ensuring the traceability of measurement results.
Table 1: Comparison of 17α-Hydroxyprogesterone Certified Reference Materials
| Supplier | Product Name/Number | Format | Purity/Concentration | Intended Use |
| Cerilliant | H-085 / H-085-1ML | 1.0 mg/mL in Methanol | Certified Spiking Solution® | Calibration for LC-MS/MS assays, newborn screening.[3] |
| National Institute of Metrology (China) | GBW 09220 | Not Specified | Certified Reference Material | Used in the development of reference measurement procedures.[1] |
| LabStandard | LBS1Y6O3435 | Neat (Solid) | ≥ 95% | Reference Material (RM) for various applications.[4] |
| LabStandard | AST2G3L3435 | Solution in Methanol | 100.00 mg/l or 1000.00 mg/l | Analytical Standard Solution.[5] |
| MedchemExpress | HY-B0891R | Solid | 99.78% | Analytical standard for research and analytical applications.[6] |
Performance Data in Analytical Methods
The performance of these CRMs is best evaluated through their application in validated analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity compared to traditional immunoassays.[1][2]
Table 2: Performance Characteristics of LC-MS/MS Methods Using Different CRMs
| Study/Method | CRM Source | Matrix | Linear Range | LLOQ (Lower Limit of Quantitation) | Precision (CV%) | Accuracy/Recovery |
| Candidate Reference Measurement Procedure (cRMP) for DBS[1][2] | National Institute of Metrology (China) | Dried Blood Spots | 1.00 to 80.00 ng/mL | 0.52 ng/mL[1][2] | Not explicitly stated | Not explicitly stated |
| Candidate Reference Measurement Procedure (cRMP) for Serum[7] | Not explicitly stated | Serum | 0.1–400 ng/mL | 0.086 ng/mL | ≤2.90% (total imprecision) | 100.1%–100.6% (spike recovery)[7] |
| High-Throughput LC-MS/MS in Serum[8] | Not explicitly stated | Human Blood Serum | 10 to 1,000 ng/dL | Not explicitly stated | Not explicitly stated | 87% (average recovery of internal standard) |
| LC-MS/MS for Serum[9] | Not explicitly stated | Serum | 0.156 to 80 nmol/L | 0.2 nmol/L | 7.4% (intra-assay), 7.9-15.4% (inter-assay) | 100% at 0.9 nmol/L |
| LC-MS/MS for Bloodspots[10] | Not explicitly stated | Bloodspots | 0 to 400 nmol/L | 6 nmol/L | <10% (intra-assay), <15% (inter-assay) | Not explicitly stated |
| Newborn Screening by LC-MS/MS[11] | Not explicitly stated | Bloodspots | Up to 1600 nmol/L | 1 nmol/L | 9.1% (within-batch), 9.1% (between-batch) | 98.6–102% (average recovery) |
Experimental Protocols
The following sections detail the methodologies employed in key studies for the quantification of 17α-hydroxyprogesterone.
Candidate Reference Measurement Procedure for 17α-OHP in Dried Blood Spots (DBS)
This method utilizes isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) for high accuracy.[1]
-
Sample Preparation:
-
A stock solution of the 17α-OHP CRM is prepared by dissolving it in methanol.
-
This stock is used to create a series of calibrators by spiking washed red blood cells.
-
Dried blood spots are created from these calibrators.
-
A stable isotope-labeled internal standard (D8-17α-OHP) is added to the DBS samples.
-
The analytes are extracted from the DBS.
-
-
LC-MS/MS Analysis:
-
The extracted samples are injected into an LC-MS/MS system.
-
Chromatographic separation is performed to isolate 17α-OHP from other components.
-
Tandem mass spectrometry is used for detection and quantification.
-
High-Throughput LC-MS/MS Quantification in Human Blood Serum
This method is designed for rapid and robust analysis in a clinical research setting.[8]
-
Sample Preparation:
-
Aliquots of serum samples, calibrators, and quality controls are spiked with a deuterated internal standard (17-OHP-D4).
-
Liquid-liquid extraction is performed using methyl t-butyl ether (MTBE).
-
The extracts are dried and reconstituted in a water/methanol mixture.
-
-
LC-MS/MS Analysis:
-
Reversed-phase liquid chromatography is used for separation on an Accucore RP-MS column.
-
A triple quadrupole mass spectrometer with an atmospheric-pressure chemical ionization (APCI) probe is used for detection.
-
Selected reaction monitoring (SRM) is employed for quantification.
-
Visualizations
Signaling Pathway
Caption: Steroid biosynthesis pathway highlighting the role of 17α-hydroxyprogesterone.
Experimental Workflow
Caption: General experimental workflow for 17α-hydroxyprogesterone analysis by LC-MS/MS.
References
- 1. Development and evaluation of a candidate reference measurement procedure for detecting 17α-hydroxyprogesterone in dried blood spots using isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 17alpha-Hydroxyprogesterone | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. 17alfa-Hydroxy Progesterone – CRM LABSTANDARD [crmlabstandard.com]
- 5. 17alfa-Hydroxy Progesterone solution – CRM LABSTANDARD [crmlabstandard.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 17 α-hydroxyprogesterone in bloodspots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Medroxyprogesterone Acetate and Hydroxyprogesterone Caproate in Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxyprogesterone acetate (MPA) and hydroxyprogesterone caproate (OHPC) are synthetic progestins with a history of use in various clinical settings, most notably in the prevention of recurrent preterm birth and the treatment of hormone-responsive cancers. While both are derivatives of progesterone, their distinct chemical structures lead to differences in their pharmacokinetic profiles, efficacy, and side effects. This guide provides an objective comparison of MPA and OHPC based on available clinical and preclinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.
Data Presentation
Efficacy in Clinical and Preclinical Studies
A prospective clinical trial in women with metastatic or recurrent endometrial adenocarcinoma showed no significant difference in objective response or survival between MPA and OHPC.[1] In a preclinical mouse model of inflammation-induced preterm birth, MPA was found to be more effective than OHPC in preventing preterm delivery and ensuring the birth of live pups.
| Indication | Study Type | Drug | N | Outcome | Result |
| Metastatic/Recurrent Endometrial Adenocarcinoma | Prospective Clinical Trial | MPA (Depo-Provera) | 44 | Objective Response | 15.8% (overall for both groups) |
| OHPC (Delalutin) | 70 | Complete Response | 7.0% (overall for both groups) | ||
| No significant difference in response or survival between the two drugs. | |||||
| Prevention of Preterm Birth (LPS-induced) | Preclinical (Mouse Model) | MPA | N/A | Preterm Birth Rate | Significantly decreased |
| OHPC | N/A | Preterm Birth Rate | Significantly decreased | ||
| MPA was more effective than OHPC in preventing preterm birth and resulted in live pups at term. |
Pharmacokinetic Properties (Intramuscular Administration)
Both MPA and OHPC are administered via intramuscular injection, leading to sustained release. However, their pharmacokinetic profiles differ, particularly in terms of their elimination half-life.
| Parameter | Medroxyprogesterone Acetate (MPA) | This compound Caproate (OHPC) |
| Route of Administration | Intramuscular | Intramuscular, Subcutaneous |
| Bioavailability | High | 100% (in rats) |
| Protein Binding | ~88% (to albumin) | Extensive (to albumin) |
| Metabolism | Hepatic | Reduction and hydroxylation (CYP3A4, CYP3A5, CYP3A7), conjugation |
| Elimination Half-life | ~50 days | ~8 days (in non-pregnant women) |
| Time to Peak Concentration (Tmax) | 2-7 hours (oral) | ~48-50 hours |
| Peak Concentration (Cmax) | Varies with dose | ~6.91 ng/mL (IM) |
Comparative Adverse Event Profile
The side effect profiles of MPA and OHPC have been documented in various clinical trials. Injection site reactions are common with OHPC. MPA has been associated with a wider range of systemic side effects.
| Adverse Event Category | Medroxyprogesterone Acetate (MPA) | This compound Caproate (OHPC) |
| Injection Site Reactions | Less common | Pain, swelling, pruritus, nodules (most common side effects) |
| Metabolic | Weight gain, potential for decreased glucose tolerance | Potential increased risk of gestational diabetes |
| Cardiovascular | Thromboembolic events (rare) | Preeclampsia or gestational hypertension (numerically increased rates vs. control) |
| Reproductive | Menstrual irregularities, amenorrhea, decreased libido | Miscarriage and stillbirth (numerically increased rates vs. control in some studies) |
| Musculoskeletal | Bone mineral density loss (with long-term use) | - |
| Other | Mood swings, depression, acne | Nausea, diarrhea, urticaria |
Experimental Protocols
Representative Clinical Trial Protocol: Metastatic Endometrial Adenocarcinoma
A prospective trial was initiated to compare the efficacy of MPA (Depo-Provera) and OHPC (Delalutin) in women with metastatic or recurrent endometrial adenocarcinoma.[1]
-
Patient Population: 114 women with metastatic or recurrent endometrial adenocarcinoma.
-
Treatment Arms:
-
Arm 1 (n=44): Medroxyprogesterone acetate (Depo-Provera)
-
Arm 2 (n=70): this compound caproate (Delalutin)
-
-
Dosage and Administration: While the exact dosage was not specified in the abstract, it was noted to be a "similar dose" for both drugs, administered as delayed-action preparations.
-
Primary Endpoints:
-
Objective response rate (complete and partial remission)
-
Overall survival
-
-
Assessments: Tumor response was evaluated based on changes in the size of tumor masses. Survival data was collected over the course of the study.
-
Statistical Analysis: The significance of differences in response rates and survival between the two groups was analyzed.
Preclinical Experimental Protocol: Prevention of Preterm Birth in a Mouse Model
A study using a mouse model of localized intrauterine inflammation investigated the ability of MPA and OHPC to prevent preterm birth.
-
Animal Model: Pregnant mice on gestational day 15 (E15).
-
Induction of Inflammation: Intrauterine infusion of lipopolysaccharide (LPS).
-
Treatment Groups:
-
Group 1: Vehicle control + LPS
-
Group 2: Medroxyprogesterone acetate + LPS
-
Group 3: 17-alpha this compound caproate + LPS
-
-
Outcome Measures:
-
Rate of preterm birth
-
Maternal morbidity
-
Live birth at term
-
Maternal serum levels of C-reactive protein, interleukin-6, and interleukin-10 at 6 and 24 hours post-treatment.
-
-
Experimental Workflow:
Signaling Pathways
Both MPA and OHPC exert their primary effects through binding to and activating progesterone receptors (PRs), which exist as two main isoforms, PR-A and PR-B. Upon ligand binding, the receptor dimerizes and translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, thereby regulating the transcription of target genes. This genomic signaling pathway is central to their progestogenic effects.
In the context of preventing preterm birth, particularly in the presence of inflammation, the modulation of inflammatory pathways is a key proposed mechanism of action. Progestins may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. One area of investigation is their influence on Toll-like receptor (TLR) signaling, a critical component of the innate immune response.
Conclusion
Medroxyprogesterone acetate and this compound caproate, while both synthetic progestins, exhibit notable differences in their clinical performance, pharmacokinetic profiles, and adverse effects. The choice between these agents should be guided by the specific clinical indication, the desired duration of action, and the patient's individual risk factors. Further head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy and safety of MPA and OHPC across a broader range of therapeutic areas. The elucidation of their differential effects on intracellular signaling pathways will be crucial for the development of more targeted and effective progestin-based therapies.
References
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to Hydroxyprogesterone Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of hydroxyprogesterone, a synthetic progestin, ensuring compliance and minimizing risk. Adherence to these protocols is paramount for protecting both laboratory personnel and the surrounding ecosystem.
This compound is classified as a hazardous substance, with potential carcinogenic and reproductive toxicity.[1][2] It is also recognized as an environmental hazard, particularly to aquatic life, as progestins can act as endocrine disruptors even at low concentrations.[1][3][4][5] Therefore, its disposal is governed by stringent regulations.
Key Properties of this compound Relevant to Disposal
A thorough understanding of a substance's properties is fundamental to its safe management. The following table summarizes key data for this compound caproate, a common form of this compound.
| Property | Value |
| Physical State | Solid, powder[6] |
| Appearance | Off-white[6] |
| Molecular Formula | C27H40O4 |
| Incompatibilities | Strong oxidizing agents[6] |
| Aquatic Hazard | Hazardous to the aquatic environment[1] |
| Toxicity | Suspected of causing cancer and damaging fertility or the unborn child[2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedures for the safe disposal of this compound waste in a laboratory or research setting. It is essential to adapt these guidelines to comply with your institution's specific Environmental Health and Safety (EHS) policies and local, regional, and national regulations.[1][2][7]
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound waste. This includes:
-
Safety glasses with side shields
-
A lab coat
-
Chemical-resistant gloves (e.g., nitrile rubber)[6]
Waste Segregation and Collection
Proper segregation is crucial to prevent accidental exposure and ensure correct disposal pathways.
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Store the container in a designated satellite accumulation area, ideally within a fume hood to manage potential vapors.[6]
-
-
Contaminated Glassware:
-
Decontaminate glassware by rinsing with a suitable solvent.
-
The initial rinseate must be collected and disposed of as hazardous chemical waste.[6]
-
Consult your institution's EHS office for guidance on the disposal of subsequent rinses.
-
Spill Management
In the event of a spill, follow these emergency procedures:
-
Evacuate and Secure: Evacuate unnecessary personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use dikes or absorbents to prevent the spill from spreading and entering sewers or waterways.[1]
-
Clean-up: Wearing appropriate PPE, clean up the spill immediately. Transfer the spilled material and any contaminated absorbents into a suitable, labeled container for disposal.[1][2]
-
Report: Contact the competent authorities or your institution's EHS office after a spill.[1]
Final Disposal
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste contractor.[9] Do not dispose of this material in the regular trash or down the drain.[10]
-
Regulatory Compliance: The disposal of hazardous pharmaceutical waste is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Ensure compliance with all applicable federal, state, and local regulations.
Experimental Protocols Cited
The information presented in this guide is based on established safety data sheets and environmental impact studies. The primary "experimental protocol" is the systematic procedure for safe disposal derived from regulatory guidelines and chemical safety information. The environmental impact of progestins, including this compound, has been assessed through various studies involving the measurement of their concentrations in surface waters and evaluation of their effects on aquatic organisms.[3][4] These studies typically involve water sample collection, chemical analysis (e.g., liquid chromatography-mass spectrometry), and ecotoxicological assays to determine the risk quotients for aquatic life.
Visualizing the Disposal Workflow
To clarify the logical steps for proper this compound disposal, the following diagram outlines the decision-making process and necessary actions.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. americanregent.com [americanregent.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Progestin Pollution in Surface Waters of a Major Southwestern European Estuary: The Douro River Estuary (Iberian Peninsula) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. abmole.com [abmole.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. medprodisposal.com [medprodisposal.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. luriechildrens.org [luriechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
